molecular formula C14H11Cl2N3O3 B1678701 R-18893

R-18893

Cat. No.: B1678701
M. Wt: 340.2 g/mol
InChI Key: BSFPWNBIKBSHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-18893 is a RNA-directed DNA polymerase inhibitor potentially for the treatment of HIV-1 infection.

Properties

Molecular Formula

C14H11Cl2N3O3

Molecular Weight

340.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-2-(2-nitroanilino)acetamide

InChI

InChI=1S/C14H11Cl2N3O3/c15-8-4-3-5-9(16)12(8)13(14(17)20)18-10-6-1-2-7-11(10)19(21)22/h1-7,13,18H,(H2,17,20)

InChI Key

BSFPWNBIKBSHRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R-18893;  R-18893;  R18893.

Origin of Product

United States

Foundational & Exploratory

Metribolone (R-1881): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Metribolone, also known by its developmental code name R-1881 or methyltrienolone, is a potent, synthetic, and non-aromatizable androgen.[1][2] Due to its high affinity and specificity for the androgen receptor (AR), R-1881 has become an invaluable tool in endocrinology and cancer research, particularly in the study of androgen signaling pathways and the development of novel therapeutics.[3][4] This technical guide provides an in-depth overview of Metribolone R-1881, its biochemical properties, primary research applications, and detailed experimental protocols.

Core Properties and Mechanism of Action

Metribolone is a 17α-alkylated anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone.[3] Its primary mechanism of action is as a high-affinity agonist of the androgen receptor.[4][5] Upon binding, the R-1881-AR complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of androgen-responsive genes. This activity underlies its potent anabolic and androgenic effects observed in preclinical studies.[5]

Notably, R-1881 exhibits a significantly higher binding affinity for the AR compared to endogenous androgens like dihydrotestosterone (DHT).[6] However, it is not exclusively specific to the AR, also demonstrating high affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR).[5] This cross-reactivity is a critical consideration in experimental design, often requiring the use of blocking agents like triamcinolone acetonide to ensure specific binding to the AR.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Metribolone R-1881, providing a comparative overview of its potency and binding characteristics.

Parameter Value Reference Compound Notes
Oral Anabolic Potency 120 - 300xMethyltestosteroneIn castrated male rats.[5]
Androgenic Potency 60 - 70xMethyltestosteroneIn castrated male rats.[5]
Relative Binding Affinity (RBA) for AR 1.5 - 2.0 fold higherDihydrotestosterone (DHT)Competition studies in genital skin fibroblasts.[6]
Dissociation Rate (t½) from AR ~68 hoursDihydrotestosterone (DHT) (~111 hours)In genital skin fibroblasts.[6]
Half-maximal Activity Concentration (AC50) 319 pM-In an AR dimerization assay.[8]
Receptor Binding Profile Affinity Notes
Androgen Receptor (AR) HighThe primary target receptor.[5]
Progesterone Receptor (PR) HighSignificant cross-reactivity.[5][9]
Glucocorticoid Receptor (GR) Binds[5]
Mineralocorticoid Receptor (MR) Potent AntagonistSimilar affinity to aldosterone.[5][10]

Primary Research Applications

Metribolone R-1881's potent and stable interaction with the androgen receptor makes it a gold standard reagent in a variety of research applications:

  • Androgen Receptor Ligand Binding Assays: R-1881 is widely used as a radiolabeled or unlabeled competitor in assays to determine the binding affinity of novel compounds for the AR.[3][11] Its high affinity allows for sensitive and reproducible measurements.

  • Prostate Cancer Research: As a stable AR agonist, R-1881 is instrumental in studying androgen-dependent prostate cancer cell lines (e.g., LNCaP, VCaP).[12] It is used to investigate AR signaling, cell proliferation, and the efficacy of AR antagonists.[12]

  • Endothelial Cell Biology: Studies have utilized R-1881 to investigate the role of AR activation in angiogenesis, demonstrating its inhibitory effects on endothelial cell proliferation and migration.[13]

  • Neuroscience and Endocrinology: R-1881 serves as a tool to explore the physiological and behavioral effects of potent androgen receptor activation in various preclinical models.

  • Photoaffinity Labeling: R-1881 has been employed as a photoaffinity label to covalently bind and identify the androgen receptor in tissue preparations.[1][3]

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol outlines a method to determine the relative binding affinity of a test compound for the androgen receptor using radiolabeled [³H]R-1881.

Materials:

  • Prostate cancer cell lysate (e.g., from LNCaP cells) or purified AR protein.

  • [³H]R-1881 (radiolabeled Metribolone).

  • Unlabeled R-1881 (for determining non-specific binding).

  • Test compounds.

  • Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Dextran-coated charcoal (DCC) suspension.

  • Scintillation vials and scintillation fluid.

Methodology:

  • Prepare a series of dilutions of the unlabeled test compound and a high concentration of unlabeled R-1881 (for non-specific binding control).

  • In microcentrifuge tubes, add a constant amount of cell lysate or purified AR.

  • Add the various concentrations of the test compound or the high concentration of unlabeled R-1881.

  • Add a constant, low concentration of [³H]R-1881 to all tubes.

  • Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • To separate bound from unbound [³H]R-1881, add ice-cold DCC suspension to each tube.

  • Incubate on ice for 10-15 minutes with occasional vortexing.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the charcoal with the unbound ligand.

  • Carefully transfer the supernatant (containing the bound [³H]R-1881) to scintillation vials.

  • Add scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the effect of R-1881 on the proliferation of androgen-sensitive prostate cancer cells.

Materials:

  • Androgen-sensitive prostate cancer cell line (e.g., LNCaP).

  • Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.

  • Metribolone R-1881.

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

  • 96-well cell culture plates.

Methodology:

  • Seed LNCaP cells in 96-well plates at an appropriate density in culture medium with CS-FBS and allow them to attach overnight.

  • Prepare serial dilutions of R-1881 in the same medium.

  • Remove the seeding medium and replace it with the medium containing different concentrations of R-1881. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a desired period (e.g., 48-72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or luminescence generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the results to the vehicle control to determine the effect of R-1881 on cell proliferation.

Visualizations

androgen_receptor_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881 Metribolone (R-1881) AR Androgen Receptor (AR) R1881->AR Binding & HSP Dissociation AR_HSP AR-HSP Complex AR_R1881 AR-R1881 Complex HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_R1881_dimer Dimerized AR-R1881 Complex AR_R1881->AR_R1881_dimer Dimerization cluster_nucleus cluster_nucleus AR_R1881->cluster_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_R1881_dimer->ARE Binds to DNA Gene Target Gene Transcription ARE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Metribolone (R-1881) signaling pathway via the androgen receptor.

competitive_binding_assay_workflow start Start: Prepare Reagents incubation Incubate AR, [³H]R-1881, & Test Compound start->incubation separation Add Dextran-Coated Charcoal (DCC) to separate bound from free ligand incubation->separation centrifugation Centrifuge to pellet DCC with unbound ligand separation->centrifugation measurement Measure radioactivity of supernatant (bound ligand) centrifugation->measurement analysis Data Analysis: Calculate IC50 measurement->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive androgen receptor binding assay.

References

Methyltrienolone (R-1881): A Technical Guide to its High-Affinity Interaction with the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as R-1881, is a potent, synthetic, non-aromatizable androgen. Its high affinity and specificity for the androgen receptor (AR) have established it as an invaluable tool in endocrinology and drug discovery.[1] Unlike naturally occurring androgens such as testosterone and dihydrotestosterone (DHT), Methyltrienolone is not bound by sex hormone-binding globulin (SHBG) in human plasma, which simplifies the interpretation of binding assay results.[1] This technical guide provides an in-depth overview of the binding characteristics of Methyltrienolone to the androgen receptor, detailed experimental protocols for assessing this interaction, and a visualization of the associated signaling pathway.

Quantitative Binding Affinity of Methyltrienolone (R-1881) for the Androgen Receptor

The binding affinity of Methyltrienolone for the androgen receptor is typically quantified by its equilibrium dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptors are occupied. A lower Kd value signifies a higher binding affinity. The following table summarizes key quantitative data from various studies.

Receptor SourceCell/Tissue TypeAssay MethodTemperatureKd (nM)Reference
Human Androgen ReceptorGenital Skin FibroblastsWhole cell binding, Scatchard analysis37°C0.56 ± 0.06[2]
Human Androgen ReceptorHEK293 cellsNot specified25°C0.99[3]
Human Androgen ReceptorBreast Cancer CytosolNot specified, Scatchard analysisNot specified2.15 (mean)[4]
Rat Androgen ReceptorDDT1MF-2 cells (smooth muscle tumor)Not specified, Scatchard analysisNot specified0.5[5]
Rat Androgen ReceptorProstate CytosolNot specified, Scatchard analysisNot specified0.125[6]
Rat Androgen ReceptorLiver CytosolScatchard analysisNot specified33[7]
Rat Androgen ReceptorLiver Cytosol (Triamcinolone-blocked)Scatchard analysisNot specified25[7]

Note: Variations in Kd values can be attributed to differences in experimental systems (e.g., whole cells vs. cytosol preparations), tissue/cell types, assay conditions (e.g., temperature, buffer composition), and analytical methods (e.g., Scatchard analysis vs. non-linear regression). The use of triamcinolone acetonide in one study was to block the binding of [3H]Methyltrienolone to the glucocorticoid receptor, thereby isolating its interaction with the androgen receptor.[7]

Experimental Protocols

The determination of Methyltrienolone's binding affinity for the androgen receptor is primarily achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to compete with a radiolabeled ligand (in this case, [3H]Methyltrienolone or another high-affinity radioligand like [3H]-DHT) for binding to the androgen receptor.[8]

Whole-Cell Androgen Receptor Binding Assay

This method assesses ligand binding in intact cells, providing a more physiologically relevant context.

a. Cell Culture and Plating:

  • Culture cells expressing the androgen receptor (e.g., genital skin fibroblasts, PC-3 cells) in appropriate media.[9]

  • Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency (typically 18-24 hours).[10]

b. Binding Assay:

  • Wash the cells with a serum-free medium to remove any endogenous steroids.[9]

  • Incubate the cells with increasing concentrations of [3H]Methyltrienolone (for saturation binding to determine Kd and Bmax) or a fixed concentration of [3H]Methyltrienolone and increasing concentrations of unlabeled Methyltrienolone or other competitor compounds (for competitive binding to determine IC50).[9]

  • To determine non-specific binding, a parallel set of wells is incubated with the radioligand in the presence of a large excess (e.g., 400-fold) of unlabeled Methyltrienolone.[9]

  • Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

c. Separation and Detection:

  • After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.[9]

  • Lyse the cells and extract the bound radioligand using a suitable solvent (e.g., ice-cold ethanol).[9]

  • Measure the radioactivity in the cell lysates using a liquid scintillation counter.[8]

d. Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.[8]

  • Saturation Binding: Plot specific binding against the concentration of [3H]Methyltrienolone. The data can be analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

  • Competitive Binding: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[8]

Cytosolic Androgen Receptor Binding Assay

This method utilizes a cell-free system, which can be advantageous for high-throughput screening.

a. Preparation of Cytosol:

  • Homogenize tissues (e.g., rat prostate) or cells in an ice-cold buffer.

  • Centrifuge the homogenate at high speed to pellet cellular debris and organelles, collecting the supernatant which contains the cytosolic proteins, including the androgen receptor.

b. Competitive Binding Assay:

  • In a multi-well plate, combine the cytosol preparation, a fixed concentration of a radiolabeled androgen (e.g., [3H]Methyltrienolone or [3H]-DHT), and varying concentrations of the unlabeled test compound.[8][11]

  • Total Binding Wells: Contain cytosol and radioligand.[8]

  • Non-specific Binding Wells: Contain cytosol, radioligand, and a saturating concentration of a known unlabeled androgen.[8]

  • Test Compound Wells: Contain cytosol, radioligand, and the desired concentrations of the test compound.[8]

  • Incubate the plate at 4°C for an extended period (e.g., 18-24 hours) to reach equilibrium.[8]

c. Separation of Bound and Free Ligand:

  • Several methods can be used, including:

    • Hydroxyapatite (HAP) Assay: Add a HAP slurry to each well, which binds the receptor-ligand complex. Centrifuge to pellet the HAP, aspirate the supernatant, and wash the pellet.[8]

    • Dextran-Coated Charcoal: Add a dextran-coated charcoal suspension, which adsorbs unbound steroid. Centrifuge and collect the supernatant containing the receptor-ligand complex.

    • Scintillation Proximity Assay (SPA): This is a homogeneous assay format where the receptor is captured on a scintillant-containing bead. Only radioligand bound to the receptor will be in close enough proximity to the bead to generate a signal.[11][12]

d. Detection and Data Analysis:

  • For HAP and dextran-coated charcoal methods, add a scintillation cocktail to the samples and measure radioactivity using a liquid scintillation counter.[8] For SPA, the signal is read directly on a suitable plate reader.

  • Data analysis is performed as described for the whole-cell assay to determine specific binding and IC50 values.[8]

Visualizations

Androgen Receptor Signaling Pathway

AndrogenReceptorSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881 Methyltrienolone (R-1881) AR_inactive Androgen Receptor (AR) (inactive, complexed with HSPs) R1881->AR_inactive Binds HSPs Heat Shock Proteins (HSPs) AR_inactive->HSPs Dissociation AR_active Activated AR Dimer AR_inactive->AR_active Conformational Change & Dimerization ARE Androgen Response Element (ARE) on DNA AR_active->ARE Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse CompetitiveBindingWorkflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis ReceptorPrep Prepare Androgen Receptor (Cytosol or Whole Cells) TotalBinding Total Binding: Receptor + [3H]-R1881 ReceptorPrep->TotalBinding NSB Non-Specific Binding: Receptor + [3H]-R1881 + Excess Cold Ligand ReceptorPrep->NSB Competition Competition: Receptor + [3H]-R1881 + Test Compound ReceptorPrep->Competition LigandPrep Prepare Radioligand ([3H]-R1881) & Competitor Solutions LigandPrep->TotalBinding LigandPrep->NSB LigandPrep->Competition Separation Separate Bound from Free Ligand (e.g., HAP, Filtration) TotalBinding->Separation NSB->Separation Competition->Separation Detection Measure Radioactivity (Scintillation Counting) Separation->Detection SpecificBinding Calculate Specific Binding Detection->SpecificBinding IC50 Determine IC50 from Dose-Response Curve SpecificBinding->IC50

References

Metribolone: A Technical Guide to its Anabolic and Androgenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metribolone, also known as methyltrienolone or R1881, is a potent, orally active synthetic anabolic-androgenic steroid (AAS) that has been a subject of scientific interest due to its high affinity for the androgen receptor (AR).[1] Developed in the 1960s, its clinical development was halted due to significant hepatotoxicity.[1] Consequently, Metribolone has never been approved for medical use but remains a valuable research tool, particularly as a high-affinity ligand in AR binding assays.[1] This technical guide provides an in-depth analysis of the anabolic and androgenic properties of Metribolone, focusing on its receptor binding profile, mechanism of action, and the experimental protocols used to characterize these activities.

Data Presentation: Quantitative Analysis

The anabolic and androgenic potency of Metribolone has been quantified through various in vivo and in vitro studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and its anabolic/androgenic ratio.

Table 1: Receptor Binding Affinity of Metribolone

ReceptorLigandSpecies/TissueDissociation Constant (Kd) / Inhibition Constant (Ki)Reference
Androgen Receptor (AR)Metribolone (R1881)Human Prostate2.3 nM (Kd)[2]
Androgen Receptor (AR)Metribolone (R1881)Rat Liver3.3 x 10⁻⁸ M (Kd)[3]
Progesterone Receptor (PR)Metribolone (R1881)Human Prostate5.9 nM (Kd)[2]
Progesterone Receptor (PR)Metribolone (R1881)Rabbit Uterus1.1 nM (Kd)[2]
Glucocorticoid Receptor (GR)Metribolone (R1881)Rat Muscle CytosolBinding confirmed, specific Kd not provided[4]
Mineralocorticoid Receptor (MR)Metribolone (R1881)Not specifiedSame affinity as aldosterone[5]
Sex Hormone-Binding Globulin (SHBG)Metribolone (R1881)HumanVery low affinity (Ki = 540 nM)[2]

Table 2: Anabolic and Androgenic Potency of Metribolone

PropertyValueReference CompoundSpeciesReference
Anabolic Potency (Oral)120 - 300 timesMethyltestosteroneCastrated Male Rats[1]
Androgenic Potency (Oral)60 - 70 timesMethyltestosteroneCastrated Male Rats[1]

Experimental Protocols

The characterization of Metribolone's anabolic and androgenic properties relies on standardized in vivo and in vitro assays. Below are detailed methodologies for key experiments.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.

  • Objective: To determine the anabolic (myotrophic) and androgenic effects of Metribolone by measuring the weight changes of specific androgen-dependent tissues in castrated male rats.

  • Experimental Animals: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

  • Procedure:

    • Animal Preparation: Male rats are castrated and allowed a post-operative recovery period.

    • Dosing: The animals are divided into groups and treated daily for a set period (e.g., 10 consecutive days) with either a vehicle control, a reference androgen (e.g., testosterone propionate), or different doses of Metribolone. Administration is typically via oral gavage or subcutaneous injection.

    • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:

      • Androgenic Tissues: Ventral prostate, seminal vesicles (including coagulating glands and their fluids).

      • Anabolic (Myotrophic) Tissue: Levator ani muscle.

    • Data Analysis: The weights of the tissues from the Metribolone-treated groups are compared to those of the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated.

Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the binding affinity of Metribolone to the androgen receptor.

  • Objective: To determine the dissociation constant (Kd) of Metribolone for the androgen receptor.

  • Materials:

    • Source of androgen receptors (e.g., cytosol preparation from rat prostate or a cell line expressing the human AR).

    • Radiolabeled androgen with high affinity for the AR (e.g., [³H]-Metribolone or [³H]-dihydrotestosterone).

    • Unlabeled Metribolone in a range of concentrations.

    • Assay buffer.

    • Method for separating bound from unbound radioligand (e.g., dextran-coated charcoal, filtration, or scintillation proximity assay).

  • Procedure:

    • Incubation: A constant concentration of the radiolabeled androgen is incubated with the AR preparation in the presence of increasing concentrations of unlabeled Metribolone.

    • Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.

    • Separation: The bound radioligand is separated from the unbound radioligand.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The data is analyzed using Scatchard analysis or non-linear regression to determine the Kd. The concentration of unlabeled Metribolone that inhibits 50% of the specific binding of the radioligand (IC50) is also determined.

Mandatory Visualization

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the androgen receptor upon activation by Metribolone.

Metribolone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Metribolone Metribolone Metribolone_c Metribolone Metribolone->Metribolone_c Diffusion AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) AR_Met_complex AR-Metribolone Complex AR_complex->AR_Met_complex Binding & Dissociation of HSPs Metribolone_c->AR_complex HSPs HSPs AR_Met_complex->HSPs AR_Met_dimer Dimerized AR-Metribolone Complex AR_Met_complex->AR_Met_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Met_dimer->ARE Binding Coactivators Co-activators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein_synthesis Increased Protein Synthesis (Anabolic Effect) mRNA->Protein_synthesis Translation Cell_growth Cell Growth and Proliferation (Androgenic Effect) Protein_synthesis->Cell_growth

Caption: Metribolone activates the androgen receptor signaling pathway.

Experimental Workflow: Hershberger Assay

The following diagram outlines the key steps in the Hershberger assay.

Hershberger_Workflow start Start: Immature Male Rats castration Castration start->castration recovery Recovery Period castration->recovery grouping Grouping of Animals recovery->grouping dosing Daily Dosing (10 days) - Vehicle - Reference Androgen - Metribolone grouping->dosing euthanasia Euthanasia dosing->euthanasia dissection Dissection of Target Tissues euthanasia->dissection weighing Weighing of Tissues - Ventral Prostate - Seminal Vesicles - Levator Ani Muscle dissection->weighing analysis Data Analysis (Comparison to Control) weighing->analysis end End: Determination of Anabolic & Androgenic Activity analysis->end

Caption: Workflow for the in vivo Hershberger bioassay.

Logical Relationship: Metribolone's Multi-Receptor Interactions

This diagram illustrates the known interactions of Metribolone with various steroid hormone receptors.

Metribolone_Receptor_Interactions Metribolone Metribolone AR Androgen Receptor (AR) Metribolone->AR Agonist (High Affinity) PR Progesterone Receptor (PR) Metribolone->PR Agonist (High Affinity) GR Glucocorticoid Receptor (GR) Metribolone->GR Agonist MR Mineralocorticoid Receptor (MR) Metribolone->MR Antagonist

Caption: Metribolone interacts with multiple steroid hormone receptors.

Conclusion

Metribolone is an exceptionally potent synthetic anabolic-androgenic steroid characterized by its high binding affinity for the androgen receptor. Its significant anabolic and androgenic effects have been demonstrated through established experimental protocols such as the Hershberger assay. While its clinical use has been precluded by severe hepatotoxicity, Metribolone remains an invaluable tool in research for studying androgen receptor function and for the screening of new androgenic and anti-androgenic compounds. Its cross-reactivity with other steroid hormone receptors, including the progesterone, glucocorticoid, and mineralocorticoid receptors, necessitates careful consideration and appropriate controls in experimental design. This guide provides a foundational understanding of Metribolone's properties for professionals in the fields of endocrinology, pharmacology, and drug development.

References

A Technical Guide to the History and Initial Discovery of R-1881 (Metribolone)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the synthetic androgen R-1881, also known as Metribolone. It covers its initial discovery, key biochemical properties, and the experimental methodologies used for its characterization, tailored for researchers and professionals in drug development.

Introduction and Historical Context

R-1881 (Metribolone) is a potent, non-aromatizable synthetic androgen. It was first synthesized and characterized in the early 1970s by the French pharmaceutical company Roussel-Uclaf. The primary goal was to develop a highly specific ligand for the androgen receptor (AR) to be used as a tool in endocrinological research. Due to its high affinity for the AR and relative stability, R-1881 quickly became the radioligand of choice for quantifying androgen receptors in various tissues, particularly in prostate cancer research.

Its structure, 17α-methyl-17β-hydroxyestra-4,9,11-trien-3-one, gives it a high affinity for the AR, but it was also found to bind significantly to the progesterone and glucocorticoid receptors. Despite its potential therapeutic applications being limited by hepatotoxicity, its value as a research chemical has been immense, facilitating the study of androgen action and the role of the AR in both healthy and diseased states.

Biochemical Profile and Binding Affinity

The initial characterization of R-1881 focused on determining its binding affinity for the androgen receptor and its cross-reactivity with other steroid hormone receptors. These studies typically utilized cytosolic preparations from tissues rich in these receptors, such as the rat prostate for the androgen receptor.

The high affinity of R-1881 for the androgen receptor made it an ideal radiolabeled ligand ([³H]R-1881) for receptor binding assays. It exhibits a slow dissociation rate from the androgen receptor, which is advantageous for experimental procedures. However, its significant binding to the progesterone receptor (PR) and glucocorticoid receptor (GR) necessitated the use of blocking agents, such as triamcinolone acetonide, in assays to ensure specific measurement of AR binding.

Table 1: Comparative Binding Affinities for Steroid Receptors

CompoundReceptor TargetRelative Binding Affinity (RBA %)Dissociation Constant (Kd)
R-1881 (Metribolone) Androgen Receptor (Rat Prostate)120 (vs. DHT)~0.2 - 0.5 nM
R-1881 (Metribolone) Progesterone ReceptorHigh~1 nM
R-1881 (Metribolone) Glucocorticoid ReceptorModerate~5 nM
Dihydrotestosterone (DHT) Androgen Receptor (Rat Prostate)100~1 - 2 nM
Testosterone Androgen Receptor (Rat Prostate)50~2 - 5 nM
Dexamethasone Glucocorticoid ReceptorN/A~3 - 8 nM

Note: RBA and Kd values are approximate and can vary based on experimental conditions and tissue source.

Key Experimental Protocol: Competitive Radioligand Binding Assay

The characterization of R-1881 relied heavily on competitive binding assays to determine its affinity (Kd) and specificity. The following is a generalized protocol representative of the methods used in the initial studies.

Objective: To determine the binding affinity of unlabeled R-1881 for the androgen receptor in rat prostate cytosol using [³H]R-1881 as the radioligand.

Materials:

  • Ventral prostates from castrated male rats.

  • Tris-HCl buffer with EDTA and glycerol.

  • [³H]R-1881 (radiolabeled ligand).

  • Unlabeled R-1881 (competitor).

  • Triamcinolone Acetonide (to block GR and PR binding).

  • Dextran-coated charcoal suspension.

  • Scintillation fluid and vials.

Methodology:

  • Cytosol Preparation: Ventral prostates are homogenized in cold Tris-HCl buffer. The homogenate is then centrifuged at high speed (e.g., 105,000 x g) to pellet cellular debris and organelles, yielding a supernatant (cytosol) containing soluble proteins, including the androgen receptor.

  • Assay Incubation: A constant concentration of [³H]R-1881 (typically near the expected Kd) is added to aliquots of the cytosol.

  • Competition: Increasing concentrations of unlabeled R-1881 are added to the aliquots. A control tube contains only [³H]R-1881 to measure total binding, and another contains a large excess of unlabeled ligand to determine non-specific binding. Triamcinolone acetonide is added to all tubes to prevent [³H]R-1881 from binding to progesterone and glucocorticoid receptors.

  • Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow binding to reach equilibrium.

  • Separation of Bound/Free Ligand: Dextran-coated charcoal is added to the tubes. The charcoal rapidly adsorbs small, unbound steroid molecules, while the larger receptor-ligand complexes remain in solution.

  • Centrifugation: The tubes are centrifuged to pellet the charcoal with the adsorbed free [³H]R-1881.

  • Quantification: The supernatant, containing the [³H]R-1881 bound to the receptor, is transferred to scintillation vials. Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed, often using a Scatchard plot or non-linear regression, to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations: Signaling and Experimental Workflows

The following diagrams illustrate the key molecular pathway and a typical experimental workflow associated with R-1881.

Caption: Androgen Receptor (AR) signaling pathway initiated by R-1881.

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation & Quantification cluster_analysis 4. Data Analysis Prostate Rat Ventral Prostate Homogenize Homogenize in Buffer Prostate->Homogenize Centrifuge1 High-Speed Centrifugation (105,000 x g) Homogenize->Centrifuge1 Cytosol Collect Supernatant (Cytosol with AR) Centrifuge1->Cytosol Setup Prepare Assay Tubes Cytosol->Setup Add_Radioligand Add [3H]R-1881 (Fixed Amount) Setup->Add_Radioligand Add_Competitor Add Unlabeled R-1881 (Increasing Concentrations) Add_Radioligand->Add_Competitor Incubate Incubate (4°C, 18h) for Equilibrium Add_Competitor->Incubate Add_Charcoal Add Dextran-Coated Charcoal Incubate->Add_Charcoal Centrifuge2 Low-Speed Centrifugation Add_Charcoal->Centrifuge2 Separate Collect Supernatant (Bound [3H]R-1881) Centrifuge2->Separate Count Liquid Scintillation Counting Separate->Count Plot Plot Specific Binding vs. Competitor Concentration Count->Plot Calculate Calculate Kd and Bmax (Scatchard/Non-linear Regression) Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

An In-depth Technical Guide to R-1881 as a Photoaffinity Label for the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic androgen, R-1881 (Metribolone or Methyltrienolone), and its application as a photoaffinity label for the androgen receptor (AR). This document details the underlying principles, experimental protocols, and data interpretation associated with this powerful technique for studying AR structure and function.

Introduction to R-1881 as a Photoaffinity Label

R-1881 is a potent, synthetic, and orally active anabolic-androgenic steroid that has been widely utilized in scientific research as a high-affinity ligand for the androgen receptor.[1] Its chemical structure, 17β-hydroxy-17α-methyl-estra-4,9,11-trien-3-one, contains a conjugated ketone system which, upon absorption of ultraviolet (UV) light, can form a reactive species. This property allows R-1881 to function as a photoaffinity label, enabling the formation of a covalent bond with the androgen receptor at or near its binding site upon UV irradiation.[2][3] This covalent and irreversible binding is invaluable for a variety of applications, including the identification and characterization of the androgen receptor, the study of its structure, and the elucidation of its interactions with other molecules. The use of tritiated R-1881 ([³H]R-1881) further facilitates the detection and quantification of the labeled receptor.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the interaction of R-1881 with the androgen receptor, as reported in the scientific literature.

Table 1: Binding Affinity of R-1881 for the Androgen Receptor

ParameterValueSpecies/SystemReference(s)
Kd 0.5 nMDDT1MF-2 cells[4]
2.3 ± 0.41 nMRat liver cytosol[5]
LogIC50 -9.0 M to -10.1 MRat prostate cytosol[6]

Table 2: Properties of Photoaffinity Labeled Androgen Receptor

PropertyValueSpecies/SystemReference(s)
Molecular Weight 90 kDa (and sometimes 43 kDa)Human skin fibroblasts[3]
95 kDaCalf uterus cytosol[2]
50 kDaRat prostate cytosol[2]
Photolabeling Efficiency 1-5%Human skin fibroblasts[3]
Receptor Half-life (in the presence of 1 nM R-1881) 6.6 hoursDDT1MF-2 cells[4]
Receptor Half-life (in the absence of androgens) 3.1 hoursDDT1MF-2 cells[4]

Experimental Protocols

This section provides a synthesized, step-by-step guide for the photoaffinity labeling of the androgen receptor with R-1881, its subsequent purification, and analysis.

This protocol is a compilation of methodologies described in the literature.[2][3]

Materials:

  • Cells or tissues expressing the androgen receptor.

  • [³H]R-1881 (tritiated methyltrienolone).

  • Unlabeled dihydrotestosterone (DHT) for competition experiments.

  • Appropriate cell lysis or cytosol preparation buffers.

  • UV lamp with an emission maximum around 352 nm (a high-pressure mercury lamp can also be used).[2][3]

  • CuSO₄ filter (optional, to filter out shorter wavelengths).[3]

  • Quartz cuvettes or plates transparent to UV light.

Procedure:

  • Preparation of Biological Material:

    • For cultured cells, harvest and wash the cells. Prepare either whole-cell lysates, cytosolic fractions, or crude nuclei, depending on the experimental goals.

    • For tissues, homogenize the tissue in an appropriate buffer to obtain a cytosolic fraction.

  • Incubation with [³H]R-1881:

    • Incubate the prepared biological sample with a saturating concentration of [³H]R-1881. The exact concentration may need to be optimized but is typically in the low nanomolar range.

    • For competition controls, incubate a parallel sample with [³H]R-1881 in the presence of a 200-fold molar excess of unlabeled DHT.[2][3] This will allow for the determination of specific versus non-specific labeling.

    • Incubation is typically carried out at a low temperature (e.g., 4°C) for several hours to overnight to reach equilibrium binding.

  • UV Irradiation:

    • Transfer the samples to a UV-transparent container (e.g., quartz cuvette).

    • Irradiate the samples with a UV lamp. A reported condition is 2 minutes of irradiation with a UV lamp having an emission line at 352 nm.[3] The distance from the lamp to the sample and the intensity of the lamp should be kept consistent across experiments.

    • Perform the irradiation on ice to minimize heat-induced damage to the protein.

  • Post-Irradiation Processing:

    • Following irradiation, the covalently labeled androgen receptor can be further processed. For crude preparations, proteins can be precipitated using trichloroacetic acid (TCA), washed with ether, and the radioactivity can be counted to determine the extent of labeling.[3]

Purification of the photolabeled AR is essential for its further characterization. Affinity chromatography is a powerful method for this purpose.[7][8]

Materials:

  • Nuclear extract containing the photolabeled androgen receptor.

  • Affinity chromatography column (e.g., DNA-cellulose, 2',5'-ADP-Sepharose, or testosterone-linked Sepharose).[2][7]

  • Equilibration, wash, and elution buffers specific to the chosen chromatography method.

Procedure (Example using Affinity Chromatography):

  • Column Preparation: Equilibrate the chosen affinity column with the appropriate equilibration buffer.

  • Sample Loading: Apply the sample containing the photolabeled androgen receptor to the column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound androgen receptor using an elution buffer. The composition of the elution buffer will depend on the affinity matrix. For example, a buffer containing a high concentration of a competing ligand or a change in pH or ionic strength can be used.

  • Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence of the photolabeled androgen receptor by scintillation counting (for [³H]R-1881) and protein analysis methods like SDS-PAGE.

SDS-PAGE is used to separate the photolabeled proteins by molecular weight, and autoradiography is used to visualize the radiolabeled androgen receptor.[2][3]

Materials:

  • Polyacrylamide gels, buffers, and apparatus for SDS-PAGE.

  • Protein molecular weight standards.

  • X-ray film or a phosphorimager for autoradiography.

Procedure:

  • Sample Preparation: Mix the purified or crude photolabeled protein samples with SDS-PAGE loading buffer and heat to denature the proteins.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Gel Staining (Optional): The gel can be stained with a protein stain like Coomassie Brilliant Blue to visualize all proteins.

  • Autoradiography:

    • Dry the gel.

    • Expose the dried gel to X-ray film at -80°C or use a phosphorimager to detect the radioactive signal from the [³H]R-1881 labeled androgen receptor.

    • The appearance of a radioactive band at the expected molecular weight of the androgen receptor, which is diminished or absent in the competition control lane, confirms successful and specific photoaffinity labeling.

Androgen Receptor Signaling Pathway

R-1881, as a potent androgen, activates the androgen receptor signaling pathway. Understanding this pathway is crucial for interpreting the results of photoaffinity labeling experiments. The classical pathway involves the binding of an androgen to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA and recruits co-activators or co-repressors to regulate the transcription of target genes.[9][10]

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., R-1881) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR_active Activated AR AR_complex->AR_active HSP dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Coactivators Co-activators (e.g., SRC-1, CBP/p300) ARE->Coactivators Recruits Corepressors Co-repressors (e.g., N-CoR, SMRT) ARE->Corepressors Recruits Transcription Gene Transcription Coactivators->Transcription Promotes Corepressors->Transcription Inhibits Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the logical flow of a typical photoaffinity labeling experiment using R-1881 to study the androgen receptor.

PhotoaffinityLabelingWorkflow start Start: Prepare AR-containing biological sample incubation Incubate with [3H]R-1881 (with and without competitor) start->incubation uv UV Irradiation (e.g., 352 nm) incubation->uv covalent_bond Covalent labeling of AR uv->covalent_bond purification Purification of photolabeled AR covalent_bond->purification analysis Analysis by SDS-PAGE and Autoradiography purification->analysis end End: Identification and characterization of labeled AR analysis->end

Caption: Experimental Workflow for Photoaffinity Labeling.

Covalent Binding Site of R-1881 on the Androgen Receptor

A critical aspect of photoaffinity labeling is the identification of the specific amino acid residues that are covalently modified by the photolabel. This information provides direct insight into the ligand-binding pocket of the receptor. While R-1881 is known to bind to the ligand-binding domain (LBD) of the androgen receptor, definitive identification of the specific amino acid(s) that form a covalent bond with R-1881 upon photoactivation through techniques such as mass spectrometry has not been extensively reported in the publicly available scientific literature.

Crystal structure data of the AR LBD in complex with R-1881 reveals key non-covalent interactions with amino acid residues that constitute the ligand-binding pocket. These residues are the most likely candidates for covalent modification upon photoactivation of R-1881. Further research employing techniques such as proteolytic digestion of the photolabeled receptor followed by mass spectrometric analysis would be required to precisely map the covalent attachment site.

Conclusion

R-1881 remains a valuable tool for researchers studying the androgen receptor. Its high affinity and photoreactive properties make it an effective photoaffinity label for covalently modifying the AR. The protocols and data presented in this guide provide a solid foundation for the application of this technique in characterizing the androgen receptor, with the understanding that the precise covalent binding site remains an area for future investigation. The ability to irreversibly label the AR facilitates its purification and structural analysis, contributing significantly to our understanding of its function in both normal physiology and disease states.

References

Methyltrienolone: A Comprehensive Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as Metribolone or R1881, is a potent, non-aromatizable synthetic androgen and a 17α-alkylated derivative of nandrolone.[1][2] Due to its high binding affinity for the androgen receptor (AR), it has become an invaluable tool in endocrinology and cancer research, particularly in studies involving androgen signaling pathways.[2][3] This technical guide provides an in-depth overview of the physicochemical properties of Methyltrienolone, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyltrienolone is crucial for its proper handling, storage, and application in experimental settings. These properties are summarized in the table below.

PropertyValueReference
IUPAC Name (8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[4]
Synonyms Metribolone, R1881, Methyltrenbolone[1]
CAS Number 965-93-5[1]
Molecular Formula C₁₉H₂₄O₂[4]
Molecular Weight 284.4 g/mol [4]
Appearance White to off-white or light yellow to yellow crystalline powder[2][5]
Melting Point 170 °C[5][6]
Boiling Point 485.9 °C at 760 mmHg (Predicted)[5]
Density 1.17 g/cm³ (Predicted)[5]
Solubility Poorly soluble in water. Soluble in DMSO (≥10mg/mL) and ethanol.[2][5][7]
pKa 14.79 ± 0.40 (Predicted)[5]
LogP 3.11 (Predicted)[8]
Storage 2-8°C, protected from light.[5]
Stability Should be protected from strong oxidizing agents, acids, and bases to prevent decomposition. The 17α-alkylated structure confers metabolic stability.[2]

Experimental Protocols

Accurate characterization of Methyltrienolone is essential for reliable experimental outcomes. The following section details methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid like Methyltrienolone.

Methodology:

  • Sample Preparation: A small amount of finely powdered Methyltrienolone is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased rapidly to about 10-15°C below the expected melting point (170°C).

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

    • The temperature at which the entire solid has melted is recorded as the end of the melting range.

  • Interpretation: A sharp melting range (typically 0.5-1°C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Solubility Determination

Determining the solubility of Methyltrienolone in various solvents is crucial for preparing stock solutions and understanding its behavior in biological assays.

Methodology:

  • Solvent Selection: A range of solvents relevant to research applications should be tested (e.g., DMSO, ethanol, cell culture media).

  • Procedure (Shake-Flask Method):

    • An excess amount of Methyltrienolone is added to a known volume of the solvent in a sealed vial.

    • The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove any undissolved solid.

    • The concentration of Methyltrienolone in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis (HPLC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for steroid analysis.

    • Detection: UV detection at a wavelength of approximately 254 nm is suitable for Methyltrienolone.

    • Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of Methyltrienolone.

Stability Assessment

Evaluating the stability of Methyltrienolone under various conditions is important for ensuring the integrity of stock solutions and experimental results.

Methodology:

  • Solution Preparation: Prepare solutions of Methyltrienolone in relevant solvents at a known concentration.

  • Storage Conditions: Aliquots of the solutions are stored under different conditions, including:

    • Temperature: Refrigerated (2-8°C), room temperature, and elevated temperatures (e.g., 40°C).

    • Light: Protected from light versus exposed to light.

  • Time Points: Samples are analyzed at various time points (e.g., 0, 24, 48, 72 hours, and weekly).

  • Analysis: The concentration of Methyltrienolone in each sample is determined by HPLC, as described in the solubility determination protocol.

  • Evaluation: The percentage of degradation is calculated by comparing the concentration at each time point to the initial concentration.

Signaling Pathway and Experimental Workflows

Methyltrienolone exerts its biological effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. The following diagrams, generated using Graphviz, illustrate the AR signaling pathway and a typical experimental workflow for studying Methyltrienolone's effects.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyltrienolone Methyltrienolone AR_inactive Inactive AR (bound to HSPs) Methyltrienolone->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change HSPs HSPs AR_inactive->HSPs Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor (AR) Signaling Pathway of Methyltrienolone.

ExperimentalWorkflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare Methyltrienolone Stock Solution (e.g., in DMSO) Treatment Treat Cells with Methyltrienolone Stock_Solution->Treatment Cell_Culture Culture Target Cells (e.g., prostate cancer cells) Cell_Culture->Treatment Western_Blot Western Blot (for AR target protein expression) Treatment->Western_Blot qPCR RT-qPCR (for AR target gene expression) Treatment->qPCR Reporter_Assay Luciferase Reporter Assay (for AR transcriptional activity) Treatment->Reporter_Assay

Caption: Experimental Workflow for Studying Methyltrienolone's Biological Effects.

Conclusion

Methyltrienolone remains a cornerstone for in vitro and in vivo studies of androgen action. Its high potency and specificity for the androgen receptor make it an excellent research tool. A comprehensive understanding of its physicochemical properties and the application of robust experimental protocols are paramount for generating reproducible and reliable data. This guide serves as a foundational resource for researchers utilizing Methyltrienolone in their scientific endeavors.

References

The Role of Metribolone in Elucidating Steroid Hormone Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metribolone, also known as methyltrienolone or R1881, is a potent, synthetic, and non-aromatizable anabolic-androgenic steroid (AAS).[1][2][3] Despite its never being marketed for therapeutic use due to significant hepatotoxicity, Metribolone has become an invaluable tool in endocrinology and pharmacology research.[1] Its high affinity and specificity for the androgen receptor (AR), coupled with its metabolic stability, make it an ideal radioligand for studying the mechanisms of steroid hormone action.[4][5] This technical guide provides an in-depth overview of Metribolone's application in steroid hormone research, focusing on its use in characterizing the androgen receptor, delineating signaling pathways, and screening potential endocrine-active compounds.

Physicochemical Properties and Receptor Binding Profile

Metribolone is a 17α-methylated derivative of trenbolone.[1] This modification enhances its oral bioavailability and metabolic stability, crucial properties for an experimental ligand.[5] It is one of the most potent AAS ever synthesized, exhibiting anabolic and androgenic potency significantly higher than methyltestosterone in animal models.[1]

Quantitative Data on Receptor Binding Affinity

Metribolone's utility as a research tool stems from its high and specific affinity for the androgen receptor. However, it also exhibits significant binding to other steroid receptors, a factor that must be considered in experimental design.

ReceptorLigandDissociation Constant (Kd)Tissue/SystemReference
Androgen Receptor (AR)Metribolone (R1881)0.56 ± 0.06 nMHuman genital skin fibroblasts[6]
Androgen Receptor (AR)Dihydrotestosterone (DHT)0.72 ± 0.11 nMHuman genital skin fibroblasts[6]
Androgen Receptor (AR)Metribolone (R1881)2.5 x 10⁻⁸ MRat liver cytosol (with Triamcinolone Acetonide)[4]
Androgen Receptor (AR)Metribolone (R1881)3.3 x 10⁻⁸ MRat liver cytosol (without Triamcinolone Acetonide)[4]
Androgen Receptor (AR)Mibolerone1.5 nMHuman prostate tissue[7][8]
Androgen Receptor (AR)Metribolone (R1881)2.3 nMHuman prostate tissue[7][8]
Progesterone Receptor (PR)Metribolone (R1881)High Affinity-[1]
Glucocorticoid Receptor (GR)Metribolone (R1881)BindsRat liver and muscle cytosol[1][4]
Mineralocorticoid Receptor (MR)Metribolone (R1881)Similar affinity to aldosteroneRecombinant MR[1][9]

Note: Kd values can vary depending on the experimental conditions, tissue source, and assay methodology.

Key Experimental Applications and Protocols

Metribolone is a cornerstone in various experimental assays designed to probe the function of the androgen receptor and the effects of androgenic compounds.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of test compounds for the androgen receptor. Metribolone, typically in its tritiated form ([³H]R1881), serves as the radioligand.

Objective: To determine the concentration of a test compound that displaces 50% of the specifically bound [³H]R1881 (IC50), from which the inhibitory constant (Ki) can be calculated.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_cytosol Prepare Rat Ventral Prostate Cytosol incubation Incubate Cytosol with: - [³H]R1881 - Competitor (varying concentrations) - Triamcinolone Acetonide prep_cytosol->incubation prep_ligand Prepare [³H]R1881 (Radioligand) prep_ligand->incubation prep_competitor Prepare Unlabeled Competitor (e.g., Cold R1881, Test Compound) prep_competitor->incubation prep_ta Prepare Triamcinolone Acetonide (GR Blocker) prep_ta->incubation separation Separate Bound from Free Ligand (e.g., Hydroxyapatite, Charcoal) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Plot % Bound vs. Competitor Concentration quantification->analysis calculation Determine IC50 and Ki analysis->calculation G Metribolone Metribolone (R1881) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Metribolone->AR_cytoplasm Binds AR_Metribolone AR-Metribolone Complex AR_cytoplasm->AR_Metribolone HSPs Heat Shock Proteins (HSPs) HSPs->AR_cytoplasm Dissociates AR_nucleus AR-Metribolone Complex (Nucleus) AR_Metribolone->AR_nucleus Nuclear Translocation PI3K PI3K AR_Metribolone->PI3K Activates ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Growth, Proliferation) Protein->Cellular_Response AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT pAKT->Cellular_Response

References

An In-Depth Technical Guide to the In Vivo and In Vitro Effects of R-1881 (Metribolone)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

R-1881, also known as Metribolone, is a potent, synthetic, non-aromatizable androgen that serves as a critical tool in endocrinology and cancer research. Its high affinity and specificity for the androgen receptor (AR), coupled with its metabolic stability in in vitro systems, have established it as a reference compound for AR binding assays and for studying androgen-mediated cellular processes. However, the translation of its effects from controlled in vitro environments to complex in vivo biological systems presents significant differences. This technical guide provides a comprehensive comparison of the in vivo and in vitro effects of R-1881, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in the design and interpretation of their studies.

Introduction to R-1881 (Metribolone)

R-1881 (17β-hydroxy-17α-methylestra-4,9,11-trien-3-one) is a synthetic steroid developed in the 1960s. Unlike endogenous androgens such as testosterone and dihydrotestosterone (DHT), R-1881 is not subject to aromatization into estrogens, a characteristic that simplifies the study of purely androgenic effects.[1][2] Furthermore, it exhibits high metabolic stability in in vitro preparations, making it superior to natural androgens for quantifying AR in tissue cytosols where rapid metabolism of other ligands can confound results.[3] Its primary utility lies in its high-affinity binding to the androgen receptor, making it an invaluable radioligand and standard agonist in research settings.[4][5]

Comparative Effects: In Vitro vs. In Vivo

The effects of R-1881 diverge significantly between cellular assays and whole-organism studies. In vitro systems offer a controlled environment to dissect specific molecular interactions, while in vivo models reveal the compound's systemic effects, including its pharmacokinetics, off-target actions, and influence on complex physiological feedback loops.

In Vitro Effects: A Molecular Focus

In cell-based assays and biochemical studies, R-1881 is a powerful tool to probe AR function.

  • Receptor Binding and Activation: R-1881 binds to the AR with high affinity, displacing heat shock proteins, inducing receptor dimerization, and promoting its translocation into the nucleus. This complex then binds to Androgen Response Elements (AREs) on target genes to regulate transcription.[6][7] Its high affinity makes it a standard competitor in radioligand binding assays.[8] However, it is crucial to note that R-1881 also binds with high affinity to the progesterone receptor (PgR), which can lead to an overestimation of AR levels in tissues where PgR is present.[5] This cross-reactivity can be mitigated by using blocking agents like triamcinolone acetonide.[5] Additionally, R-1881 can act as a potent antagonist of the mineralocorticoid receptor (MR).[9]

  • Cellular Proliferation and Signaling: In androgen-sensitive prostate cancer cell lines like LNCaP, R-1881 demonstrates a biphasic effect on cell growth: stimulation at low concentrations (below 1 nM) and inhibition at higher concentrations.[10] It promotes cell cycle progression by reducing the number of cells in the G0/G1 phases and increasing the population in the S and G2/M phases.[11] At the molecular level, R-1881 exposure in LNCaP cells activates pro-survival pathways, including the upregulation of Bcl-xL and the kinase Pim-1.[7]

  • Metabolic Stability: A key advantage of R-1881 in vitro is its resistance to metabolism by enzymes present in cell or tissue preparations, unlike DHT.[3] It is also not a substrate for the aromatase enzyme, preventing its conversion to estrogenic compounds.[1]

In Vivo Effects: A Systemic Perspective

In animal models, the effects of R-1881 are more complex, reflecting its interactions with multiple organ systems and metabolic processes.

  • Anabolic and Androgenic Activity: R-1881 exhibits potent anabolic and androgenic properties in vivo. Even when showing low affinity for the AR in certain in vitro binding assays, anabolic steroids like R-1881 can act as potent AR activators in cell-based transactivation assays and cause biological responses in tissues like skeletal muscle.[12] Its administration in animal models can lead to increased muscle mass and effects on androgen-dependent tissues.

  • Pharmacokinetics and Metabolism: While stable in microsomal preparations, the in vivo clearance of a compound is not always predicted by its in vitro metabolic stability.[13][14] Factors such as plasma protein binding, tissue distribution, and clearance by non-hepatic routes contribute to the overall pharmacokinetic profile in vivo.[13][15] The systemic administration of R-1881 leads to a complex interplay of absorption, distribution, metabolism, and excretion that dictates its concentration and duration of action in target tissues.

  • Systemic and Off-Target Effects: The binding of R-1881 to other receptors, such as the progesterone and mineralocorticoid receptors, can cause widespread physiological effects in vivo.[5][9] Furthermore, R-1881 can modulate the hypothalamic-pituitary-gonadal axis. For instance, in cultured rat testicular cells, R-1881 was found to inhibit hCG-stimulated testosterone production by inhibiting several key steroidogenic enzymes.[16] In animal models of cancer, R-1881 has been used to stimulate the growth of androgen-dependent tumors, such as neuroblastoma and prostate cancer xenografts.[17]

  • Behavioral Effects: The non-aromatizable nature of R-1881 is useful for dissecting which androgen-driven behaviors depend on conversion to estrogen. In male ring doves, R-1881 induced vocalizations (an androgen-dependent behavior) but failed to induce aggressive courtship, a behavior that requires the aromatization of testosterone to estrogen in the brain.[2]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the in vitro and in vivo characteristics of R-1881.

Table 1: Receptor Binding and Cellular Activity (In Vitro)
ParameterValueCell/SystemCommentsReference(s)
AR Binding (LogIC50) -9.0 M to -10.1 MRat Prostate CytosolIC50 is the concentration causing 50% inhibition of radioligand binding.[8]
MR Binding Affinity Similar to AldosteroneHEK293T cellsActs as an MR antagonist.[9]
PgR Binding High AffinityVarious (e.g., MCF-7 cells)Binds significantly to the progesterone receptor, a key off-target.[5]
Proliferation (LNCaP) Stimulatory (<1 nM)LNCaP cellsBiphasic response; higher concentrations can be inhibitory.[10]
Proliferation (VCaP) Stimulatory (10 nM)VCaP cellsReduces cells in G0/G1, increases cells in S and G2/M phases.[11]
Aromatization Not AromatizedPlacental microsomesR-1881 is a non-aromatizable androgen.[1]
Table 2: Systemic and Functional Effects (In Vivo)
EffectModel SystemObservationCommentsReference(s)
AR Activation Rat Skeletal MuscleRapid cytosolic AR depletionIndicates potent AR activation and translocation in vivo.[12]
Tumor Growth Neuroblastoma XenograftPromoted tumor growthDemonstrates androgen-dependency of certain tumors.[17]
Steroidogenesis Cultured Rat Testicular CellsInhibited hCG-stimulated testosterone productionSuggests feedback inhibition on the testes.[16]
Behavior Male Ring DoveInduced vocal behavior but not aggressive courtshipHighlights the role of aromatization in specific behaviors.[2]

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are protocols for key experiments involving R-1881.

Protocol: In Vitro Androgen Receptor Competitive Binding Assay

This protocol is adapted from methodologies used for assessing the binding of compounds to the androgen receptor.[8][18]

  • Receptor Preparation: Prepare cytosol from rat prostates by homogenization in a suitable buffer (e.g., 10 mM Tris, pH 7.4, with EDTA) followed by ultracentrifugation to pellet cellular debris and organelles.

  • Assay Setup: In assay tubes, combine the prostate cytosol (at a concentration sufficient to bind 10-15% of the radioligand), a fixed concentration of radiolabeled [³H]-R1881 (e.g., 1 nM), and serial dilutions of the unlabeled test compound or R-1881 (for standard curve, e.g., 100 pM to 1 mM).

  • Incubation: Incubate the mixture at 4°C for 16-20 hours to allow the binding to reach equilibrium.

  • Separation of Bound/Free Ligand: Separate receptor-bound [³H]-R1881 from free radioligand using a method like dextran-coated charcoal, which adsorbs the free ligand. Centrifuge to pellet the charcoal and leave the bound ligand in the supernatant.

  • Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the [³H]-R1881.

Protocol: In Vitro Cell Proliferation Assay (LNCaP Cells)

This protocol outlines the assessment of R-1881's effect on the proliferation of androgen-sensitive LNCaP cells.[10][19]

  • Cell Culture Preparation: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Prior to the experiment, switch the cells to medium containing charcoal-stripped FBS for 48 hours to deplete endogenous steroids.

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of R-1881 in the steroid-depleted medium. Common concentrations range from 0.01 nM to 100 nM. Replace the medium in the wells with the R-1881-containing medium or a vehicle control (e.g., 0.01% ethanol).

  • Incubation: Incubate the plates for a defined period, typically 24 to 72 hours, at 37°C in a 5% CO₂ atmosphere.

  • Proliferation Assessment (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation or inhibition.

Protocol: In Vivo Prostate Cancer Xenograft Model

This protocol describes a common method to evaluate the effect of R-1881 on androgen-dependent tumor growth in vivo.[20]

  • Animal Model: Use immunodeficient male mice (e.g., nude or SCID mice). Castrate the mice surgically to remove the endogenous source of androgens.

  • Cell Inoculation: Inoculate the castrated mice subcutaneously with a suspension of androgen-dependent prostate cancer cells (e.g., 1-2 million LAPC-4 cells) mixed with Matrigel.

  • Tumor Growth and Treatment Initiation: Allow tumors to establish and reach a palpable size (e.g., 100 mm³). Randomize the mice into treatment and control groups.

  • R-1881 Administration: Administer R-1881 to the treatment group. The route can be subcutaneous injection or via a slow-release pellet. The control group receives a vehicle control. A typical dose might be 1-10 mg/kg, but this should be optimized.

  • Monitoring: Monitor the health of the animals and measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.

  • Endpoint and Analysis: Continue the experiment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a defined maximum size. At the endpoint, euthanize the animals, excise the tumors, and weigh them. Analyze the differences in tumor growth rates and final tumor weights between the groups.

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

R1881_AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881 R-1881 AR Androgen Receptor (AR) R1881->AR binds to Dimer AR Dimerization AR->Dimer dissociates HSP HSP Heat Shock Proteins (HSP) HSP->AR binds to Cytoplasm Cytoplasm Nucleus Nucleus Translocation Nuclear Translocation Dimer->Translocation ARE Androgen Response Element (ARE) Translocation->ARE binds to Transcription Target Gene Transcription ARE->Transcription CellularResponse Cellular Response (e.g., Proliferation) Transcription->CellularResponse

Caption: R-1881/Androgen Receptor canonical signaling pathway.

InVitro_Binding_Assay prep Prepare Rat Prostate Cytosol (Receptor Source) setup Set up Assay Tubes: Cytosol + [3H]-R1881 + Competitor prep->setup incubate Incubate at 4°C for 16-20 hours setup->incubate separate Separate Bound from Free Ligand (Dextran-Coated Charcoal) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Analyze Data: Plot and Calculate IC50 count->analyze

Caption: Experimental workflow for an in vitro AR competitive binding assay.

InVivo_Xenograft_Study prep Castrate Immunodeficient Male Mice inoculate Subcutaneously Inoculate Prostate Cancer Cells prep->inoculate establish Allow Tumors to Establish (e.g., to 100 mm³) inoculate->establish randomize Randomize Mice into Control & Treatment Groups establish->randomize treat Administer R-1881 or Vehicle Control randomize->treat monitor Measure Tumor Volume 2-3 Times per Week treat->monitor for ~28 days endpoint Endpoint: Excise and Weigh Tumors for Analysis monitor->endpoint

Caption: Experimental workflow for an in vivo prostate cancer xenograft study.

Conclusion

R-1881 remains an indispensable reference androgen for biomedical research due to its high potency, stability, and non-aromatizable nature. This guide highlights the critical distinctions between its in vitro and in vivo effects. In vitro, it provides a clean system to study AR-mediated molecular events, but researchers must remain vigilant of its significant off-target binding to the progesterone receptor. In vivo, its effects are shaped by complex pharmacokinetics and systemic feedback mechanisms, offering a more holistic but less controlled view of its androgenic activity. A thorough understanding of these differences is paramount for designing robust experiments and accurately interpreting the resulting data, ultimately advancing our knowledge of androgen receptor signaling in health and disease.

References

An In-depth Technical Guide to the Structural Characteristics of Metribolone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metribolone, also known as methyltrienolone or R1881, is a potent, orally active synthetic anabolic-androgenic steroid (AAS) that has been instrumental in the study of androgen receptor (AR) function.[1][2] Structurally, it is a 17α-alkylated derivative of nandrolone (19-nortestosterone).[1] Although its significant hepatotoxicity precluded its clinical use, Metribolone's high affinity and specificity for the AR have made it a valuable research tool, particularly as a radioligand in competitive binding assays.[1][3] This guide provides a comprehensive overview of the structural characteristics of Metribolone and its derivatives, their binding affinities for various steroid receptors, detailed experimental protocols for their characterization, and insights into their mechanism of action.

Core Structural Features of Metribolone

Metribolone's chemical structure, 17β-hydroxy-17α-methylestra-4,9,11-trien-3-one, is the foundation of its potent androgenic activity.[2] Key structural features include:

  • Steroid Backbone: A classic four-ring steroid nucleus derived from estrane.

  • 17α-Methyl Group: This alkylation at the C17α position is crucial for its oral bioavailability by sterically hindering first-pass metabolism in the liver. However, this feature is also strongly associated with its hepatotoxicity.[1]

  • Unsaturation at Δ9 and Δ11: The presence of double bonds between carbons 9-10 and 11-12 in the B and C rings contributes to the planarity of the molecule and enhances its binding affinity for the AR.

  • 19-Nor Structure: The absence of a methyl group at C19, characteristic of nandrolone derivatives, influences its metabolic fate and reduces its potential for aromatization into estrogenic compounds.

Derivatives of Metribolone

Modifications to the core structure of Metribolone have yielded several derivatives with altered binding affinities and specificities. Two notable derivatives are:

  • Mibolerone (7α,17α-dimethyl-19-nortestosterone): This derivative includes an additional methyl group at the 7α position. This modification enhances its binding affinity for the AR.

  • Dimethyltrienolone (7α,17α-dimethyl-estra-4,9,11-trien-17β-ol-3-one): Similar to Mibolerone, this derivative possesses a 7α-methyl group, which generally increases anabolic potency.

Quantitative Binding Affinity Data

Metribolone and its derivatives are known for their high affinity not only for the androgen receptor but also for other steroid hormone receptors, which can lead to off-target effects. The following tables summarize the available quantitative data on their binding affinities.

Table 1: Binding Affinity (Kd) of Metribolone and Derivatives for the Androgen Receptor (AR)

CompoundReceptor SourceKd (nM)Reference
Metribolone (R1881)Rat Liver Cytosol2.5 - 3.3[4]
Metribolone (R1881)DDT1MF-2 Cells0.5
MiboleroneHuman Prostate Cytosol1.5

Table 2: Comparative Binding Affinities (IC50/LogIC50) and Relative Binding Affinity (RBA) for the Androgen Receptor (AR)

CompoundIC50/LogIC50RBA (%) vs. R1881Reference
Metribolone (R1881)LogIC50: -8.9 M to -10.1 M100[5]
DexamethasoneLogIC50: -4.3 M to -4.4 M-[5]
Unknown Compound CR424000IC50: 1.61 - 2.27 x 10⁻⁹ M64.23 - 94.17[6]
Unknown Compound CR42401IC50: 7.22 - 9.57 x 10⁻⁹ M-[6]

Table 3: Cross-Reactivity of Metribolone with Other Steroid Receptors

ReceptorAffinity DescriptionReference
Progesterone Receptor (PR)High Affinity[1]
Glucocorticoid Receptor (GR)Binds to GR[1][7]
Mineralocorticoid Receptor (MR)Potent Antagonist, Affinity similar to Aldosterone[1][8]

Experimental Protocols

Competitive Androgen Receptor Binding Assay using [³H]-Metribolone

This protocol is a standard method for determining the binding affinity of test compounds for the androgen receptor using radiolabeled Metribolone.

Materials:

  • Receptor Source: Rat prostate cytosol.[5]

  • Radioligand: [³H]-Metribolone (R1881) at a concentration of 1 nM.[5]

  • Test Compounds: Serial dilutions of the compound of interest.

  • Assay Buffer: Tris-HCl buffer with EDTA and glycerol.

  • Wash Buffer: Tris-HCl buffer.

  • Hydroxyapatite (HAP) slurry: For separation of bound and free radioligand.

  • Scintillation fluid.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a working solution of [³H]-R1881 in the assay buffer.

    • Prepare the rat prostate cytosol in the assay buffer. The optimal protein concentration should be determined to ensure that less than 15% of the radioligand is bound.[5]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, [³H]-R1881, and the receptor solution.

    • Non-specific Binding Wells: Add assay buffer, [³H]-R1881, a saturating concentration of unlabeled R1881, and the receptor solution.

    • Test Compound Wells: Add assay buffer, [³H]-R1881, the receptor solution, and the desired concentration of the test compound.

  • Incubation:

    • Incubate the plate at 4°C for 16-20 hours to reach equilibrium.[5]

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each well.

    • Incubate on ice with intermittent mixing.

    • Centrifuge the plate to pellet the HAP.

    • Aspirate the supernatant.

    • Wash the HAP pellet with ice-cold wash buffer.

    • Repeat the centrifugation and aspiration steps.

  • Detection:

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881).

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis reagents Prepare Reagents (Radioligand, Test Compounds, Receptor) total_binding Total Binding Wells reagents->total_binding nsb Non-specific Binding Wells reagents->nsb test_compound Test Compound Wells reagents->test_compound incubate Incubate at 4°C (16-20 hours) add_hap Add HAP Slurry incubate->add_hap centrifuge_wash Centrifuge & Wash add_hap->centrifuge_wash add_scint Add Scintillation Fluid centrifuge_wash->add_scint count Scintillation Counting add_scint->count analyze Calculate IC50 count->analyze

Competitive Androgen Receptor Binding Assay Workflow.

Signaling Pathways Activated by Metribolone

Upon binding to the androgen receptor, Metribolone initiates a cascade of molecular events that ultimately leads to changes in gene expression. The canonical androgen signaling pathway involves the following steps:

  • Ligand Binding: Metribolone enters the cell and binds to the ligand-binding domain (LBD) of the AR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).

  • Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.

  • Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.

  • DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Recruitment of Co-regulators and Transcription: The DNA-bound AR recruits co-activators or co-repressors, which in turn modulate the transcription of androgen-responsive genes, leading to various physiological effects.

Recent studies have also highlighted non-canonical or "extranuclear" signaling pathways that can be activated by androgens. For instance, Metribolone has been shown to inhibit endothelial cell proliferation through a pathway involving cSrc, AKT, p38, ERK, and NFκB.[9]

The following diagram illustrates the canonical androgen receptor signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metribolone Metribolone (R1881) AR_HSP AR-HSP Complex Metribolone->AR_HSP Binds to AR AR_active Active AR AR_HSP->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Recruits Co-regulators mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Canonical Androgen Receptor Signaling Pathway.

Structure-Activity Relationships (SAR)

The biological activity of Metribolone and its derivatives is intimately linked to their structural features. Key SAR insights include:

  • 17α-Alkylation: As previously mentioned, the 17α-methyl group is essential for oral activity but also confers hepatotoxicity.

  • 7α-Methylation: The addition of a methyl group at the 7α-position, as seen in Mibolerone and Dimethyltrienolone, generally enhances anabolic and androgenic potency.

  • A-Ring Modifications: Changes to the A-ring can significantly impact activity. For example, the removal of the 3-keto group can reduce androgenic activity.

  • Substitutions at other positions: Modifications at other positions on the steroid nucleus can fine-tune the binding affinity and selectivity for different steroid receptors.

Conclusion

Metribolone and its derivatives remain invaluable tools for researchers studying androgen receptor biology. Their well-defined structural characteristics, coupled with their high binding affinity, allow for precise investigations into the mechanisms of androgen action. A thorough understanding of their structure-activity relationships, binding profiles, and signaling pathways is crucial for the interpretation of experimental results and for the design of novel selective androgen receptor modulators (SARMs) with improved therapeutic profiles. The data and protocols presented in this guide offer a solid foundation for professionals engaged in steroid hormone research and drug development.

References

Methodological & Application

Application Notes and Protocols for Androgen Receptor Binding Assay Using Radiolabeled R-1881

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and function of various tissues, including the prostate.[1][2][3] Its dysregulation is a key driver in the progression of prostate cancer.[2][4] Consequently, the AR is a significant therapeutic target for the development of drugs to treat prostate cancer and other androgen-related disorders. The androgen receptor binding assay is a fundamental in vitro method used to identify and characterize compounds that interact with the AR.[3][5] This document provides a detailed protocol for a competitive binding assay using the synthetic, radiolabeled androgen, [³H]R-1881 (Metribolone), a high-affinity ligand for the AR.[6][7]

Principle of the Assay

This competitive radioligand binding assay quantifies the ability of a test compound to compete with a fixed concentration of radiolabeled [³H]R-1881 for binding to the androgen receptor. The source of the receptor is typically cytosolic protein isolated from the ventral prostate of rats.[3][5][8] The assay measures the displacement of [³H]R-1881 by the test compound, allowing for the determination of the compound's binding affinity for the AR. This is often expressed as the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]R-1881.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor.[1] In its inactive state, it resides in the cytoplasm in a complex with heat shock proteins (HSPs).[9] Upon binding to an androgen, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[4][9] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3][9]

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR_Active Activated AR AR_HSP->AR_Active Conformational Change HSP HSP AR_HSP->HSP Dissociation Dimerization Dimerization AR_Active->Dimerization AR_Active->Dimerization AR_Dimer AR Dimer Dimerization->AR_Dimer AR_Dimer_N AR Dimer AR_Dimer->AR_Dimer_N Nuclear Translocation ARE Androgen Response Element (ARE) Gene Target Gene Transcription Transcription ARE->Transcription mRNA mRNA Transcription->mRNA AR_Dimer_N->ARE Binding

Caption: Androgen Receptor Signaling Pathway.

Experimental Protocol

This protocol is adapted from established methodologies for androgen receptor competitive binding assays.[5][8]

Materials and Reagents
  • Radioligand: [³H]R-1881 (Metribolone), specific activity 70-90 Ci/mmol

  • Unlabeled Ligand: R-1881

  • Weak Positive Control: Dexamethasone

  • Receptor Source: Ventral prostates from mature male rats

  • Buffers:

    • TEDG Buffer (low-salt): Tris-HCl, EDTA, DTT, Glycerol.

    • TEDG Buffer (high-salt): TEDG with KCl.

  • Separation Agent: Hydroxyapatite (HAP) slurry or Dextran-coated charcoal (DCC)

  • Scintillation Cocktail: Optifluor or equivalent

  • Other Reagents: Ethanol, PMSF, Sodium Molybdate

Equipment
  • Homogenizer (e.g., Polytron)

  • Refrigerated centrifuge (capable of high speed)

  • Scintillation counter

  • Pipettes and general lab equipment

Experimental Workflow

Experimental_Workflow cluster_incubation Incubation Components A 1. Preparation of Rat Prostate Cytosol B 2. Competitive Binding Incubation A->B Cytosol Prostate Cytosol (AR Source) C 3. Separation of Bound and Unbound Ligand B->C D 4. Scintillation Counting C->D E 5. Data Analysis D->E Cytosol->B Radioligand [3H]R-1881 Radioligand->B Test_Compound Test Compound or Control Test_Compound->B

Caption: Experimental Workflow for AR Binding Assay.

Step-by-Step Methodology

1. Preparation of Rat Prostate Cytosol

  • Euthanize mature male rats and excise the ventral prostates.

  • Trim the tissue of any fat and connective tissue.

  • Homogenize the pooled prostate tissue in ice-cold low-salt TEDG buffer.

  • Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C for 60 minutes to pellet cellular debris and nuclei.

  • Carefully collect the supernatant, which is the cytosol containing the androgen receptor.

  • Determine the total protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).

2. Competitive Binding Assay

  • Prepare serial dilutions of the test compound, unlabeled R-1881 (for determining non-specific binding and as a positive control), and a weak positive control (e.g., dexamethasone).

  • In assay tubes, combine the following on ice:

    • Prostate cytosol (diluted to a pre-determined optimal concentration).

    • A fixed concentration of [³H]R-1881 (typically around 1 nM).

    • Varying concentrations of the test compound or controls.

  • For total binding, add only [³H]R-1881 and cytosol.

  • For non-specific binding, add [³H]R-1881, cytosol, and a high concentration (e.g., 1000-fold excess) of unlabeled R-1881.

  • Incubate the tubes at 4°C for 16-20 hours to reach binding equilibrium.[3][5]

3. Separation of Bound and Unbound Ligand

  • Add ice-cold HAP slurry to each tube.

  • Vortex and incubate on ice for a short period (e.g., 15-20 minutes) with intermittent vortexing to allow the HAP to bind the receptor-ligand complexes.

  • Centrifuge the tubes at a low speed to pellet the HAP.

  • Carefully aspirate and discard the supernatant containing the unbound radioligand.

  • Wash the HAP pellet with buffer to remove any remaining unbound ligand and repeat the centrifugation and aspiration steps.

4. Scintillation Counting

  • Add scintillation cocktail to each tube containing the HAP pellet.

  • Vortex thoroughly to resuspend the pellet.

  • Measure the radioactivity in each tube using a scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are recorded.

Data Presentation and Analysis

The raw data (CPM or DPM) from the scintillation counter is used to calculate the specific binding of [³H]R-1881 at each concentration of the test compound.

Specific Binding = Total Binding - Non-specific Binding

The results are typically presented as a percentage of specific binding relative to the control (no test compound). This data is then plotted against the logarithm of the test compound concentration to generate a dose-response curve.

Table 1: Example Data from a Competitive Binding Assay

Test Compound Conc. (M)Total Binding (DPM)Non-specific Binding (DPM)Specific Binding (DPM)% Specific Binding
015000150013500100
1.00E-101450015001300096.3
1.00E-091200015001050077.8
1.00E-0882501500675050.0
1.00E-0730001500150011.1
1.00E-06160015001000.7

From the dose-response curve, the IC50 value can be determined. The relative binding affinity (RBA) can also be calculated by comparing the IC50 of the test compound to the IC50 of a reference compound (e.g., unlabeled R-1881).

RBA (%) = (IC50 of Reference Compound / IC50 of Test Compound) x 100

Table 2: Summary of Binding Affinity Data

CompoundIC50 (M)Relative Binding Affinity (RBA) %
R-18811.0 x 10⁻⁹100
Dexamethasone5.0 x 10⁻⁵0.002
Test Compound X2.5 x 10⁻⁸4.0

Important Considerations and Troubleshooting

  • Specificity of R-1881: R-1881 can also bind to the progesterone receptor (PgR).[7][10] If the tissue source contains significant levels of PgR, it is advisable to include a reagent like triamcinolone acetonide to block the binding of [³H]R-1881 to the PgR.[10]

  • Ligand Depletion: Ensure that the concentration of the receptor is low enough that it does not bind a significant fraction of the total radioligand added. This can affect the accuracy of the determined binding constants.[11]

  • Solvent Effects: The solvent used to dissolve the test compounds (e.g., DMSO, ethanol) should be tested for its effect on the assay and kept at a minimal and consistent concentration across all samples.[5]

  • Data Quality: Each assay should include appropriate controls, including a standard curve with a known ligand, to ensure the validity of the results.

By following this detailed protocol, researchers can obtain reliable and reproducible data on the binding affinity of test compounds for the androgen receptor, which is a critical step in the discovery and development of novel therapeutics targeting the AR signaling pathway.

References

Application Notes and Protocols for the Use of Methyltrienolone (R1881) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as Metribolone or R1881, is a potent, non-aromatizable synthetic androgen.[1][2] Its high affinity and stability make it a valuable tool in cell culture experiments for studying androgen receptor (AR) signaling and its downstream effects.[3][4] R1881 binds strongly to the AR, serving as a stable agonist to investigate androgen-regulated cellular processes, including gene expression, cell proliferation, and signaling pathway activation.[1][5] These notes provide detailed protocols and application data for the effective use of Methyltrienolone in various cell-based assays.

Key Applications in Cell Culture

  • Androgen Receptor (AR) Ligand Binding Assays: Due to its high affinity for the AR and resistance to metabolic degradation, R1881 is widely used as a radiolabeled or competitor ligand in AR binding assays.[3][4][6]

  • Studying AR-Mediated Gene Transcription: R1881 is a potent inducer of AR-dependent gene expression. Researchers can use it to study the regulation of androgen-responsive genes like Prostate-Specific Antigen (PSA) and TMPRSS2 in prostate cancer cell lines.[7]

  • Investigating Cell Proliferation and Viability: The effect of R1881 on cell proliferation is cell-type dependent. It can stimulate the growth of androgen-sensitive cells like LNCaP at certain concentrations, while high concentrations may be inhibitory.[8][9]

  • Elucidating AR Signaling Pathways: R1881 is used to activate the AR and trace its downstream signaling cascades, including interactions with other pathways like PI3K/AKT and MAPK/ERK.[10]

  • Screening for AR Agonists and Antagonists: R1881 serves as a standard AR agonist in cell-based reporter assays for screening chemical libraries to identify novel AR modulators.[5]

Experimental Protocols

Protocol 1: Preparation of Methyltrienolone (R1881) Stock Solution
  • Reconstitution: Dissolve Methyltrienolone (R1881) powder in 70% ethanol to prepare a high-concentration stock solution, for example, 2.5 mM.[11][12]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

  • Preparation of Working Solutions: For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is common to perform serial dilutions to create a range of concentrations for dose-response studies.[11][12] For instance, a 1 µM intermediate solution can be prepared by diluting the 2.5 mM stock, which is then further diluted to a final concentration of 1 nM in the cell culture plate.[11][12]

Protocol 2: Androgen-Responsive Gene Expression Analysis in LNCaP Cells

This protocol describes the treatment of the androgen-sensitive human prostate cancer cell line LNCaP with R1881 to analyze changes in target gene expression.

  • Cell Culture: Maintain LNCaP cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[12]

  • Androgen Deprivation: Prior to R1881 treatment, it is crucial to remove endogenous androgens from the culture medium. This is achieved by culturing the cells in a medium containing charcoal-dextran stripped FBS (CDS-FBS) for at least 24-48 hours.[12]

  • R1881 Treatment:

    • Plate LNCaP cells at a suitable density in multi-well plates.

    • After the androgen deprivation period, replace the medium with fresh medium containing the desired concentration of R1881 (e.g., 0.1 nM, 1 nM, 10 nM) or vehicle control (e.g., 0.1% ethanol).[7][8]

    • Incubate the cells for the desired treatment duration (e.g., 16, 24, or 48 hours).[7][13]

  • RNA Extraction and Gene Expression Analysis:

    • Following treatment, harvest the cells and extract total RNA using a suitable kit.

    • Perform quantitative real-time PCR (qPCR) to analyze the expression levels of AR target genes such as PSA, TMPRSS2, and PROSTEIN.[7] Normalize the expression to a housekeeping gene (e.g., GAPDH, ACTB).

Protocol 3: Cell Viability Assay (WST-1 or MTT)

This protocol outlines the procedure to assess the effect of R1881 on the viability of prostate cancer cells.

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, C4-2) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of R1881 (e.g., 0.001 nM to 10 nM) or vehicle control.[8]

  • Incubation: Incubate the cells for the desired period, typically 72 hours, to observe effects on cell proliferation.[8]

  • Viability Measurement:

    • Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

Protocol 4: Luciferase Reporter Assay for AR Activity

This protocol is used to quantify the transcriptional activity of the androgen receptor.

  • Cell Transfection:

    • Co-transfect cells (e.g., CHO, PC3) with an androgen receptor expression vector (if the cells do not endogenously express AR) and a reporter plasmid containing androgen response elements (AREs) upstream of a luciferase gene (e.g., MMTV-luc).[5][13]

  • Treatment: After transfection (typically 24 hours), treat the cells with various concentrations of R1881 or test compounds. A common concentration for R1881 as a positive control is 1-10 nM.[5][13]

  • Incubation: Incubate the cells for 24-48 hours.[5][13]

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

Quantitative Data Summary

Cell LineAssayR1881 ConcentrationDurationObserved EffectReference
LNCaPGene Expression (PSA, TMPRSS2)1 nM16 hoursSignificant induction of target gene mRNA.[7]
LNCaPCell Viability (WST-1)0.1 - 1 nM72 hoursIncreased cell viability.[8]
LNCaPCell Viability (WST-1)10 nM72 hoursReduced cell viability compared to 1 nM.[8]
C4-2AR Protein Levels0.1 nM16 hoursPlateau of AR protein increase.[7][8]
MDA PCa 2a/2bProliferation1 nMNot specifiedPromotes proliferation.[14]
HUVECProliferation0.05 - 5 nMTime-dependentInhibition of proliferation and G0/G1 cell cycle arrest.[10]
CHO (transfected)Luciferase Reporter Assay~0.5 nM24 hoursEC50 for luciferase activity stimulation.[5]
Human Genital Skin FibroblastsWhole Cell Binding--Kd of 0.56 ± 0.06 x 10-9 M.[4]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Upon binding to R1881 in the cytoplasm, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[5] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription.[5] This cascade ultimately influences cellular processes such as proliferation, survival, and differentiation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881 Methyltrienolone (R1881) AR_HSP AR-HSP Complex R1881->AR_HSP Binds AR_R1881 AR-R1881 Complex AR_HSP->AR_R1881 HSP Dissociation AR_Dimer AR-R1881 Dimer AR_R1881->AR_Dimer Dimerization AR_Dimer_Nuc AR-R1881 Dimer AR_Dimer->AR_Dimer_Nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer_Nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Recruits Co-activators mRNA mRNA Transcription->mRNA Produces Cellular Response Cellular Response mRNA->Cellular Response Translation

Caption: Canonical Androgen Receptor (AR) signaling pathway activated by Methyltrienolone (R1881).

Crosstalk with Kinase Signaling Pathways

In some cellular contexts, R1881-activated AR signaling can intersect with other major signaling cascades. For example, in Human Umbilical Vein Endothelial Cells (HUVEC), R1881 has been shown to inhibit proliferation by activating a cSrc/AKT/p38/ERK/NFκB pathway, which in turn upregulates cell cycle inhibitors.[10]

AR_Kinase_Crosstalk R1881 Methyltrienolone (R1881) AR Androgen Receptor R1881->AR cSrc cSrc AR->cSrc Activates AKT AKT cSrc->AKT p38_ERK p38 / ERK AKT->p38_ERK NFkB NF-κB p38_ERK->NFkB p53 p53 NFkB->p53 Upregulates p21_p27 p21 / p27 p53->p21_p27 Increases CDK2_CDK4 CDK2 / CDK4 Activity p21_p27->CDK2_CDK4 Inhibits Proliferation Cell Proliferation CDK2_CDK4->Proliferation Drives Gene_Expression_Workflow Start Start: Culture Cells (e.g., LNCaP) Androgen_Deprivation Androgen Deprivation (Charcoal-Stripped Serum) Start->Androgen_Deprivation Treatment Treat with R1881 (Dose-Response) Androgen_Deprivation->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Isolation Isolate Total RNA Harvest->RNA_Isolation qPCR qPCR Analysis (Target & Housekeeping Genes) RNA_Isolation->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Conclusion Conclusion: Effect of R1881 on Gene Expression Data_Analysis->Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the synthetic androgen, R-1881 (Metribolone), in in vitro research, with a focus on its application in studying androgen receptor (AR) signaling in prostate cancer cell lines.

Introduction

R-1881 is a potent, non-aromatizable synthetic androgen that binds with high affinity to the androgen receptor (AR). Its stability and potent activity make it an invaluable tool for in vitro studies aimed at elucidating the mechanisms of androgen action in both physiological and pathological contexts, particularly in prostate cancer research. These notes provide recommended concentrations, detailed experimental protocols, and an overview of the key signaling pathways activated by R-1881.

Recommended Concentrations of R-1881

The optimal concentration of R-1881 is cell line-dependent and varies based on the experimental endpoint. Below is a summary of concentrations cited in the literature for various in vitro applications. It is recommended to perform a dose-response curve for your specific cell line and assay.

Cell LineConcentration RangeObserved EffectReference
LNCaP0.1 nM - 1 nMStimulation of cell proliferation.[1][2][3][4][5]
LNCaP10 nMInhibition of cell proliferation, induction of cell cycle arrest.[1][3][5]
LNCaP1 nMInduction of PSA (Prostate-Specific Antigen) and MALT1 gene and protein expression.[6][7][8]
LNCaP10 nMIncreased intracellular granularity.[9]
LNCaP100 pM - 10 nMDose-dependent increase in PGC-1α protein levels.[10]
VCaP100 pM - 10 nMDose-dependent increase in PGC-1α protein levels.[10]
C4-20.1 nM - 1 nMIncreased cell viability.[3][5]
LAPC41 nMInduction of 3βHSD1 protein expression.[6]

Key Signaling Pathways

R-1881 exerts its effects primarily through the activation of the Androgen Receptor, a ligand-activated transcription factor. Upon binding, the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA, leading to the regulation of target gene expression.

R1881_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881 R-1881 AR Androgen Receptor (AR) R1881->AR Binding HSP HSP AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Target_Genes Target Genes (e.g., PSA, PGC-1α, MALT1) ARE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (Proliferation, Metabolism, etc.) Protein->Cellular_Response

R-1881 Activated Androgen Receptor Signaling Pathway.

Experimental Protocols

General Cell Culture and R-1881 Treatment

A crucial step for studying the effects of androgens is to minimize the influence of steroids present in fetal bovine serum (FBS). This is achieved by using charcoal-stripped FBS.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Charcoal-stripped Fetal Bovine Serum (CS-FBS)

  • Penicillin-Streptomycin solution

  • R-1881 stock solution (e.g., 10 µM in DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture cells in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Two to three days before R-1881 treatment, switch the cells to a steroid-deprived medium containing 5-10% CS-FBS.

  • On the day of the experiment, seed the cells at the desired density in the steroid-deprived medium.

  • Allow the cells to attach and grow for 24-48 hours.

  • Prepare the desired concentrations of R-1881 by diluting the stock solution in the steroid-deprived medium. A vehicle control (e.g., DMSO or ethanol at the same final concentration as the R-1881 treatment) should always be included.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of R-1881 or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Experimental_Workflow Start Start: Cell Culture (Standard Medium) Steroid_Deprivation Switch to Steroid-Deprived Medium (with CS-FBS) Start->Steroid_Deprivation Seeding Seed Cells for Experiment Steroid_Deprivation->Seeding Treatment Treat with R-1881 or Vehicle Control Seeding->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Analysis Downstream Analysis (e.g., qPCR, Western Blot, etc.) Incubation->Analysis

General Experimental Workflow for R-1881 Treatment.
Cell Viability Assay (WST-1)

This protocol is adapted from studies investigating the effect of R-1881 on cell proliferation.[3][5]

Materials:

  • Cells treated with R-1881 in a 96-well plate

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Following the R-1881 treatment period (e.g., 72 hours), add 10 µL of WST-1 reagent to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Subtract the background absorbance (medium only) and normalize the results to the vehicle-treated control.

Gene Expression Analysis (Quantitative PCR)

This protocol is based on methodologies used to assess changes in the mRNA levels of AR-target genes.[8][10]

Materials:

  • Cells treated with R-1881

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the gene of interest (e.g., PSA, PGC-1α) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Protocol:

  • After R-1881 treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Protein Expression Analysis (Western Blot)

This protocol is a standard method to evaluate changes in protein levels following R-1881 treatment.[6]

Materials:

  • Cells treated with R-1881

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the protein of interest (e.g., AR, PSA) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Troubleshooting

  • No response to R-1881: Ensure that the FBS used in the culture medium has been effectively charcoal-stripped to remove endogenous steroids. Verify the activity of the R-1881 stock solution. Check the expression level of the androgen receptor in your cell line.

  • High background in vehicle control: The "steroid-free" medium may still contain low levels of androgens. Ensure a sufficient period of steroid deprivation before the experiment.

  • Inconsistent results: Maintain consistent cell passage numbers and seeding densities. Ensure accurate and consistent preparation of R-1881 dilutions.

By following these guidelines and protocols, researchers can effectively utilize R-1881 to investigate the intricate role of androgen signaling in their in vitro models.

References

Preparing a Stable Stock Solution of Metribolone for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metribolone (also known as Methyltrienolone or R1881) is a potent, synthetic, and non-aromatizable androgen that serves as a high-affinity ligand for the androgen receptor (AR).[1][2] Its stability and well-characterized interaction with the AR make it a valuable tool in endocrinology, cancer research, and drug discovery for studying androgen signaling pathways and for the screening of potential androgenic or anti-androgenic compounds.[1] Proper preparation and storage of a stable stock solution are critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation, storage, and handling of Metribolone stock solutions for laboratory use.

Chemical and Physical Properties

Metribolone is a light yellow crystalline powder.[3] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of Metribolone

PropertyValueReference
Chemical Name (17β)-17-Hydroxy-17-methylestra-4,9,11-trien-3-one[4]
Synonyms Methyltrienolone, R1881[4]
CAS Number 965-93-5[4]
Molecular Formula C₁₉H₂₄O₂[2]
Molecular Weight 284.39 g/mol [2]
Appearance Light yellow crystalline powder[3]

Solubility and Stability

The solubility and stability of Metribolone in common laboratory solvents are crucial for the preparation of a reliable stock solution.

Solubility

Metribolone is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][5] Quantitative solubility data is summarized in Table 2.

Table 2: Solubility of Metribolone

SolventConcentrationReference
DMSO ≥10 mg/mL[5][6]
Ethanol Soluble (specific concentration not widely reported)-
Stability of Stock Solutions

Proper storage is essential to maintain the integrity of the Metribolone stock solution. Stability is dependent on the solvent, storage temperature, and duration.

Table 3: Stability of Metribolone Stock Solution in DMSO

Storage TemperatureDuration
4°C 2 weeks
-80°C 6 months

Data derived from publicly available datasheets. It is recommended to perform in-house stability tests for long-term projects.

Experimental Protocols

Safety Precautions

Metribolone is a potent synthetic androgen and is classified as a probable human carcinogen (IARC Group 2A).[7] It is also highly hepatotoxic.[8] Therefore, strict adherence to safety protocols is mandatory.

  • Handling: Always handle Metribolone powder in a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • Waste Disposal: Dispose of all Metribolone waste (solid and solutions) and contaminated materials as hazardous chemical waste according to institutional and local regulations.[7]

Preparation of a 10 mM Metribolone Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Metribolone in DMSO, a common concentration for in vitro studies.

Materials:

  • Metribolone powder (CAS 965-93-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Tare the Vial: In a chemical fume hood, place the amber glass vial on the analytical balance and tare the balance.

  • Weigh Metribolone: Carefully weigh 2.84 mg of Metribolone powder directly into the tared vial.

  • Record the Mass: Accurately record the exact mass of the Metribolone.

  • Add DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the Metribolone powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Labeling: Clearly label the vial with the compound name ("Metribolone"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage: For short-term use (up to 2 weeks), store the stock solution at 4°C. For long-term storage (up to 6 months), aliquot into smaller, single-use volumes in sterile microcentrifuge tubes and store at -80°C to minimize freeze-thaw cycles.

Preparation of a 10 µM Radioinert Metribolone (R1881) Stock Solution in Ethanol for Binding Assays

This protocol is adapted from a method for preparing a radioinert ("cold") R1881 solution for use in androgen receptor competitive binding assays.[8]

Materials:

  • Metribolone powder (CAS 965-93-5)

  • Anhydrous Ethanol (200 proof)

  • Sterile, amber, glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Prepare a 3.52 mM Primary Stock:

    • Weigh 5.0 mg of Metribolone powder into an amber glass vial.

    • Add 5.0 mL of anhydrous ethanol to achieve a concentration of 1 mg/mL, which is equivalent to 3.52 mM.

    • Vortex until fully dissolved.

  • Prepare a 10 µM Secondary Stock:

    • Take 56.82 µL of the 3.52 mM primary stock solution and add it to a new amber vial.

    • Add anhydrous ethanol to a final volume of 20 mL. This results in a 10 µM stock solution of radioinert R1881.[8]

  • Labeling and Storage: Label the vial as described in the previous protocol and store at -20°C or -80°C for long-term stability.

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

Metribolone exerts its biological effects by binding to the androgen receptor, a ligand-activated nuclear transcription factor.[1] Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the Metribolone-AR complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the modulation of target gene transcription.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metribolone Metribolone AR_HSP AR-HSP Complex Metribolone->AR_HSP Binds AR Androgen Receptor (AR) Met_AR Metribolone-AR Complex HSP Heat Shock Proteins (HSP) AR_HSP->HSP Dissociation Met_AR_dimer Metribolone-AR Dimer Met_AR->Met_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) Met_AR_dimer->ARE Binds Transcription Modulation of Gene Transcription ARE->Transcription

Caption: Androgen Receptor Signaling Pathway Activated by Metribolone.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a stable stock solution of Metribolone.

Stock_Solution_Workflow start Start safety Don Personal Protective Equipment (PPE) start->safety weigh Weigh Metribolone Powder in a Chemical Fume Hood safety->weigh dissolve Dissolve in Appropriate Volume of Solvent (e.g., DMSO) weigh->dissolve vortex Vortex Until Completely Dissolved dissolve->vortex label_vial Label Vial with Essential Information vortex->label_vial storage Store at Recommended Temperature (-80°C for long-term) label_vial->storage end End storage->end

Caption: Workflow for Preparing a Metribolone Stock Solution.

References

Application Notes: R-1881 in Prostate Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

R-1881, also known as Metribolone, is a potent, synthetic, and non-aromatizable androgen. Its primary utility in research stems from its high affinity and specific binding to the androgen receptor (AR). In the context of prostate cancer, where the AR signaling pathway is a critical driver of disease progression, R-1881 serves as an invaluable tool. It is widely used to mimic the effects of natural androgens like dihydrotestosterone (DHT) to study AR-mediated cellular processes, including gene expression, cell proliferation, and apoptosis.[1][2] Its stability and potent agonist activity make it a standard reagent for activating the AR pathway in a controlled in vitro setting.

Mechanism of Action

R-1881 functions as a classic AR agonist. Upon entering the cell, it binds to the ligand-binding domain of the AR, which is predominantly located in the cytoplasm in an inactive state, complexed with heat shock proteins. Ligand binding induces a conformational change, leading to the dissociation of these chaperone proteins, receptor dimerization, and subsequent translocation into the nucleus.[3] Within the nucleus, the AR-R1881 complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes, recruiting co-activators and initiating the transcription of androgen-regulated genes that control various cellular functions.[4]

Applications in Prostate Cancer Cell Lines

The application of R-1881 is highly dependent on the AR status of the prostate cancer cell line being studied.

  • AR-Positive, Androgen-Sensitive (e.g., LNCaP, VCaP, LAPC-4): In these cell lines, R-1881 is used to stimulate AR-dependent proliferation and induce the expression of canonical AR target genes such as Prostate-Specific Antigen (KLK3), TMPRSS2, and PSA.[1][5][6] These cells are foundational models for studying the mechanisms of androgen action and for screening potential AR antagonists. LNCaP cells, which harbor a T877A mutation in the AR, are particularly well-characterized for their response to R-1881.[7]

  • AR-Positive, Castration-Resistant (e.g., C4-2, LNCaP-abl): These cell lines, often derived from androgen-sensitive parental lines, are used to model the progression to castration-resistant prostate cancer (CRPC). R-1881 is used to investigate the persistent or altered AR signaling in a low-androgen environment and to test therapies aimed at overcoming resistance.[8][9]

  • AR-Negative (e.g., PC-3, DU-145): These cell lines lack endogenous AR expression and are thus androgen-independent.[10][11] They are primarily used as negative controls or are engineered to exogenously express wild-type or mutant AR. In such reconstituted systems, R-1881 is used to specifically study the function of the introduced receptor without interference from endogenous AR.[12][13]

Quantitative Data Summary

Table 1: Common Applications of R-1881 in Prostate Cancer Cell Lines
Cell LineAR StatusTypical R-1881 ConcentrationCommon Applications & Observed Effects
LNCaP Positive (T877A mutant)0.1 - 10 nMInduction of AR target genes (e.g., PSA), biphasic effect on proliferation (stimulation at low conc., inhibition at high conc.).[1][3][14]
VCaP Positive (Wild-Type, Amplified)0.1 - 10 nMStrong induction of AR-regulated genes, proliferation studies in a model with high AR expression.[15][16][17]
LAPC-4 Positive (Wild-Type)1 - 10 nMStudy of wild-type AR signaling, induction of AR target genes, and cell proliferation.[16][18]
C4-2 Positive (Androgen-independent subline of LNCaP)1 - 10 nMModeling castration-resistant prostate cancer, studying persistent AR signaling.[8][19]
PC-3 Negative (or very low)0.1 - 1 nM (in AR-transfected cells)Used as a null background for studying exogenously expressed AR function.[10][12]
DU-145 Negative (or very low)N/A (unless AR is expressed ectopically)Negative control for AR signaling studies.[10][11]
Table 2: R-1881 Induced Androgen-Regulated Gene Expression
Cell LineGene TargetR-1881 ConcentrationTreatment TimeFold Induction (mRNA)
LNCaP PSA (KLK3)1 nM24 hours>10-fold
LNCaP TMPRSS21 nM16 - 24 hours>5-fold[6]
LNCaP HSD3B11 nM24 - 120 hoursSignificant increase[18]
LAPC-4 PSA (KLK3)1 nM24 hoursDose-dependent increase[16]
C4-2 PSA (KLK3)0.01 - 10 nM16 hoursDose-dependent increase[6]
Table 3: Effects of R-1881 on Prostate Cancer Cell Proliferation
Cell LineR-1881 ConcentrationTreatment DurationEffect on Proliferation
LNCaP 0.1 nM4-6 days~50% increase in cell growth.[3]
LNCaP 1 nM4-6 days~10% increase in cell growth.[3]
LNCaP >1 nM5 daysProliferation is less induced or inhibited compared to lower doses.[14]
LNCaP (104-R2 subline) 0.1 - 10 nM96 hours45-57% inhibition of proliferation.[3]
VCaP 0.1 nM4 daysStimulation of cell growth.[15]

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881_cyto R-1881 AR_inactive Inactive AR-HSP Complex R1881_cyto->AR_inactive Binds AR_active Active R-1881-AR Dimer AR_inactive->AR_active Dimerization & Conformational Change AR_nuc Active R-1881-AR Dimer AR_active->AR_nuc Nuclear Translocation DNA DNA Transcription Gene Transcription DNA->Transcription Initiates ARE ARE AR_nuc->ARE Binds to mRNA mRNA Transcription->mRNA Protein Target Proteins (e.g., PSA) mRNA->Protein Translation Cellular_Response Cellular Response (Proliferation, etc.) Protein->Cellular_Response Leads to

Caption: R-1881 activates the Androgen Receptor (AR) signaling pathway.

Experimental_Workflow cluster_analysis 4. Downstream Analysis start 1. Culture AR-Positive Prostate Cancer Cells (e.g., LNCaP) deprivation 2. Androgen Deprivation (Culture in charcoal-stripped serum for 48h) start->deprivation treatment 3. Treat with R-1881 (e.g., 1 nM) or Vehicle (Ethanol) deprivation->treatment proliferation Cell Proliferation Assay (MTT / WST-1) (4-7 days) treatment->proliferation Incubate qpcr Gene Expression Analysis (qPCR for PSA, etc.) (16-48 hours) treatment->qpcr Incubate western Protein Expression Analysis (Western Blot for AR, PSA) (24-72 hours) treatment->western Incubate

Caption: Experimental workflow for analyzing the effects of R-1881.

Experimental Protocols

Protocol 1: General Cell Culture and Androgen Stimulation with R-1881

This protocol is optimized for LNCaP cells but can be adapted for other androgen-sensitive cell lines.

Materials:

  • LNCaP cells (ATCC CRL-1740)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Charcoal/Dextran Stripped FBS (CDS-FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • R-1881 (Metribolone)

  • Ethanol (70-100%), sterile

  • Tissue culture dishes/flasks/plates

Procedure:

  • Cell Maintenance: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[7]

  • Androgen Deprivation (Hormone Starvation):

    • To study the effects of R-1881, it is crucial to first remove endogenous androgens from the serum.

    • Plate cells at the desired density. After 24 hours (to allow for attachment), replace the standard growth medium with RPMI-1640 supplemented with 5-10% CDS-FBS.[8][20]

    • Culture the cells in this androgen-deprived medium for at least 48-72 hours before R-1881 treatment.[1][21]

  • Preparation of R-1881 Stock Solution:

    • Dissolve R-1881 powder in 70% ethanol to create a high-concentration stock solution (e.g., 2.5 mM).[7]

    • Store the stock solution at -20°C.

    • On the day of the experiment, prepare working solutions by performing serial dilutions in the appropriate cell culture medium (e.g., RPMI + 10% CDS-FBS). Prepare a vehicle control using the same final concentration of ethanol as in the R-1881 treatment groups (e.g., 0.01%).[1]

  • R-1881 Treatment:

    • Remove the androgen-deprivation medium from the cells.

    • Add the medium containing the desired final concentration of R-1881 (e.g., 0.1 nM, 1 nM, 10 nM) or vehicle control.

    • Return the cells to the incubator for the desired treatment duration, which will vary depending on the downstream assay (e.g., 16-24h for qPCR, 48-72h for Western blot, 4-7 days for proliferation assays).[8][15]

Protocol 2: Western Blot Analysis of AR and PSA

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-PSA, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After R-1881 treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.[22]

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[22]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[20][22]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-AR or anti-PSA, diluted in blocking buffer) overnight at 4°C.[22]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to the loading control (e.g., GAPDH).[22]

Protocol 3: Quantitative Real-Time PCR (qPCR) for Androgen-Regulated Genes

Materials:

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Following R-1881 treatment (typically 16-24 hours), lyse the cells directly in the culture dish and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for one gene per reaction), and diluted cDNA.

    • Run the reaction in a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the R-1881 treated samples to the vehicle-treated controls.[23]

Protocol 4: Cell Proliferation Assay (MTT)

Materials:

  • 96-well tissue culture plates

  • R-1881 and vehicle control media

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[24]

  • Androgen Deprivation and Treatment: Perform androgen deprivation as described in Protocol 1. After 48 hours, replace the medium with 100 µL of fresh medium containing various concentrations of R-1881 or vehicle control.

  • Incubation: Incubate the plate for 4 to 7 days, as proliferation effects may take several days to become apparent.[14][15]

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][26]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength of 570-590 nm using a microplate reader.[27]

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate the percentage of cell viability or proliferation relative to the vehicle control.

References

Application Notes and Protocols for Studying Androgen-Dependent Gene Expression Using R-1881

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1881 (Metribolone) is a potent, non-aromatizable synthetic androgen that serves as a high-affinity ligand for the Androgen Receptor (AR). Its stability and strong binding affinity make it an invaluable tool for investigating androgen-dependent gene expression and AR signaling pathways, particularly in the context of prostate cancer research. These application notes provide detailed protocols and data for utilizing R-1881 to elucidate the mechanisms of androgen action in in vitro models.

Mechanism of Action

Upon entering the cell, R-1881 binds to the ligand-binding domain of the AR, inducing a conformational change. This activation promotes the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Once in the nucleus, the R-1881/AR complex binds to Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes, recruiting co-regulatory proteins and the transcriptional machinery to modulate gene expression.

Signaling Pathway

The activation of the Androgen Receptor by R-1881 initiates a cascade of signaling events that ultimately regulate gene transcription. A key pathway involves the AR directly binding to AREs on target gene promoters. Additionally, cross-talk with other signaling pathways, such as the cSrc/AKT/p38/ERK/NFκB pathway, has been observed, indicating a complex network of regulation following AR activation.[1] In some contexts, the transcriptional activity of AR is dependent on the presence of pioneering factors like GATA2, which facilitate chromatin remodeling and AR binding to DNA.[2]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881 R-1881 AR_HSPs AR-HSP Complex R1881->AR_HSPs AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSPs Heat Shock Proteins AR_HSPs->AR HSP dissociation Nucleus Nucleus AR_dimer->Nucleus Translocation cSrc cSrc AR_dimer->cSrc ARE Androgen Response Element (ARE) Nucleus->ARE Gene Target Gene ARE->Gene Transcription Gene Transcription Gene->Transcription AKT AKT cSrc->AKT Signal Cascade p38 p38 AKT->p38 Signal Cascade ERK ERK p38->ERK Signal Cascade NFkB NFκB ERK->NFkB Signal Cascade NFkB->Nucleus Signal Cascade GATA2 GATA2 GATA2->ARE Cooperation Experimental_Workflow Start Start: LNCaP Cell Culture Androgen_Deprivation Androgen Deprivation (48-72h in CSS-FBS medium) Start->Androgen_Deprivation Treatment R-1881 Treatment (e.g., 1 nM for 24h) Androgen_Deprivation->Treatment Vehicle_Control Vehicle Control (Ethanol) Androgen_Deprivation->Vehicle_Control Harvest Harvest Cells Treatment->Harvest Vehicle_Control->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation qPCR Quantitative PCR (qPCR) RNA_Isolation->qPCR Data_Analysis Gene Expression Analysis qPCR->Data_Analysis

References

Whole-Cell Androgen Receptor Binding Assay with Methyltrienolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and function of male reproductive tissues and is critically implicated in the progression of prostate cancer. Ligand binding to the AR initiates a conformational change, leading to its translocation to the nucleus, where it acts as a transcription factor, regulating the expression of target genes. The study of ligand-receptor interactions is therefore fundamental to understanding androgen signaling and for the discovery and development of novel therapeutics targeting this pathway.

Methyltrienolone (also known as R1881) is a potent, synthetic, non-metabolizable androgen that binds to the AR with high affinity. Its key advantage in binding assays is that it does not bind to sex hormone-binding globulin (SHBG), a plasma protein that can interfere with assays using natural androgens like dihydrotestosterone (DHT). This makes [³H]-Methyltrienolone an ideal radioligand for quantifying AR in whole-cell binding assays.

This document provides detailed application notes and protocols for performing a whole-cell androgen receptor binding assay using [³H]-Methyltrienolone.

Principle of the Assay

The whole-cell androgen receptor binding assay is a powerful technique to quantify the number of androgen receptors (Bmax) and their affinity for a ligand (Kd) in intact cells. The assay involves incubating cultured cells with increasing concentrations of [³H]-Methyltrienolone until equilibrium is reached. The amount of radioactivity bound to the cells is then measured.

To distinguish between specific binding to the AR and non-specific binding to other cellular components, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Methyltrienolone. This unlabeled ligand competes with the radioligand for binding to the AR, thus displacing the specific binding. The difference between the total binding (in the absence of competitor) and the non-specific binding (in the presence of excess competitor) represents the specific binding to the androgen receptor.

It is important to note that Methyltrienolone can also bind to progesterone and glucocorticoid receptors. To mitigate this, a synthetic glucocorticoid like triamcinolone acetonide, which does not bind to the AR, can be added to the assay to block the binding of [³H]-Methyltrienolone to these other receptors.[1][2]

Data Presentation

The following table summarizes representative quantitative data obtained from whole-cell androgen receptor binding assays using Methyltrienolone.

Cell Line/TissueLigandKd (nM)Bmax (fmol/mg protein or per µg DNA)IC50 (nM)Reference
Human Genital Skin Fibroblasts[³H]-Methyltrienolone0.56 ± 0.06758 ± 50 (mol x 10⁻¹⁸/µg DNA)-
Human Genital Skin Fibroblasts[³H]-Dihydrotestosterone0.72 ± 0.11627 ± 103 (mol x 10⁻¹⁸/µg DNA)-[3]
DDT1MF-2 (Ductus Deferens Tumor)[³H]-Methyltrienolone0.56.0 to 12.2 (fmol/µg DNA)-[4]
Rat Fat Pad Adipose Precursor Cells[³H]-Methyltrienolone~4Not specified-
LNCaP Cells---Bicalutamide: 160[5]
LNCaP Cells---Enzalutamide: 21.4[5]
LNCaP Cells---ARCC-4: 36[6]
LNCaP Cells---Enzalutamide: 70[6]

Experimental Protocols

Materials and Reagents
  • Androgen receptor-positive cells (e.g., LNCaP, VCaP, or primary cultured cells)

  • Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)

  • [³H]-Methyltrienolone (specific activity ~80-90 Ci/mmol)

  • Unlabeled Methyltrienolone (R1881)

  • Triamcinolone Acetonide (optional, to block progesterone and glucocorticoid receptor binding)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Multi-well cell culture plates (e.g., 24-well or 48-well)

  • Liquid scintillation counter

Protocol for Saturation Binding Assay

This protocol is designed to determine the Kd and Bmax of [³H]-Methyltrienolone for the androgen receptor in whole cells.

  • Cell Seeding:

    • Seed androgen receptor-positive cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Culture the cells in their appropriate growth medium until they reach the desired confluency.

  • Preparation of Ligand Solutions:

    • Prepare a series of dilutions of [³H]-Methyltrienolone in serum-free medium. The concentration range should typically span from 0.1 to 10 times the expected Kd (e.g., 0.05 nM to 5 nM).

    • Prepare a solution of unlabeled Methyltrienolone at a concentration 100- to 1000-fold higher than the highest concentration of [³H]-Methyltrienolone (e.g., 500 nM) in serum-free medium. This will be used to determine non-specific binding.

    • (Optional) If necessary, add triamcinolone acetonide to all ligand solutions at a concentration sufficient to block non-specific binding to progesterone and glucocorticoid receptors (e.g., 100-fold molar excess).

  • Ligand Binding:

    • Wash the cell monolayers twice with pre-warmed PBS.

    • For total binding , add the [³H]-Methyltrienolone dilutions to the wells in triplicate.

    • For non-specific binding , add the [³H]-Methyltrienolone dilutions plus the high concentration of unlabeled Methyltrienolone to a parallel set of wells in triplicate.

    • Incubate the plates at 37°C for a predetermined time to reach equilibrium (typically 1-2 hours).

  • Washing:

    • After incubation, aspirate the medium from the wells.

    • Wash the cell monolayers rapidly three times with ice-cold PBS to remove unbound radioligand. It is crucial to perform this step quickly to minimize dissociation of the bound ligand.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.5 mL of 0.1 M NaOH or RIPA buffer).

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of [³H]-Methyltrienolone.

    • Plot the specific binding (y-axis) against the concentration of [³H]-Methyltrienolone (x-axis).

    • Analyze the data using a non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values. Alternatively, a Scatchard plot can be used.

Protocol for Competitive Binding Assay

This protocol is used to determine the relative binding affinity (IC50) of unlabeled compounds for the androgen receptor.

  • Cell Seeding: Follow the same procedure as in the saturation binding assay.

  • Preparation of Ligand and Competitor Solutions:

    • Prepare a solution of [³H]-Methyltrienolone in serum-free medium at a single concentration, typically at or below the Kd value determined from the saturation binding assay.

    • Prepare a series of dilutions of the unlabeled test compounds (competitors) in serum-free medium.

    • Prepare a solution of unlabeled Methyltrienolone as a positive control for displacement.

  • Ligand Binding:

    • Wash the cell monolayers twice with pre-warmed PBS.

    • Add the fixed concentration of [³H]-Methyltrienolone to all wells.

    • Add the serial dilutions of the unlabeled test compounds to their respective wells in triplicate. Include wells with only [³H]-Methyltrienolone (total binding) and wells with [³H]-Methyltrienolone plus a high concentration of unlabeled Methyltrienolone (non-specific binding).

    • Incubate the plates at 37°C for the predetermined equilibrium time.

  • Washing, Cell Lysis, and Scintillation Counting: Follow the same procedures as in the saturation binding assay.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the competitor.

    • Plot the percent specific binding (y-axis) against the log concentration of the competitor (x-axis).

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value for each test compound. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Androgen_Receptor_Signaling_Pathway Androgen Androgen (e.g., DHT, R1881) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR Androgen Receptor (AR) AR_complex->AR Dissociation HSP Heat Shock Proteins (HSP) Dimerized_AR Dimerized AR AR->Dimerized_AR Dimerization Nucleus Nucleus Dimerized_AR->Nucleus Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Classical androgen receptor signaling pathway.

Experimental Workflow for Whole-Cell Androgen Receptor Binding Assay

Whole_Cell_Binding_Assay_Workflow Start Start: Seed Cells in Multi-well Plate Incubate_Cells Incubate Cells to 70-80% Confluency Start->Incubate_Cells Prepare_Ligands Prepare [³H]-Methyltrienolone and Competitor Solutions Incubate_Cells->Prepare_Ligands Wash_Cells1 Wash Cells with PBS Prepare_Ligands->Wash_Cells1 Add_Ligands Add Ligands to Cells (Total vs. Non-specific Binding) Wash_Cells1->Add_Ligands Incubate_Binding Incubate to Reach Equilibrium (e.g., 1-2h at 37°C) Add_Ligands->Incubate_Binding Wash_Cells2 Wash Cells with Cold PBS to Remove Unbound Ligand Incubate_Binding->Wash_Cells2 Lyse_Cells Lyse Cells Wash_Cells2->Lyse_Cells Scintillation_Counting Measure Radioactivity (Liquid Scintillation Counting) Lyse_Cells->Scintillation_Counting Data_Analysis Data Analysis (Calculate Kd, Bmax, or IC50) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for whole-cell AR binding assay.

References

Application Notes and Protocols for Scatchard Analysis of R-1881 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a Scatchard analysis to characterize the binding of the synthetic androgen, R-1881 (methyltrienolone), to the androgen receptor (AR). This method allows for the determination of the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), which are crucial parameters in drug development and endocrine research.

Introduction

R-1881 is a high-affinity synthetic androgen widely used in research to study the androgen receptor.[1] Due to its high affinity and resistance to metabolism, it is a preferred ligand for AR binding assays.[1] However, R-1881 can also bind to the progesterone receptor (PgR) with low affinity.[1] To ensure the specific measurement of R-1881 binding to the AR, a competitive inhibitor, such as triamcinolone acetonide, is often included in the assay to block its binding to the PgR.[1][2]

Scatchard analysis is a graphical method used to determine the affinity (Kd) and the total number of binding sites (Bmax) of a ligand for a receptor.[3] The analysis involves plotting the ratio of bound to free radioligand against the concentration of bound radioligand.[4][5] While modern non-linear regression analysis is now often preferred for its accuracy, the Scatchard plot remains a valuable tool for visualizing binding data.[3][5][6][7]

Experimental Protocols

This protocol outlines a saturation binding experiment using radiolabeled R-1881 ([³H]R-1881) and a source of androgen receptors, such as rat prostate cytosol.[4][8]

Materials and Reagents:

  • [³H]R-1881 (radiolabeled ligand)

  • Unlabeled R-1881 (for determining non-specific binding)

  • Triamcinolone acetonide (to block PgR binding)

  • Source of androgen receptor (e.g., rat ventral prostate cytosol)[4][8]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM DTT, 10% glycerol, pH 7.2)[9]

  • Dextran-coated charcoal (DCC) or hydroxylapatite (HAP) slurry for separation of bound and free ligand[10][11]

  • Scintillation cocktail

  • Scintillation counter

Experimental Workflow:

Scatchard_Analysis_Workflow prep Prepare Reagents and Receptor Source assay_setup Set Up Saturation Binding Assay Tubes prep->assay_setup incubation Incubate at 4°C for 16-20 hours assay_setup->incubation separation Separate Bound and Free Ligand (DCC or HAP) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting data_analysis Data Analysis counting->data_analysis scatchard Generate Scatchard Plot data_analysis->scatchard nonlinear Perform Non-linear Regression data_analysis->nonlinear results Determine Kd and Bmax scatchard->results nonlinear->results Androgen_Receptor_Signaling R1881 R-1881 AR_R1881_complex AR-R1881 Complex R1881->AR_R1881_complex Binds AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) AR_cytoplasm->AR_R1881_complex Dimerization Dimerization AR_R1881_complex->Dimerization HSPs Heat Shock Proteins HSPs->AR_cytoplasm Stabilizes AR_dimer AR-R1881 Dimer Dimerization->AR_dimer Translocation Nuclear Translocation AR_dimer->Translocation ARE Androgen Response Element (ARE) (DNA) Translocation->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription

References

Application Notes and Protocols for In Vivo Dosing and Administration of Metribolone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metribolone, also known as Methyltrienolone or R1881, is a potent, orally active synthetic anabolic-androgenic steroid (AAS).[1] Due to its high binding affinity for the androgen receptor (AR), it has been extensively used as a research tool in in vitro studies.[1] However, its application in in vivo animal models is significantly limited by its pronounced hepatotoxicity.[1] These application notes provide a summary of the available data on the in vivo dosing and administration of Metribolone in animal models, with a strong emphasis on safety and the limited availability of established protocols.

Disclaimer: Metribolone is an extremely potent and highly hepatotoxic compound. Its use in animal models should be approached with extreme caution and under strict ethical and safety guidelines. The information provided here is for research purposes only and does not constitute a recommendation for its use.

Physicochemical Properties

PropertyValueReference
Chemical Name 17β-hydroxy-17α-methylestra-4,9,11-trien-3-one[1]
Molecular Formula C₁₉H₂₄O₂[1]
Molecular Weight 284.4 g/mol [1]
Synonyms Methyltrienolone, R1881[1][2]
Appearance Solid powder[3]
Solubility Soluble in organic solvents such as ethanol, DMSO, and propylene glycol.[4]

In Vivo Dosing and Administration Data

Quantitative data from in vivo studies with Metribolone are scarce. The following table summarizes the available information.

Animal ModelAdministration RouteDosage RangeVehicleFrequencyObserved Effects/Study FocusReference
Castrated Male RatsSubcutaneous (s.c.)400, 800, 2400 µg/kgPropylene glycolNot specifiedRestoration of sexual behavior[4]

Experimental Protocols

Protocol for Subcutaneous Administration in Rats

This protocol is based on a study investigating the effects of Metribolone on sexual behavior in castrated male rats.[4]

Materials:

  • Metribolone (Methyltrienolone, R1881)

  • Propylene glycol (vehicle)

  • Sterile vials

  • Syringes and needles for administration (e.g., 25-27 gauge)

  • Animal balance

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation of Dosing Solution:

    • Under a chemical fume hood, accurately weigh the required amount of Metribolone powder.

    • Dissolve the Metribolone in propylene glycol to achieve the desired final concentrations (e.g., 0.4, 0.8, and 2.4 mg/mL for doses of 400, 800, and 2400 µg/kg in a 1 mL/kg injection volume).

    • Gently vortex or sonicate the solution until the compound is completely dissolved.

    • Prepare a vehicle-only control solution (propylene glycol).

  • Animal Handling and Dosing:

    • Acclimatize the animals to the housing conditions before the start of the experiment.

    • Weigh each animal accurately on the day of dosing to calculate the precise volume to be administered.

    • Gently restrain the rat.

    • Lift the skin on the dorsal side (back) of the animal to create a tent.

    • Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.

    • Inject the calculated volume of the Metribolone solution or vehicle control.

    • Withdraw the needle and gently massage the injection site to aid dispersion.

  • Post-Administration Monitoring:

    • Closely monitor the animals for any signs of toxicity, including changes in behavior, appetite, weight loss, and signs of liver distress (e.g., jaundice).

    • Given the high hepatotoxicity of Metribolone, regular monitoring of liver function via blood analysis is highly recommended.

General Guidance for Oral Gavage in Mice (Hypothetical for Metribolone)

Note: No specific in vivo oral gavage protocols for Metribolone in mice were found in the reviewed literature. This is a general procedure for administering compounds orally to mice and should be adapted with extreme caution for a highly toxic substance like Metribolone. A thorough risk assessment and pilot studies with very low doses are essential.

Potential Vehicles for Oral Administration of Steroids:

  • Corn oil[5]

  • 0.5% Methyl cellulose[6]

  • Aqueous solution with solubilizing agents (e.g., Tween 80)[7]

Materials:

  • Metribolone

  • Selected vehicle

  • Sterile vials

  • Oral gavage needles (flexible or rigid with a ball tip, appropriate size for mice, e.g., 20-22 gauge)[8][9]

  • Syringes

  • Animal balance

  • Appropriate PPE

Procedure:

  • Preparation of Dosing Suspension/Solution:

    • Prepare the dosing formulation in the selected vehicle under a fume hood. If the compound is not soluble, a homogenous suspension must be prepared and maintained during dosing.

    • Prepare a vehicle-only control.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[9]

    • Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark it on the needle.[10]

    • Gently insert the gavage needle into the mouth, advancing it along the palate into the esophagus. Do not force the needle.[10]

    • Once the needle is in place, administer the solution/suspension slowly.[10]

    • Carefully remove the gavage needle.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of immediate distress, such as difficulty breathing, which could indicate accidental tracheal administration.

    • Implement a rigorous monitoring plan for signs of toxicity, with a particular focus on liver health.

Signaling Pathway and Experimental Workflow

Metribolone Signaling Pathway

Metribolone primarily acts as a potent agonist of the androgen receptor (AR).[1] Upon binding, the Metribolone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes. This signaling cascade ultimately results in the anabolic and androgenic effects of the compound. However, Metribolone also exhibits high affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR), which can lead to off-target effects and complex signaling crosstalk.[8]

Metribolone_Signaling_Pathway cluster_nucleus Metribolone Metribolone AR Androgen Receptor (AR) (Cytoplasm) Metribolone->AR Binds PR Progesterone Receptor (PR) Metribolone->PR Binds GR Glucocorticoid Receptor (GR) Metribolone->GR Binds AR_complex Metribolone-AR Complex AR->AR_complex Off_Target_Effects Off-Target Effects PR->Off_Target_Effects GR->Off_Target_Effects Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Biological_Effects Anabolic & Androgenic Effects (e.g., Muscle Growth) Gene_Transcription->Biological_Effects Leads to

Caption: Metribolone signaling pathway.

Experimental Workflow for In Vivo Study

The following diagram outlines a general workflow for an in vivo study involving Metribolone administration in an animal model.

Experimental_Workflow start Study Design & Ethical Approval acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Dosing (e.g., s.c. injection) grouping->dosing dosing_prep Preparation of Metribolone Solution dosing_prep->dosing monitoring Daily Monitoring (Health, Weight) dosing->monitoring data_collection Data & Sample Collection (e.g., Blood, Tissue) monitoring->data_collection analysis Data Analysis data_collection->analysis end Results & Conclusion analysis->end

References

Safety precautions and handling guidelines for Methyltrienolone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Methyltrienolone

For Researchers, Scientists, and Drug Development Professionals

WARNING: Methyltrienolone (also known as Metribolone or R1881) is a highly potent synthetic anabolic-androgenic steroid (AAS) and is considered a hazardous substance.[1] It exhibits significant hepatotoxicity, even at very low dosages, and was never marketed for medical use due to these severe side effects.[2] This document is intended for use by trained professionals in a controlled laboratory setting and outlines critical safety precautions, handling guidelines, and experimental considerations. Strict adherence to these protocols is mandatory to minimize health risks.

Safety Precautions and Hazard Information

Methyltrienolone is a powerful and toxic substance that requires careful handling to avoid personal contact, including inhalation.[1][3] It is classified as a hazardous substance and may cause sensitization by skin contact.[1][4] Long-term exposure is associated with a risk of serious health damage, including liver damage and a potential carcinogenic effect.[1][5]

1.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with Methyltrienolone. The following should be worn at all times in the laboratory:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[6] For larger scale operations or where there is a risk of splashing, a full-face shield should be used in addition to goggles.[1]

  • Gloves: Chemical-impermeable gloves (e.g., nitrile or powder-free latex) must be worn.[1][6] Double gloving is recommended to provide an extra layer of protection.[1] Gloves must be inspected before use and changed immediately if contaminated.[1][6]

  • Protective Clothing: A lab coat or fire/flame-resistant and impervious clothing is mandatory.[6] Protective shoe covers and a head covering should also be considered.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6]

1.2 Emergency Procedures

In the event of exposure, the following first aid measures should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Methyltrienolone.

PropertyValueReference
CAS Number 965-93-5[4][6]
Molecular Formula C19H24O2[7]
Molecular Weight 284.4 g/mol [7]
Appearance Yellow crystalline powder[1]
Melting Point 170°C[8]
Boiling Point 485.9 °C at 760 mmHg[8]
Density 1.17 g/cm³[8]
Solubility Soluble in ethanol and DMSO (≥10mg/mL). Does not mix well with water.[1][8]
Storage Temperature 2-8°C[8]

Handling and Storage

3.1 Handling

  • All work with Methyltrienolone should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]

  • Use non-sparking tools and explosion-proof equipment to prevent ignition.[6]

  • Prevent the formation of dust and aerosols during handling.[6]

3.2 Storage

  • Store in a tightly closed, clearly labeled container in a dry, cool, and well-ventilated place.[1][6]

  • Keep away from incompatible materials, such as oxidizing agents, and foodstuff containers.[1][6]

  • Observe all manufacturer's recommendations for storage.[1]

Experimental Protocols

Methyltrienolone is a valuable tool in research, particularly as a high-affinity ligand for the androgen receptor (AR) in binding assays.[2][4]

4.1 Preparation of Stock Solutions

  • Objective: To prepare a concentrated stock solution of Methyltrienolone for use in experiments.

  • Materials:

    • Methyltrienolone powder

    • Anhydrous ethanol or DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • In a chemical fume hood, weigh the desired amount of Methyltrienolone powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the Methyltrienolone is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2 Androgen Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity of a test compound for the androgen receptor using radiolabeled Methyltrienolone ([³H]R1881) as the competitor.

  • Materials:

    • Prostate cancer cell lines (e.g., LNCaP) or tissue extracts containing the androgen receptor.

    • [³H]R1881 (radiolabeled Methyltrienolone)

    • Unlabeled Methyltrienolone (for determining non-specific binding)

    • Test compound

    • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

    • Scintillation vials and scintillation fluid

    • Liquid scintillation counter

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a microplate or microcentrifuge tubes, add a fixed concentration of [³H]R1881 and the diluted test compound to the cell lysate or tissue extract.

    • For determining non-specific binding, add a high concentration of unlabeled Methyltrienolone to a separate set of tubes.

    • Incubate the mixture at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

    • Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

    • Measure the radioactivity of the bound ligand in a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

Methyltrienolone exerts its potent androgenic effects by strongly binding to and activating the androgen receptor (AR).[7][8] This interaction triggers a cascade of cellular events.

Methyltrienolone_Signaling_Pathway MT Methyltrienolone AR Androgen Receptor (AR) (inactive, in cytoplasm) MT->AR Binds AR_active Activated AR Complex AR->AR_active Conformational Change AR->AR_active HSP Heat Shock Proteins HSP->AR dissociates Dimer AR Dimerization AR_active->Dimer AR_active->Dimer Translocation Nuclear Translocation Dimer->Translocation Dimer->Translocation ARE Androgen Response Element (ARE) (on DNA) Translocation->ARE Binds to Translocation->ARE Transcription Gene Transcription ARE->Transcription ARE->Transcription Coactivators Coactivators Coactivators->ARE recruited mRNA mRNA Transcription->mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein mRNA->Protein Response Androgenic Effects Protein->Response Protein->Response

Caption: Methyltrienolone signaling pathway via the androgen receptor.

The following diagram illustrates a standard workflow for handling Methyltrienolone in a laboratory setting.

Safe_Handling_Workflow Start Start PPE Don Personal Protective Equipment (PPE) Start->PPE Weigh Weighing in Fume Hood PPE->Weigh Prep Solution Preparation Weigh->Prep Experiment Conduct Experiment Prep->Experiment Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate Waste Dispose of Waste (Hazardous Waste) Decontaminate->Waste RemovePPE Remove and Dispose of Contaminated PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash End End Wash->End

Caption: Safe handling workflow for Methyltrienolone in a laboratory.

Waste Disposal

All waste containing Methyltrienolone must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]

  • Solid Waste: Collect all solid waste, including contaminated PPE and lab supplies, in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect all liquid waste in a sealed, labeled, and appropriate hazardous waste container. Do not discharge Methyltrienolone solutions into the sewer system.[6]

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Packaging: Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[6]

Conclusion

Methyltrienolone is an exceptionally potent research compound that poses significant health risks if not handled properly. All personnel must be thoroughly trained on the safety and handling procedures outlined in this document and the relevant Safety Data Sheets before commencing any work. A strong emphasis on safety and adherence to established protocols is paramount to ensure the well-being of all laboratory personnel.

References

Troubleshooting & Optimization

Troubleshooting low binding affinity in R-1881 androgen receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering low binding affinity and other issues in R-1881 androgen receptor (AR) binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no specific binding of [3H]-R1881?

A1: Low specific binding can stem from several factors:

  • Degradation of Reagents: The radiolabeled R-1881 may have degraded due to improper storage or age. Similarly, the androgen receptor preparation (e.g., rat prostate cytosol) can lose activity if not prepared correctly or stored at -80°C.[1] Androgens can also regulate AR protein stability.[1]

  • Suboptimal Assay Conditions: Incorrect incubation time, temperature, or buffer composition (pH, ionic strength) can significantly impact binding. Assays are typically incubated for 16-20 hours at 4°C to reach equilibrium.[2][3]

  • Low Receptor Concentration: The concentration of active receptors in your preparation may be insufficient. It is recommended to standardize the receptor concentration to bind 10-15% of the total radioligand added for competitive binding experiments.[2][4]

  • Pipetting Errors: Inaccurate pipetting of the radioligand, competitor, or receptor can lead to inconsistent and poor results.

Q2: How can I reduce high non-specific binding (NSB)?

A2: High NSB can obscure the specific binding signal. To mitigate this:

  • Ensure Proper Separation: The method to separate bound from free ligand (e.g., hydroxylapatite slurry, dextran-coated charcoal) must be performed efficiently and consistently. The HAP slurry, for example, should be well-suspended and ice-cold.[2]

  • Check for Ligand Contamination: The unlabeled competitor used to determine NSB should be in vast excess (e.g., 1000-fold) to displace all specific binding.

  • Address Off-Target Binding: R-1881 can bind with low affinity to the progesterone receptor (PgR).[3] If your receptor preparation contains PgR, this can elevate NSB. Adding a competitive inhibitor like triamcinolone acetonide, which binds to PgR but not AR, can block this interaction.[5]

Q3: My positive control (unlabeled R-1881) shows a good displacement curve, but my test compound does not. What does this mean?

A3: If the positive control works as expected, your assay components (receptor, radioligand, buffer) and protocol are likely sound.[6] The issue may be with the test compound itself:

  • True Non-Binder: The compound may genuinely not bind to the androgen receptor. A substance is often classified as a "non-binder" if it does not displace the radioligand by at least 25-50%.[2][3]

  • Solubility Issues: The test compound may be precipitating out of solution at the tested concentrations.[3] Visually inspect the assay tubes for any precipitation. The final concentration of solvents like DMSO should also be kept within acceptable limits (e.g., ≤ 1-3%).[2][7]

  • Weak Affinity: The compound may be a very weak binder, requiring much higher concentrations to achieve displacement. Reproducibility for weaker binding chemicals can be a significant challenge.[6]

Q4: How do androgens affect AR expression and stability in cell-based assays?

A4: Androgens can modulate both the expression and stability of the AR protein. While androgens may decrease AR mRNA levels, they often increase AR protein levels and prolong the protein's half-life by reducing its degradation.[1][8] In some cell lines, androgen treatment leads to an increase in total AR protein.[9][10] This is a crucial consideration for interpreting results from whole-cell binding or functional assays.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low binding affinity.

Problem: Low Specific Binding or Inconsistent Results

Follow this decision tree to identify the potential cause.

TroubleshootingFlowchart start Start: Low Binding Affinity Observed check_controls Review Controls: Is the positive control (e.g., unlabeled R1881) displacement curve acceptable? start->check_controls check_nsb Is Non-Specific Binding (NSB) acceptably low (<30% of total binding)? check_controls->check_nsb Yes controls_bad Issue with Core Assay Components check_controls->controls_bad No nsb_high High NSB is obscuring the signal check_nsb->nsb_high No controls_good Core assay is likely functional. Problem may be with test compound. check_nsb->controls_good Yes check_receptor 1. Verify Receptor Activity: - Prepare fresh cytosol/receptor. - Perform saturation binding assay to check Kd/Bmax. controls_bad->check_receptor check_ligand 2. Verify Radioligand Quality: - Check expiry date of [3H]-R1881. - Consider testing a new batch. check_receptor->check_ligand check_protocol 3. Review Protocol Execution: - Confirm buffer pH and composition. - Verify incubation time/temperature (16-20h, 4°C). - Check for pipetting errors. check_ligand->check_protocol fix_nsb 1. Optimize Separation Step: - Ensure HAP/Charcoal is well-suspended. - Check wash step efficiency. 2. Add PgR Inhibitor (e.g., Triamcinolone Acetonide) if progesterone receptor cross-reactivity is suspected. nsb_high->fix_nsb check_compound 1. Check Compound Solubility: - Visually inspect for precipitation. - Confirm solvent concentration is low. 2. Consider Compound Stability: - Is the compound stable in the assay buffer? 3. Hypothesis: Compound is a true non-binder or weak binder. controls_good->check_compound

Caption: Troubleshooting decision tree for low R-1881 binding affinity.

Quantitative Assay Parameters

For reproducible results, key assay parameters should be standardized. The following tables summarize typical values reported in literature.

Table 1: Typical Binding Affinity & IC50 Values

CompoundParameterTypical ValueReference
R-1881 LogIC50-8.9 M to -10.0 M[2][7]
Kd0.10 - 0.5 nM[11][12]
Dexamethasone LogIC50-4.4 M to -4.6 M[2][7]
(Weak Positive Control)

Table 2: Recommended Assay Concentrations & Conditions

ParameterRecommended ValueReference
Source of Receptor Rat Ventral Prostate Cytosol[2][6]
Radioligand [3H]-R1881[3]
Radioligand Concentration 1 nM (for competitive binding)[2][3]
0.25 - 10.0 nM (for saturation binding)[13]
Receptor Concentration Sufficient to bind 10-15% of total radioligand[2][4]
Incubation Time 16 - 20 hours[2][3]
Incubation Temperature ~4 °C[2][3]
Final Solvent Concentration e.g., ≤ 3% Ethanol, ≤ 1% DMSO[2]

Experimental Protocols

Androgen Receptor Competitive Binding Assay Workflow

The following diagram outlines the typical workflow for a competitive binding assay.

WorkflowDiagram cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_run 3. Incubation & Separation cluster_analysis 4. Data Acquisition & Analysis prep_receptor Prepare AR Source (e.g., Rat Prostate Cytosol) setup_total Total Binding Tubes: AR + [3H]-R1881 + Buffer prep_receptor->setup_total setup_nsb Non-Specific Binding Tubes: AR + [3H]-R1881 + Excess Unlabeled R1881 setup_test Test Compound Tubes: AR + [3H]-R1881 + Test Compound Dilutions prep_ligand Prepare [3H]-R1881 Stock prep_ligand->setup_total prep_buffers Prepare Assay Buffers prep_buffers->setup_total prep_compounds Prepare Test & Control Compounds incubate Incubate all tubes (e.g., 16-20 hours at 4°C) setup_total->incubate setup_nsb->incubate setup_test->incubate separate Separate Bound & Free Ligand (e.g., add HAP slurry, centrifuge, wash) incubate->separate count Quantify Bound Radioactivity (Liquid Scintillation Counting) separate->count analyze Calculate % Bound vs. Log[Concentration] Determine IC50 and Relative Binding Affinity (RBA) count->analyze

Caption: General workflow for an R-1881 androgen receptor competitive binding assay.

Detailed Methodology: Competitive Binding Assay

This protocol is a synthesized example based on publicly available methods.[2][4][6]

  • Receptor Preparation:

    • Prepare cytosol from a suitable source, such as ventral prostates from adult male rats, in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).

    • Determine the protein concentration of the cytosol preparation (e.g., via Bradford or BCA assay).

    • Standardize the receptor concentration by performing a preliminary experiment to find the dilution that binds 10-15% of a 1 nM [3H]-R1881 solution.[4]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as a Tris-based buffer containing EDTA and sodium molybdate.

    • Radioligand: Dilute [3H]-R1881 in assay buffer to a working concentration that will result in a final assay concentration of approximately 1 nM.[3]

    • Competitors: Prepare a serial dilution series for the unlabeled R-1881 positive control, weak positive control (e.g., dexamethasone), and each test compound.[6] The concentration range should be wide enough to generate a full competition curve (e.g., 10⁻¹⁰ to 10⁻³ M).[4]

  • Assay Procedure:

    • Set up triplicate tubes for each condition: total binding, non-specific binding, and each concentration of the test compounds.

    • Total Binding: Add assay buffer, standardized receptor preparation, and [3H]-R1881.

    • Non-Specific Binding (NSB): Add a saturating concentration of unlabeled R-1881 (e.g., 1000-fold excess), standardized receptor preparation, and [3H]-R1881.

    • Competitive Binding: Add the appropriate dilution of the test compound, standardized receptor preparation, and [3H]-R1881.

    • Vortex all tubes gently and incubate at 4°C for 16-20 hours to allow the binding to reach equilibrium.[3]

  • Separation of Bound and Free Ligand:

    • Add an ice-cold slurry of hydroxylapatite (HAP) or dextran-coated charcoal to each tube to adsorb the receptor-ligand complexes.

    • Incubate on ice for a short, standardized period with intermittent vortexing.

    • Centrifuge the tubes to pellet the adsorbent.

    • Carefully aspirate the supernatant containing the free radioligand.

    • Wash the pellet with cold wash buffer to remove any remaining unbound ligand and repeat the centrifugation and aspiration steps.

  • Quantification and Data Analysis:

    • Add scintillation cocktail to each pellet.

    • Measure the disintegrations per minute (DPM) in each tube using a liquid scintillation counter.[6]

    • Calculate the percent specific binding for each test compound concentration relative to the controls.

    • Plot the percent [3H]-R1881 bound versus the molar concentration of the competitor.

    • Use a non-linear regression program to fit the data and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[6]

References

Technical Support Center: Optimizing Metribolone (R1881) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing incubation time and temperature for Metribolone binding assays. Metribolone, also known as R1881, is a high-affinity, synthetic androgen that is not readily metabolized, making it an excellent radioligand for characterizing the androgen receptor (AR).[1][2][3] However, its cross-reactivity with other steroid receptors necessitates careful assay design.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal incubation time and temperature for a Metribolone binding assay?

A: The ideal conditions depend on the specific experimental system (e.g., cytosol preparation vs. whole cells) and should be determined empirically. However, general guidelines are:

  • Temperature: Assays using cytosol preparations are typically performed at low temperatures, such as 4°C or 6-8°C , to minimize the degradation of the receptor and the ligand.[7][8] Some whole-cell binding assays have achieved maximum binding at higher temperatures like 37°C, but this is less common for in vitro assays with purified components.[9]

  • Time: Incubation times can vary significantly. While some studies report maximum binding in as little as 20-60 minutes[7][9], longer incubations of 18-24 hours are often used to ensure the binding reaction reaches equilibrium, which is crucial for accurate affinity (Kd) determination.[8][10]

Q2: I am observing high non-specific binding. What is the likely cause and how can I fix it?

A: High non-specific binding is a common issue, as Metribolone binds with high affinity to the progesterone receptor (PR) and the glucocorticoid receptor (GR) in addition to the androgen receptor.[4][5]

  • Solution: To ensure you are measuring binding to the AR specifically, you must block the other receptors. This is typically achieved by adding a high molar excess (e.g., 100- to 500-fold) of an unlabeled steroid that is selective for the off-target receptors. Triamcinolone acetonide is widely used to effectively block Metribolone's binding to both GR and PR.[5][10][11][12] For progesterone-specific blocking, R5020 (promegestone) can also be used.[6]

Q3: How can I measure the total number of androgen receptors, including those already bound by endogenous hormones?

A: Metribolone is an ideal tool for this purpose in what is known as an "exchange assay." Because of its high affinity and stability, labeled Metribolone can displace endogenous androgens already bound to the receptor. By incubating your cytosol preparation with a saturating concentration of [³H]-R1881, you can measure the total (both free and occupied) receptor population.[2]

Q4: What is the expected binding affinity (Kd) for Metribolone?

A: The dissociation constant (Kd) for Metribolone is consistently in the low nanomolar to sub-nanomolar range, indicating very high affinity. However, the exact value varies by tissue type and assay conditions. Published Kd values include 0.56 nM in human skin fibroblasts[9], 2.15 nM in human breast cancers[6], 2.3 nM in rat liver cytosol[10], and 25 nM in a separate rat liver study.[5] It is essential to determine the Kd for your specific experimental system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Specific Binding Receptor degradation; Insufficient incubation time; Sub-optimal buffer conditions; Low receptor concentration in lysate.Perform all incubation steps at low temperatures (e.g., 4°C). Conduct a time-course experiment to determine when equilibrium is reached. Optimize buffer pH and ionic strength. Increase the amount of protein from your cell or tissue lysate in the assay.
High Non-Specific Binding Cross-reactivity of Metribolone with Progesterone Receptors (PR) and Glucocorticoid Receptors (GR).Add a 100- to 500-fold molar excess of triamcinolone acetonide to the assay buffer to saturate GR and PR sites.[5][12] Alternatively, use R5020 to specifically block PR sites.[6]
High Variability / Poor Reproducibility Ligand degradation; Inconsistent pipetting; Instability of the receptor preparation.Use a fresh stock of radiolabeled Metribolone. Ensure accurate and consistent pipetting, especially for serial dilutions. Standardize the protocol for cytosol preparation to ensure consistency between batches.
No Binding Detected Absence of functional receptors in the sample; Inactive radioligand.Use a positive control tissue or cell line known to express the androgen receptor. Verify the activity and concentration of your radioligand stock.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Metribolone (R1881) binding assays from various studies.

ParameterReported Value(s)Tissue/SystemCitation(s)
Binding Affinity (Kd) 0.56 nM - 25 nMHuman skin fibroblasts, Human breast cancer, Rat liver cytosol[5][6][9][10]
Binding Sites (Bmax) 17 - 210 fmol/mg proteinHuman breast cancer cytosol[6]
18.8 - 26.3 fmol/mg proteinRat liver cytosol[5][10]
Incubation Time 20 minutes to 24 hoursVaries (whole cell vs. cytosol); longer times recommended for equilibrium.[8][9][10]
Incubation Temperature 4°C to 37°C4°C is most common for cytosol to ensure stability.[8][9]

Experimental Protocols & Visualizations

Generalized Protocol: Competitive Radioligand Binding Assay

This protocol outlines the key steps for determining the binding affinity and concentration of androgen receptors using [³H]-Metribolone.

  • Cytosol Preparation: Homogenize tissue or cells in a cold buffer (e.g., TEG buffer with protease inhibitors). Centrifuge at high speed (e.g., 100,000 x g) at 4°C to pellet membranes and organelles. The resulting supernatant is the cytosol containing the soluble AR. Determine the total protein concentration (e.g., via Bradford assay).

  • Assay Setup: Prepare assay tubes on ice.

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-Metribolone, and cytosol.

    • Non-Specific Binding (NSB): Add assay buffer, [³H]-Metribolone, cytosol, and a high molar excess (e.g., 1000-fold) of unlabeled Metribolone.

    • Competitive Binding: Add assay buffer, [³H]-Metribolone, cytosol, and varying concentrations of the unlabeled test compound.

    • Crucial Step: Add a blocking agent like triamcinolone acetonide to all tubes to prevent binding to PR and GR.[5][10]

  • Incubation: Incubate all tubes at a constant, optimized temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound Ligand: Separate the receptor-bound [³H]-Metribolone from the free (unbound) radioligand. A common method is dextran-coated charcoal (DCC) adsorption. Add cold DCC suspension to each tube, incubate briefly, and then centrifuge to pellet the charcoal, which adsorbs the free ligand.

  • Quantification: Transfer the supernatant (containing the receptor-bound ligand) from each tube into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding against the concentration of unlabeled ligand.

    • Perform Scatchard analysis or non-linear regression to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Diagrams

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_run 3. Incubation & Separation cluster_analysis 4. Data Analysis prep1 Homogenize Tissue/Cells in Cold Buffer prep2 High-Speed Centrifugation (100,000 x g) prep1->prep2 prep3 Collect Cytosol Supernatant (AR Source) prep2->prep3 setup1 Prepare Tubes: Total, NSB, Competition prep3->setup1 setup2 Add [3H]-Metribolone, Unlabeled Ligands & Cytosol setup1->setup2 setup3 Add Blocker (e.g., Triamcinolone Acetonide) setup2->setup3 run1 Incubate to Equilibrium (e.g., 4°C for 18-24h) setup3->run1 run2 Separate Bound/Unbound (e.g., DCC Adsorption) run1->run2 run3 Centrifuge to Pellet Charcoal run2->run3 analysis1 Measure Supernatant Radioactivity (Scintillation Counting) run3->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Determine Kd and Bmax (Scatchard / Regression) analysis2->analysis3

Caption: Workflow for a Metribolone competitive binding assay.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M Metribolone AR Androgen Receptor (AR) + Heat Shock Proteins M->AR Binds AR_M AR-Metribolone Complex AR->AR_M Conformational Change AR_M_Nuc AR-Metribolone Complex AR_M->AR_M_Nuc Translocation Dimer Dimerization AR_M_Nuc->Dimer ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription

Caption: Simplified androgen receptor signaling pathway.

References

How to minimize non-specific binding of R-1881 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of the synthetic androgen, R-1881, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is R-1881 and why is it used in androgen receptor binding assays?

A1: R-1881 (Metribolone) is a potent, non-metabolizable synthetic androgen. Its high affinity and stability make it an excellent radioligand for studying the androgen receptor (AR) in various tissues and cell lines.

Q2: What constitutes non-specific binding in an R-1881 assay?

A2: Non-specific binding refers to the interaction of [³H]R-1881 with components other than the androgen receptor. This can include binding to other proteins, lipids, and even the assay tubes or filters. A significant challenge with R-1881 is its cross-reactivity with the progesterone receptor (PgR), which can lead to an overestimation of AR binding.[1]

Q3: How is non-specific binding determined?

A3: Non-specific binding is measured by incubating the reaction mixture with a high concentration of unlabeled ("cold") R-1881. This unlabeled ligand saturates the specific AR binding sites, so any remaining bound radioactivity is considered non-specific.

Q4: What is an acceptable level of non-specific binding?

A4: Ideally, non-specific binding should be less than 20% of the total binding. High non-specific binding (greater than 50%) can obscure the specific signal and lead to inaccurate data.

Q5: How can I specifically block the binding of R-1881 to the progesterone receptor?

A5: Triamcinolone acetonide (TA), a synthetic glucocorticoid, can be used to selectively block the binding of R-1881 to the progesterone receptor without significantly affecting its binding to the androgen receptor.[1] An excess of unlabeled TA is added to the assay to saturate the PgR sites.[1]

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common issue in R-1881 assays. This guide provides potential causes and solutions to help you optimize your experiments.

Problem Potential Cause Recommended Solution
High background across all samples Suboptimal assay buffer composition.Optimize buffer components. Add a blocking agent like Bovine Serum Albumin (BSA) and consider adjusting the ionic strength with NaCl.
Inadequate washing steps.Increase the number and/or volume of washes. Ensure the wash buffer is ice-cold to minimize dissociation of specifically bound R-1881.
Radioligand sticking to tubes/filters.Siliconize glass tubes. Pre-treat filters with a blocking agent like polyethyleneimine (PEI).
High binding in the presence of cold competitor Cross-reactivity with other receptors.If the sample expresses progesterone receptors, add Triamcinolone Acetonide (TA) to the assay buffer to block these sites.[1]
Insufficient concentration of cold competitor.Ensure the concentration of unlabeled R-1881 is at least 100-fold higher than the radiolabeled R-1881.
Aggregation of the radioligand.Centrifuge the radioligand solution before use to remove any aggregates.
Variable non-specific binding Inconsistent washing technique.Standardize the washing procedure to ensure rapid and consistent washing of all samples.
Issues with the separation of bound and free ligand.If using a hydroxyapatite (HAP) assay, ensure the HAP slurry is well-suspended and used at an ice-cold temperature.

Data Presentation: Optimizing Assay Conditions

The following tables provide illustrative data on how different assay parameters can be optimized to minimize non-specific binding of R-1881. This data is representative and should be used as a guide for your own experimental optimization.

Table 1: Effect of BSA Concentration on R-1881 Binding

BSA Concentration (%)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
015,0008,0007,00046.7%
0.114,5004,50010,00069.0%
0.514,0002,50011,50082.1%
1.013,8002,00011,80085.5%

Note: This is illustrative data. Optimal BSA concentration should be determined experimentally.

Table 2: Effect of Wash Buffer Ionic Strength (NaCl) on R-1881 Binding

NaCl Concentration in Wash Buffer (mM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal-to-Noise Ratio (Specific/Non-Specific)
5014,0003,50010,5003.0
10013,5002,50011,0004.4
15013,2002,10011,1005.3
20013,0002,00011,0005.5

Note: This is illustrative data. Increasing ionic strength can help reduce non-specific electrostatic interactions.[2]

Table 3: Comparison of Blocking Agents

Blocking Agent (in Assay Buffer)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
None15,0008,0007,00046.7%
1% BSA13,8002,00011,80085.5%
0.1% Non-fat Dry Milk13,5002,50011,00081.5%
0.1% Casein13,2001,80011,40086.4%

Note: This is illustrative data. The effectiveness of a blocking agent can be system-dependent. Casein has been shown to be a highly effective blocking agent in some immunoassays.[3]

Experimental Protocols

Detailed Methodology for a Competitive R-1881 Binding Assay using Hydroxyapatite (HAP)

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.

  • Radioligand: [³H]R-1881 diluted in assay buffer to the desired concentration (e.g., 1 nM).

  • Cold Competitor: Unlabeled R-1881 at a concentration 100- to 1000-fold higher than the radioligand (e.g., 1 µM) for determining non-specific binding.

  • Progesterone Receptor Blocker (if necessary): Triamcinolone acetonide (TA) at a concentration sufficient to saturate PgR sites (e.g., 500-fold molar excess relative to [³H]R-1881).[1]

  • Receptor Preparation: Cytosol or nuclear extract containing the androgen receptor, diluted in assay buffer.

  • Hydroxyapatite (HAP) Slurry: 50% (v/v) HAP in assay buffer, kept on ice and well-mixed before use.

  • Wash Buffer: Assay buffer, potentially with an optimized NaCl concentration.

2. Assay Procedure:

  • Set up triplicate tubes for total binding, non-specific binding, and each competitor concentration.

  • Total Binding Tubes: Add assay buffer, [³H]R-1881, and receptor preparation.

  • Non-Specific Binding Tubes: Add assay buffer, [³H]R-1881, unlabeled R-1881, and receptor preparation.

  • Competitor Tubes: Add assay buffer, [³H]R-1881, competitor compound at various concentrations, and receptor preparation.

  • Incubate all tubes at 4°C for 16-20 hours to reach equilibrium.

  • Add ice-cold, well-suspended HAP slurry to each tube.

  • Incubate on ice for 15-20 minutes with occasional vortexing.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the HAP.

  • Aspirate the supernatant.

  • Wash the HAP pellet with ice-cold wash buffer. Repeat the centrifugation and aspiration steps three times.

  • After the final wash, add scintillation cocktail to each tube.

  • Vortex thoroughly and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC₅₀.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Binding cluster_separation Separation cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Ligands, Receptor) tubes Set up Assay Tubes (Total, NSB, Competitor) reagents->tubes incubation Incubate at 4°C (16-20 hours) tubes->incubation add_hap Add ice-cold HAP slurry incubation->add_hap incubate_hap Incubate on ice add_hap->incubate_hap centrifuge_wash Centrifuge & Wash Pellet (3x) incubate_hap->centrifuge_wash add_scint Add Scintillation Cocktail centrifuge_wash->add_scint count Liquid Scintillation Counting add_scint->count analyze Data Analysis (Calculate Specific Binding) count->analyze

Caption: Experimental workflow for an R-1881 competitive binding assay.

binding_pathway cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding cluster_competition Competition R1881_radiolabeled [³H]R-1881 AR Androgen Receptor R1881_radiolabeled->AR Binds AR_bound [³H]R-1881-AR Complex AR->AR_bound R1881_radiolabeled_nsb [³H]R-1881 NSB_site Non-Specific Site (e.g., PgR, Lipids) R1881_radiolabeled_nsb->NSB_site Binds NSB_complex [³H]R-1881-NSB Complex NSB_site->NSB_complex R1881_unlabeled Unlabeled R-1881 AR_comp Androgen Receptor R1881_unlabeled->AR_comp Saturates AR_unlabeled_bound Unlabeled R-1881-AR Complex AR_comp->AR_unlabeled_bound

Caption: Principles of specific, non-specific, and competitive binding of R-1881.

References

Stability of Metribolone (R-1881) in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Metribolone (R-1881), this technical support center provides essential information on its stability in various solvents and temperatures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Metribolone (R-1881)?

A1: Metribolone is soluble in ethanol and dimethyl sulfoxide (DMSO). It is sparingly soluble in water. For cell culture experiments, it is common practice to prepare a concentrated stock solution in a sterile organic solvent like ethanol or DMSO and then dilute it to the final working concentration in the cell culture medium.

Q2: What are the recommended storage conditions for Metribolone as a solid and in solution?

A2:

  • Solid Form: Metribolone powder is considered stable and should be stored in a tightly sealed container in a refrigerator (2-8°C).

  • In Solution: For short-term storage (days to weeks), solutions in ethanol or DMSO can be stored at 2-8°C. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: How stable is Metribolone in solution?

A3: The stability of Metribolone in solution is dependent on the solvent, storage temperature, and exposure to light. While specific quantitative long-term stability data for Metribolone in various solvents is limited in publicly available literature, data for radiolabeled Metribolone ([17α-methyl-3H]-) in ethanol at -20°C shows an initial decomposition rate of 1-2% per month. However, this degradation can be nonlinear and may accelerate over time. It is crucial to protect solutions from light, as Metribolone is known to be light-sensitive. For critical applications, it is advisable to periodically check the purity of the solution, especially if stored for an extended period.

Q4: What are the potential degradation products of Metribolone?

A4: Specific degradation products of Metribolone under various conditions are not extensively documented in the literature. However, based on the chemical structure of Metribolone (a 17α-alkylated nandrolone derivative) and studies on structurally similar androgens like trenbolone, potential degradation pathways may include oxidation and hydroxylation of the steroid core. Forced degradation studies under acidic, basic, and oxidative stress conditions can help identify potential degradation products in your specific experimental setup.

Q5: How can I check the purity of my Metribolone solution?

A5: The purity of a Metribolone solution can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A reversed-phase C18 column is typically suitable for this analysis. For detailed methodology, please refer to the Experimental Protocols section.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of Metribolone stock solution.- Prepare fresh stock solutions of Metribolone. - Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. - Store stock solutions at or below -20°C and protect from light. - Verify the purity of the stock solution using HPLC.
Inaccurate concentration of the stock solution.- Ensure the solid Metribolone is completely dissolved. Gentle warming and vortexing can aid dissolution in DMSO. - Use a calibrated balance for weighing the solid compound. - Confirm the solvent volume is accurate.
Precipitation of Metribolone in aqueous solutions (e.g., cell culture media). Low aqueous solubility of Metribolone.- Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the aqueous solution is low enough to be tolerated by the experimental system (typically <0.5%). - Prepare intermediate dilutions of the stock solution before adding to the final aqueous solution. - Gently agitate the solution after adding Metribolone to ensure it is fully dispersed.
Discoloration of Metribolone solution. Potential degradation or contamination.- Discard the discolored solution and prepare a fresh one from solid material. - Ensure the use of high-purity solvents and sterile techniques for solution preparation. - Store solutions protected from light.

Stability Data

Due to the limited availability of direct quantitative stability data for Metribolone in the public domain, the following table provides general stability information based on available data for radiolabeled Metribolone and recommendations for anabolic steroids. It is strongly recommended to perform your own stability assessment for long-term experiments.

Solvent Temperature Recommended Storage Duration Expected Monthly Degradation (Approx.) Notes
Ethanol-20°CUp to 6 months1-2% (initially for radiolabeled form)Protect from light. Avoid repeated freeze-thaw cycles.
DMSO-20°CUp to 6 monthsData not available; expected to be similar to or better than ethanol.Protect from light. DMSO is hygroscopic; store in a dry environment.
DMSO-80°C> 6 monthsData not available; considered the most stable condition for long-term storage.Protect from light. Use anhydrous DMSO for best results.

Experimental Protocols

Preparation of Metribolone Stock Solution

Objective: To prepare a concentrated stock solution of Metribolone for use in experiments.

Materials:

  • Metribolone (R-1881) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200 proof Ethanol

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of Metribolone powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of DMSO or ethanol to the weighed Metribolone to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the Metribolone is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution in DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C for long-term storage.

Stability-Indicating HPLC Method for Metribolone

Objective: To assess the purity and concentration of Metribolone in a solution. This method is based on typical conditions for analyzing trenbolone, a structurally similar steroid.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 340 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a series of known concentrations of a Metribolone reference standard in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the Metribolone solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the prepared standards and sample into the HPLC system.

  • Data Analysis: Determine the retention time and peak area of Metribolone. Quantify the concentration of Metribolone in the sample by comparing its peak area to the calibration curve. The presence of additional peaks may indicate degradation products or impurities.

Visualizations

Metribolone_Workflow Experimental Workflow for Metribolone Stability Assessment cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis prep1 Weigh Metribolone Powder prep2 Dissolve in Solvent (DMSO or Ethanol) prep1->prep2 prep3 Aliquot and Store (-20°C or -80°C) prep2->prep3 storage Store at Different Temperatures (e.g., 4°C, -20°C, -80°C) prep3->storage Initiate Study sampling Sample at Various Time Points storage->sampling hplc HPLC Analysis sampling->hplc Analyze Samples data Data Interpretation (Purity & Degradation) hplc->data

Caption: Workflow for assessing the stability of Metribolone solutions.

Androgen_Receptor_Signaling Metribolone (R-1881) and Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881 Metribolone (R-1881) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) R1881->AR_complex Binds AR_active Activated AR AR_complex->AR_active HSP Dissociation dimer AR Dimer AR_active->dimer Dimerization ARE Androgen Response Element (ARE) on DNA dimer->ARE Nuclear Translocation and DNA Binding transcription Gene Transcription ARE->transcription Recruitment of Co-activators

Caption: Simplified signaling pathway of Metribolone via the Androgen Receptor.

Addressing Metribolone's off-target binding to progesterone and glucocorticoid receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target binding of Metribolone (also known as Methyltrienolone or R1881) to the progesterone receptor (PR) and glucocorticoid receptor (GR).

Frequently Asked Questions (FAQs)

Q1: What is Metribolone (R1881) and why is it used in research?

A1: Metribolone (R1881) is a potent, synthetic, and orally active anabolic-androgenic steroid (AAS).[1] In a research context, it is widely used as a high-affinity radiolabeled ligand in androgen receptor (AR) binding assays due to its strong and specific binding to the AR.[1]

Q2: What is the primary issue with using Metribolone in receptor binding studies?

A2: The primary issue is its lack of absolute specificity for the androgen receptor. Metribolone also binds with high affinity to the progesterone receptor (PR) and the glucocorticoid receptor (GR), which can lead to experimental artifacts and misinterpretation of data.[1][2]

Q3: How significant is the off-target binding of Metribolone to PR and GR?

A3: The off-target binding is significant. Metribolone's affinity for PR and GR is high enough to compete with endogenous ligands and other experimental compounds, potentially confounding the results of androgen receptor studies.[1][3]

Q4: How can I mitigate the off-target binding of Metribolone in my experiments?

A4: To mitigate off-target binding, it is common practice to include "blocking" agents in your assay. These are unlabeled ligands that selectively bind to the off-target receptors with high affinity, thus preventing Metribolone from binding to them. For example, a high concentration of an unlabeled progestin can be used to block PR, and a specific glucocorticoid can be used to block GR.[2][4] Triamcinolone acetonide is a synthetic glucocorticoid that is often used to block the binding of [3H]methyltrienolone to the glucocorticoid receptor without affecting its binding to the androgen receptor.[2]

Q5: Are there alternatives to Metribolone for AR binding assays?

A5: While Metribolone is a widely used tool, other radiolabeled androgens like dihydrotestosterone (DHT) can be used. However, DHT may be rapidly metabolized in some tissue preparations. The choice of ligand depends on the specific experimental system and goals.

Troubleshooting Guides

Issue 1: High background signal in your [³H]-Metribolone binding assay.
  • Possible Cause 1: Non-specific binding to assay components.

    • Troubleshooting Step:

      • Ensure proper blocking of non-specific sites on your filters, plates, and tubes with agents like bovine serum albumin (BSA).

      • Optimize the concentration of BSA in your binding and wash buffers.

      • Consider using pre-coated plates or filters designed for low non-specific binding.

  • Possible Cause 2: [³H]-Metribolone is binding to PR and/or GR in your sample.

    • Troubleshooting Step:

      • Include a saturating concentration of a selective unlabeled progestin (e.g., R5020) to block PR binding sites.[4]

      • Incorporate a selective unlabeled glucocorticoid (e.g., triamcinolone acetonide) to block GR binding sites.[2]

      • Run parallel experiments with and without these blocking agents to quantify the contribution of off-target binding to your total signal.

Issue 2: Inconsistent or lower-than-expected specific binding of [³H]-Metribolone to the androgen receptor.
  • Possible Cause 1: Competition from off-target binding.

    • Troubleshooting Step:

      • As with high background, the presence of unoccupied PR and GR can sequester [³H]-Metribolone, reducing the amount available to bind to AR. Implement the blocking strategy described above to ensure your signal is specific to AR.

  • Possible Cause 2: Degradation of Metribolone or the receptor.

    • Troubleshooting Step:

      • Ensure proper storage and handling of your [³H]-Metribolone stock to prevent degradation.

      • Prepare fresh dilutions for each experiment.

      • Optimize your tissue/cell lysate preparation to include protease inhibitors and maintain samples on ice to ensure receptor integrity.

Issue 3: Difficulty interpreting competitive binding data with a novel compound.
  • Possible Cause: The test compound also has affinity for PR and/or GR.

    • Troubleshooting Step:

      • Characterize the binding of your test compound not only to AR but also to PR and GR in separate competitive binding assays.

      • Perform competitive binding assays for your test compound against [³H]-Metribolone in the presence of PR and GR blocking agents to isolate its interaction with AR.

Data Presentation

Table 1: Relative Binding Affinity of Metribolone (R1881) for Steroid Receptors

ReceptorLigandRelative Binding Affinity (%)Reference
Androgen Receptor (AR)Metribolone (R1881)199–210[5]
Progesterone Receptor (PR)Metribolone (R1881)208–210[5]
Glucocorticoid Receptor (GR)Metribolone (R1881)10–26[5]

Note: Relative binding affinity is compared to a reference steroid for each receptor (e.g., DHT for AR, progesterone for PR).

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay to Determine Metribolone Binding Specificity

This protocol is designed to assess the binding of [³H]-Metribolone to the androgen receptor (AR) while accounting for its off-target binding to the progesterone (PR) and glucocorticoid (GR) receptors.

Materials:

  • [³H]-Metribolone (R1881)

  • Unlabeled Metribolone (R1881)

  • Unlabeled Triamcinolone Acetonide (for GR blocking)

  • Unlabeled R5020 (Promegestone, for PR blocking)

  • Binding Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, 10 mM sodium molybdate, pH 7.4)

  • Wash Buffer (e.g., ice-cold TEG buffer)

  • Cell or tissue lysate containing the receptors of interest

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation fluid

  • Microplate scintillation counter

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled Metribolone in the binding buffer to create a concentration range for the competition curve.

    • Prepare stock solutions of unlabeled Triamcinolone Acetonide and R5020.

    • Prepare a working solution of [³H]-Metribolone at a concentration close to its Kd for the androgen receptor (typically 1-5 nM).

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Cell/tissue lysate + [³H]-Metribolone.

      • Non-specific Binding: Cell/tissue lysate + [³H]-Metribolone + a high concentration of unlabeled Metribolone (e.g., 1000-fold excess).

      • Competition Binding: Cell/tissue lysate + [³H]-Metribolone + varying concentrations of unlabeled Metribolone.

      • Blocked Competition Binding (AR-specific): Cell/tissue lysate + [³H]-Metribolone + a saturating concentration of unlabeled Triamcinolone Acetonide (e.g., 100-fold molar excess) and R5020 (e.g., 100-fold molar excess) + varying concentrations of unlabeled Metribolone.

  • Incubation:

    • Add the cell/tissue lysate to each well.

    • Add the unlabeled compounds (Metribolone, Triamcinolone Acetonide, R5020) as per the experimental design.

    • Add the [³H]-Metribolone to all wells.

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled Metribolone to generate a competition curve.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Visualizations

Metribolone_Binding_Pathway Metribolone Metribolone (R1881) AR Androgen Receptor (AR) Metribolone->AR High Affinity PR Progesterone Receptor (PR) Metribolone->PR High Affinity GR Glucocorticoid Receptor (GR) Metribolone->GR High Affinity AR_response Androgenic Response AR->AR_response Activation PR_response Progestogenic Response PR->PR_response Activation (Off-Target) GR_response Glucocorticoid Response GR->GR_response Activation (Off-Target)

Caption: Metribolone's binding to multiple steroid receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Radioligand, Competitors, and Blocking Agents incubation Incubate Lysate with Ligands reagents->incubation lysate Prepare Cell/Tissue Lysate lysate->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration detection Measure Radioactivity (Scintillation Counting) filtration->detection calculation Calculate Specific Binding detection->calculation curve_fit Generate Competition Curve (IC50) calculation->curve_fit ki_calc Calculate Ki (Cheng-Prusoff) curve_fit->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

References

Technical Support Center: Overcoming Solubility Issues with Methyltrienolone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Methyltrienolone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Methyltrienolone and why is its aqueous solubility a concern?

Methyltrienolone, also known as Metribolone or R1881, is a potent, synthetic, and non-aromatizable anabolic-androgenic steroid.[1][2][3][4] It is characterized by its high affinity for the androgen receptor, making it a valuable tool in biomedical research, particularly in studies related to androgen signaling.[3][5] However, Methyltrienolone is a highly lipophilic and hydrophobic molecule, rendering it practically insoluble in water.[1][6][7] This poor aqueous solubility presents a significant challenge for in vitro and in vivo experiments that require its administration in aqueous media, such as cell culture assays or parenteral formulations.

Q2: What are the initial steps for dissolving Methyltrienolone?

For experimental purposes, Methyltrienolone is typically first dissolved in an organic solvent to create a concentrated stock solution. The most common solvents for this purpose are dimethyl sulfoxide (DMSO) and ethanol.[1][8][9] This stock solution is then further diluted into the final aqueous experimental medium. It is crucial to be mindful of the final concentration of the organic solvent in the aqueous solution, as it can impact the experimental system (e.g., cell viability).

Q3: My Methyltrienolone precipitates out of solution when I dilute the DMSO stock in my aqueous buffer. What is happening and how can I prevent this?

This phenomenon is known as "solvent-shifting" or "precipitation upon dilution," and it is a common issue with hydrophobic compounds.[10] It occurs because the Methyltrienolone, which is soluble in the high-concentration organic stock, becomes supersaturated and crashes out when introduced into the predominantly aqueous environment where its solubility is exceedingly low.

To prevent this, consider the following strategies:

  • Minimize the final organic solvent concentration: Aim for the lowest possible final concentration of the organic co-solvent (e.g., DMSO) in your aqueous medium, ideally below 0.5% for cell-based assays to avoid solvent-induced artifacts.[1]

  • Slow, dropwise addition with vigorous mixing: Add the organic stock solution to the aqueous buffer slowly and with continuous vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations that can trigger immediate precipitation.[11]

  • Pre-warming the aqueous medium: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes help to maintain solubility. However, the thermal stability of Methyltrienolone under these conditions should be considered.[12]

  • Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually acclimate the compound to the aqueous environment.[8]

Q4: What are the primary methods to significantly enhance the aqueous solubility of Methyltrienolone?

For applications requiring higher concentrations of Methyltrienolone in aqueous media than can be achieved with simple co-solvent systems, several advanced formulation strategies can be employed:

  • Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents to increase the overall solvating capacity of the aqueous solution.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic Methyltrienolone molecule within the lipophilic cavity of a cyclodextrin, a cyclic oligosaccharide, to form a water-soluble inclusion complex.[4][13][14][15]

  • Surfactant-based Formulations (Micellar Solubilization): Using surfactants to form micelles in the aqueous solution, which can encapsulate Methyltrienolone within their hydrophobic cores, thereby increasing its apparent solubility.[16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Cloudiness or visible precipitate in the final aqueous solution The concentration of Methyltrienolone exceeds its solubility limit in the final solvent mixture.- Reduce the final concentration of Methyltrienolone.- Increase the percentage of the organic co-solvent (if experimentally permissible).- Employ a solubility-enhancing technique such as cyclodextrins or surfactants.
Precipitation occurs over time, even if the solution is initially clear The solution is in a metastable supersaturated state.- Prepare fresh working solutions immediately before each experiment.- Incorporate a precipitation inhibitor, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), into the formulation.
Inconsistent experimental results Variability in the actual concentration of solubilized Methyltrienolone due to partial precipitation.- After preparation, centrifuge the solution and measure the concentration of the supernatant to confirm the actual soluble concentration.- Ensure complete dissolution in the initial stock solution before further dilution.
Cell toxicity or other experimental artifacts The concentration of the organic co-solvent (e.g., DMSO) or the solubilizing excipient (e.g., surfactant) is too high.- Determine the maximum tolerable concentration of the excipients for your specific experimental system in a preliminary vehicle control experiment.- Aim to use the lowest effective concentration of any solubilizing agent.

Data Presentation: Physicochemical Properties and Comparative Solubility

Table 1: Physicochemical Properties of Methyltrienolone
PropertyValueReference(s)
Molecular Formula C₁₉H₂₄O₂[8]
Molecular Weight 284.4 g/mol [8]
Appearance Pale yellow solid[1]
Water Solubility Insoluble[1][6][7]
Organic Solvent Solubility Soluble in DMSO (≥10 mg/mL), Ethanol[1][3][9]
XLogP3 2.1[8]
Table 2: Comparative Aqueous Solubility of Various Steroids (for reference)
SteroidSolubility in Water (g/L)Reference
Progesterone0.007[17]
Estradiol0.008[17]
Estrone0.03[17]
Hydrocortisone0.28[17]
Table 3: Example of Co-Solvent Effect on Steroid Solubility (Progesterone)

Disclaimer: This data for Progesterone is illustrative of the co-solvent effect. The optimal co-solvent ratios for Methyltrienolone may vary.

Solvent System (Ethanol:Water)Progesterone Solubility (g/L)Reference
0:100 (Pure Water)0.007[17]
50:501.1[17]
100:0 (Pure Ethanol)200[17]

Experimental Protocols

Protocol 1: Preparation of a Methyltrienolone Stock Solution and Working Solutions using a Co-Solvent System

Objective: To prepare a concentrated stock solution of Methyltrienolone in an organic solvent and dilute it into an aqueous medium for in vitro assays.

Materials:

  • Methyltrienolone powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Appropriate aqueous buffer or cell culture medium

Procedure:

  • Preparation of the Stock Solution:

    • Accurately weigh the desired amount of Methyltrienolone powder.

    • Dissolve the powder in a minimal volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • To prepare the final working solution, pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • While vortexing the aqueous medium, add the required volume of the Methyltrienolone stock solution dropwise. This rapid dispersion is critical to prevent precipitation.

    • Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally <0.5% v/v).

    • Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles).

Protocol 2: Enhancing Aqueous Solubility of Methyltrienolone using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of Methyltrienolone by forming an inclusion complex with HP-β-CD.

Materials:

  • Methyltrienolone powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Sonicator (optional)

  • Magnetic stirrer

Procedure:

  • Preparation of the HP-β-CD Solution:

    • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-40% w/v) in the chosen buffer. Stir until the HP-β-CD is fully dissolved.

  • Complexation of Methyltrienolone:

    • Add an excess amount of Methyltrienolone powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The use of a sonicator for short intervals can aid in the initial dispersion.

  • Determination of Solubilized Methyltrienolone:

    • After the equilibration period, filter the suspension through a 0.22 µm filter to remove the undissolved Methyltrienolone.

    • The concentration of the solubilized Methyltrienolone in the filtrate can then be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 3: Preparation of a Surfactant-based Aqueous Formulation of Methyltrienolone

Objective: To increase the apparent aqueous solubility of Methyltrienolone through micellar solubilization using a non-ionic surfactant.

Materials:

  • Methyltrienolone powder

  • Polysorbate 80 (Tween 80)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Preparation of the Surfactant Solution:

    • Prepare an aqueous solution of Polysorbate 80 at a concentration above its critical micelle concentration (CMC), which is approximately 0.012-0.015 mg/mL. A starting concentration of 0.1% to 1% (w/v) is recommended.

  • Solubilization of Methyltrienolone:

    • Add an excess amount of Methyltrienolone powder to the surfactant solution.

    • Stir the mixture at room temperature for several hours to allow for the partitioning of Methyltrienolone into the micelles.

  • Determination of Solubilized Methyltrienolone:

    • After equilibration, filter the mixture through a 0.22 µm filter to remove any undissolved solid.

    • Quantify the concentration of Methyltrienolone in the clear filtrate using an appropriate analytical technique (e.g., HPLC).

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AndrogenReceptorSignaling Methyltrienolone Methyltrienolone AR_HSP_complex AR-HSP Complex Methyltrienolone->AR_HSP_complex Binding AR_inactive Androgen Receptor (AR) (inactive) AR_inactive->AR_HSP_complex HSP Heat Shock Proteins (e.g., HSP90) HSP->AR_HSP_complex AR_active_dimer Activated AR Dimer AR_HSP_complex->AR_active_dimer Conformational Change & Dimerization ARE Androgen Response Element (ARE) AR_active_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiation mRNA mRNA Gene_Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Biological Response Biological Response Protein Synthesis->Biological Response SolubilityWorkflow cluster_enhancement Solubility Enhancement Strategies start Start: Solid Methyltrienolone stock_solution Prepare Concentrated Stock in 100% DMSO or Ethanol start->stock_solution dilution Dilute into Aqueous Buffer stock_solution->dilution check_solubility Precipitation Observed? dilution->check_solubility success Clear Solution: Proceed with Experiment check_solubility->success No troubleshoot Troubleshoot check_solubility->troubleshoot Yes co_solvent Optimize Co-solvent Ratio troubleshoot->co_solvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin surfactant Use Surfactants (e.g., Polysorbate 80) troubleshoot->surfactant co_solvent->dilution Retry cyclodextrin->dilution Retry surfactant->dilution Retry

References

Technical Support Center: Accounting for R-1881's Interaction with Serum Proteins in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the synthetic androgen, R-1881 (Metribolone). This resource provides guidance on how to account for the interaction of R-1881 with serum proteins in your in vitro assays to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Does R-1881 bind to serum proteins?

A1: Yes, R-1881 interacts with serum proteins, primarily albumin. However, it exhibits very low affinity for human sex hormone-binding globulin (SHBG), with a binding affinity that is less than 5% that of testosterone and less than 1% that of dihydrotestosterone (DHT)[1]. In fact, some studies report that R-1881 is not bound by human SHBG at all[2]. Therefore, in assays containing serum, the main protein interaction to consider is with albumin.

Q2: Why is it important to account for R-1881's interaction with serum albumin?

A2: Serum albumin is the most abundant protein in plasma and is a common component of cell culture media through the addition of Fetal Bovine Serum (FBS)[3][4][5]. When R-1881 binds to albumin, it is no longer free to interact with its target, the androgen receptor (AR). This can lead to an underestimation of the compound's potency (e.g., a higher apparent EC50 or IC50). To obtain physiologically relevant and accurate data, it is crucial to consider the concentration of free, unbound R-1881 in your assay.

Q3: What is charcoal-stripped serum and why is it used in R-1881 assays?

A3: Charcoal-stripped serum is serum that has been treated with activated charcoal to remove endogenous steroid hormones and other small lipophilic molecules[5]. It is highly recommended for androgen receptor assays to eliminate the confounding effects of hormones present in standard FBS. This ensures that the observed effects are solely due to the experimental addition of R-1881.

Q4: How can I determine the free concentration of R-1881 in my assay?

Troubleshooting Guide

Problem Possible Cause Solution
Reduced potency of R-1881 (higher EC50/IC50) in the presence of serum. R-1881 is binding to albumin in the serum, reducing its free concentration available to bind to the androgen receptor.1. Use charcoal-stripped serum: This will remove endogenous steroids that could compete with R-1881 for binding to the AR.[5] 2. Increase R-1881 concentration: Titrate R-1881 to a higher concentration in serum-containing media to achieve the desired biological effect. Perform a dose-response experiment to determine the optimal concentration. 3. Reduce serum concentration: If your cell line permits, lower the percentage of FBS in your culture medium to decrease the amount of albumin.
High background signal in androgen receptor activation assays. The serum in your culture medium contains endogenous androgens that are activating the androgen receptor.Switch to charcoal-stripped Fetal Bovine Serum (FBS) to remove endogenous steroids.[5]
Inconsistent results between experiments. Variation in the protein concentration between different lots of Fetal Bovine Serum (FBS).1. Use a single lot of FBS: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Quantify total protein: Measure the total protein concentration of your FBS lot and adjust your calculations or experimental conditions accordingly.
Difficulty in replicating data from literature. The original study may have used serum-free media, a different type or concentration of serum, or did not specify the type of serum used.1. Carefully review the methods section: Pay close attention to the details of the cell culture conditions. 2. Perform a pilot experiment: Test a range of R-1881 concentrations in both serum-free and serum-containing media to establish the conditions for your specific cell system.

Experimental Protocols & Methodologies

Key Experimental Considerations

To accurately assess the activity of R-1881 in the presence of serum, it is essential to determine the impact of serum proteins on its effective concentration. The following experimental approach allows for the quantification of this effect.

Objective: To determine the concentration of R-1881 required in serum-containing medium to elicit the same biological response as a known concentration in serum-free medium.

Workflow for Determining the "Serum-Shift" in R-1881 Potency

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis cluster_application Application prep_cells Prepare target cells expressing the androgen receptor dose_response_sf Perform R-1881 dose-response in serum-free medium prep_cells->dose_response_sf dose_response_serum Perform R-1881 dose-response in serum-containing medium prep_cells->dose_response_serum prep_media_sf Prepare serum-free medium prep_media_sf->dose_response_sf prep_media_serum Prepare medium with a fixed concentration of charcoal-stripped FBS (e.g., 10%) prep_media_serum->dose_response_serum plot_curves Plot dose-response curves for both conditions dose_response_sf->plot_curves dose_response_serum->plot_curves calculate_ec50 Calculate EC50 values for both serum-free (EC50_sf) and serum-containing (EC50_serum) conditions plot_curves->calculate_ec50 determine_shift Determine the fold-shift in potency (EC50_serum / EC50_sf) calculate_ec50->determine_shift adjust_concentration Use the fold-shift to calculate the required total R-1881 concentration in future experiments with serum determine_shift->adjust_concentration

Workflow for assessing the impact of serum on R-1881 activity.
Calculating Adjusted R-1881 Concentration

Once the fold-shift in potency is determined, you can adjust the total concentration of R-1881 for future experiments in serum-containing media to achieve a desired free concentration.

Formula:

Adjusted [R-1881] = Desired Free [R-1881] x (EC50_serum / EC50_sf)

Where:

  • Adjusted [R-1881] is the total concentration of R-1881 to add to your serum-containing medium.

  • Desired Free [R-1881] is the concentration that gives the desired effect in serum-free medium.

  • EC50_serum is the EC50 value determined in the presence of serum.

  • EC50_sf is the EC50 value determined in serum-free medium.

Signaling Pathway and Interaction Overview

The following diagram illustrates the principle of R-1881 interaction with the androgen receptor and how serum albumin can sequester R-1881, reducing its bioavailability.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space R1881_free Free R-1881 R1881_bound Albumin-Bound R-1881 R1881_free->R1881_bound Equilibrium AR Androgen Receptor (AR) R1881_free->AR Binds AR_active Activated AR Complex Albumin Serum Albumin Albumin->R1881_bound Sequesters AR->AR_active Activation ARE Androgen Response Element (DNA) AR_active->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

R-1881 interaction with the androgen receptor and serum albumin.

By understanding and accounting for the interaction between R-1881 and serum proteins, researchers can significantly improve the accuracy and reproducibility of their in vitro studies.

References

Preventing degradation of radiolabeled Methyltrienolone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of radiolabeled Methyltrienolone ([³H]Methyltrienolone or [³H]R1881) to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is radiolabeled Methyltrienolone and why is it used?

A1: Radiolabeled Methyltrienolone, commonly known as R1881, is a synthetic androgen that binds strongly to the androgen receptor (AR). It is typically labeled w[1][2]ith tritium ([³H]) and serves as a high-affinity radioligand in androgen receptor binding assays. Its stability, compared t[2][3]o native androgens that can be quickly metabolized in tissue preparations, makes it a superior choice for in vitro receptor studies.

Q2: What are the prima[3]ry causes of [³H]R1881 degradation during storage?

A2: The primary cause of degradation is radiolytic decomposition. As a radiolabeled compoun[4]d, [³H]R1881 emits radiation that can induce chemical changes in surrounding molecules, including other [³H]R1881 molecules, leading to a loss of radiochemical purity. This process is accelerat[4]ed by factors such as exposure to light and elevated temperatures. The rate of decomposition[4][5] is often nonlinear and can vary between production lots.

Q3: How should I store[5] my vial of [³H]R1881 upon receipt?

A3: Immediately upon receipt, [³H]R1881 should be stored at -20°C in its original light-protecting vial. It is typically shipped o[5][6]n dry ice to maintain its stability during transit. The compound is often supplied dissolved in ethanol under an inert gas like argon to minimize oxidation and degradation.

Q4: What is the expect[5]ed shelf life and decomposition rate for [³H]R1881?

A4: When stored under recommended conditions (-20°C in the original solvent), the initial decomposition rate is approximately 1-2% per month from the date of purification. However, this rate can ac[5]celerate over time, and stability can vary from lot to lot. It is crucial to check th[5]e radiochemical purity before use, especially for long-term storage.

Q5: My experimental re[5]sults are inconsistent. Could degradation of [³H]R1881 be the cause?

A5: Yes, inconsistent results, such as decreased specific binding or altered binding affinity (Kd), can be a sign of radioligand degradation. If the radiochemical purity falls below 97%, it may significantly impact the reliability of your assay. It is recommended to perf[5]orm a purity check if you suspect degradation.

Q6: Besides the androgen receptor, does [³H]R1881 bind to other receptors?

A6: Yes, R1881 is known to bind with high affinity to the progesterone receptor (PgR) and can also interact with the glucocorticoid receptor (GR). This cross-reactivity can[2][3] lead to an overestimation of androgen receptors in tissues containing these other steroid receptors. To mitigate this, a block[7]ing agent like triamcinolone acetonide, which binds to the GR and PgR but not the AR, can be added to the assay.

Storage and Handling[3][7] Best Practices

Proper storage and handling are critical for maintaining the integrity of [³H]R1881.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature -20°CMinimizes chemical and radiolytic decomposition.
Solvent Shipped[5][6] in ethanolEthanol acts as a solvent and a free-radical scavenger, offering protection against radiolysis.
Light Exposure Minimize; store in amber/UV-protecting vial[³H]R1881 is very light-sensitive; light can accelerate degradation.
Atmosphere Stor[5]e under inert gas (e.g., Argon)Prevents oxidation of the compound.
Concentration S[5]tore at original concentrationDiluting the stock may alter stability. Store aliquots if necessary to avoid repeated freeze-thaw cycles.
Handling Procedures
  • Aliquotting: To avoid repeated freeze-thaw cycles and potential contamination of the primary stock, consider dividing the stock solution into single-use aliquots upon first use.

  • Protective Gear: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves, when handling radioactive materials.

  • Designated Area: [8]Handle all radioactive materials in a designated and properly labeled work area to prevent contamination.

  • Ventilation: Work[8][9] in a well-ventilated area or a fume hood, especially when handling potentially volatile radiochemicals.

Troubleshooting Guid[10]e

This section addresses specific issues that may arise during experiments using [³H]R1881.

IssuePotential CauseRecommended Action
Low Specific Binding 1. Degraded [³H]R1881.2. Inactive receptor preparation.3. Incorrect assay conditions (buffer, pH, incubation time).1. Verify the radiochemical purity of [³H]R1881 using HPLC or TLC.2. Prepare fresh cytosol or receptor extract.3. Optimize assay parameters as per established protocols.
High Non-Specific Binding 1. [³H]R1881 binding to non-receptor components.2. Cross-reactivity with other receptors (e.g., PgR, GR).3. Insufficient washing steps.1. Increase the concentration of unlabeled competitor (cold R1881).2. Add a blocking agent like triamcinolone acetonide to the assay buffer.3. Ensure washing step[3][7]s are adequate to remove unbound radioligand.
Poor Reproducibility 1. Inconsistent pipetting of radioligand.2. Batch-to-batch variation in [³H]R1881 purity.3. Variability in receptor preparation activity.1. Use calibrated pipettes and consistent technique.2. Perform a purity check on each new lot of [³H]R1881.3. Standardize the receptor preparation protocol.

Experimental Protocols

Radiochemical Purity Assessment

It is advisable to check the purity of [³H]R1881 before use, especially after prolonged storage. High-Performance Liquid C[5]hromatography (HPLC) and Thin-Layer Chromatography (TLC) are common methods.

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the radiochemical purity of [³H]R1881.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A c[5]ommon mobile phase is an isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need [5]optimization.

  • Detection: A flow-through radioactivity detector is used to monitor the eluate. A UV detector can be used in parallel if a non-radiolabeled standard is run.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a small, known volume of the [³H]R1881 solution.

    • Monitor the radioactivity profile of the eluate.

    • Calculate the radiochemical purity by integrating the area of the main peak (intact [³H]R1881) and expressing it as a percentage of the total integrated radioactivity in the chromatogram. Purity (%) = (Area of R1881 Peak / Total Area of All Peaks) x 100

2. Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a simpler, faster alternative for a qualitative or semi-quantitative purity check.

  • Stationary Phase: Silica gel TLC plate.

  • Mobile Phase (Solve[10]nt System): A mixture of toluene and ethyl acetate (e.g., 80:20 v/v) can be effective for separating Methyltrienolone from potential impurities.

  • Procedure: 1.[10] Using a pencil, lightly draw an origin line about 1-2 cm from the bottom of the TLC plate. 2. Carefully spot a [11]small amount of the [³H]R1881 solution onto the origin. 3. Place the plate in a chromatography tank containing the mobile phase, ensuring the origin line is above the solvent level. 4. Allow the solvent[11] to ascend the plate until it nears the top. 5. Remove the plate and mark the solvent front. Allow the plate to dry completely. 6. Quantify the distribution of radioactivity on the plate using a TLC scanner or by cutting the lane into segments and counting each in a liquid scintillation counter. 7. Calculate the Retention Factor (Rf) for each radioactive spot and determine the purity based on the percentage of radioactivity in the spot corresponding to intact R1881.

Visual Guides

workflow cluster_storage Initial Receipt & Storage cluster_prep Pre-Experiment Preparation cluster_exp Experimentation receive Receive Shipment (on Dry Ice) store Store Immediately at -20°C in Original UV-Proof Vial receive->store Critical First Step aliquot Aliquot Stock (Optional) to Avoid Freeze-Thaw store->aliquot purity_check Perform Radiochemical Purity Check (HPLC/TLC) aliquot->purity_check decision Purity > 97%? purity_check->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot or Contact Supplier decision->troubleshoot No troubleshoot_tree start Inconsistent Experimental Results (e.g., Low Specific Binding) check_purity Action: Check Radiochemical Purity (HPLC or TLC) start->check_purity q1 Is the [3H]R1881 purity >97%? q2 Are there other steroid receptors in the tissue (e.g., PgR, GR)? q1->q2 Yes end_ok Problem Likely Resolved q1->end_ok No (Degradation is the cause) check_purity->q1 add_blocker Action: Add Blocking Agent (e.g., Triamcinolone Acetonide) q2->add_blocker Yes q3 Are assay conditions (buffer, incubation) optimal? q2->q3 No add_blocker->q3 optimize_assay Action: Review and Optimize Assay Protocol q3->optimize_assay No q3->end_ok Yes optimize_assay->end_ok

References

Interpreting unexpected results in R-1881 competition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing R-1881 in androgen receptor (AR) competition assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of an R-1881 competition assay?

An R-1881 competition assay is a biochemical technique used to determine the binding affinity of a test compound for the androgen receptor (AR). In this assay, a constant concentration of radiolabeled R-1881 (a synthetic androgen) and a source of AR (such as rat prostate cytosol) are incubated with varying concentrations of the test compound.[1] The test compound competes with the radiolabeled R-1881 for binding to the AR. By measuring the amount of radiolabeled R-1881 that is displaced, the inhibitory concentration (IC50) of the test compound can be determined, which is a measure of its binding affinity.

Q2: My assay shows high non-specific binding. What are the potential causes and solutions?

High non-specific binding (NSB) can obscure the specific binding signal, leading to a poor signal-to-noise ratio.[2] NSB is defined as the binding of the radioligand to components other than the target receptor, such as the assay plate or filter membranes.[2]

Troubleshooting High Non-Specific Binding:

Potential CauseRecommended Solution
Excessive Radioligand Concentration Titrate the radioligand to the lowest concentration that provides a robust specific binding signal. A common concentration for [3H]-R1881 is 1 nM.[3]
Inadequate Blocking of Non-Specific Sites Incorporate a blocking agent in your assay buffer, such as bovine serum albumin (BSA).
Suboptimal Filter Plate Washing Increase the number and/or volume of wash steps after filtration to more effectively remove unbound radioligand.
Issues with Filter Plate Material Test different types of filter plates (e.g., GF/B, GF/C) to identify one that exhibits lower non-specific binding with your assay components.
Contamination of Reagents Ensure all buffers and reagents are freshly prepared and free of contaminants.

An acceptable level of non-specific binding should ideally be less than 20% of the total binding.[4]

Q3: I am observing a very weak or no competition from my test compound, even at high concentrations. What could be the issue?

This indicates that your test compound is not effectively displacing the radiolabeled R-1881 from the androgen receptor.

Troubleshooting Lack of Competition:

Potential CauseRecommended Solution
Low Affinity of Test Compound The test compound may genuinely have a low affinity for the androgen receptor.
Degraded Test Compound Verify the integrity and concentration of your test compound stock solution. Prepare fresh dilutions if necessary.
Inactive Receptor Preparation The androgen receptor source (e.g., prostate cytosol) may have lost activity due to improper storage or handling.[4] It's recommended to aliquot and store cytosol at -80°C and avoid repeated freeze-thaw cycles.[4]
Incorrect Assay Conditions Optimize incubation time and temperature. A typical incubation is 16-20 hours at 4°C.[3]
Precipitation of Test Compound Visually inspect the assay plate for any precipitation of the test compound at high concentrations. If precipitation is observed, the highest soluble concentration should be noted.[3]

Q4: My positive control (unlabeled R-1881) is not showing complete displacement. Why?

If the positive control does not fully displace the radioligand, it points to a fundamental issue with the assay setup.

Troubleshooting Incomplete Positive Control Displacement:

Potential CauseRecommended Solution
Insufficient Concentration of Unlabeled R-1881 Ensure the highest concentration of unlabeled R-1881 is in sufficient excess (e.g., 1000-fold higher than the radioligand concentration) to achieve complete displacement.
Degraded Unlabeled R-1881 Stock Prepare a fresh stock solution of unlabeled R-1881.
High Non-Specific Binding If non-specific binding is high, it will appear as if the displacement is incomplete. Address the causes of high NSB as outlined in Q2.

Q5: Can R-1881 bind to other receptors?

Yes, R-1881 is known to bind to the progesterone receptor (PgR), which can lead to an overestimation of androgen receptor binding if PgR is present in the receptor preparation.[5]

To mitigate this, the glucocorticoid triamcinolone acetonide (TA) can be added to the assay. TA binds to the PgR, blocking the binding of R-1881, without significantly affecting R-1881's binding to the androgen receptor.[5] A 500-fold excess of unlabeled TA is generally sufficient to eliminate [3H]R1881 binding to PgR.[5]

Experimental Protocols

Androgen Receptor Competition Binding Assay Protocol

This protocol outlines a standard procedure for an R-1881 competition assay using rat prostate cytosol as the source of the androgen receptor.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Radioligand Working Solution: Dilute [3H]-R1881 in assay buffer to a final concentration of 1 nM.

  • Unlabeled R-1881 Stock: Prepare a high-concentration stock of unlabeled R-1881 in a suitable solvent (e.g., ethanol or DMSO).

  • Test Compound Stock: Prepare a high-concentration stock of the test compound in a suitable solvent.

  • Receptor Preparation: Thaw rat prostate cytosol on ice. Determine the protein concentration using a standard protein assay. The concentration of the receptor should be sufficient to bind 10-15% of the added radioligand.[3]

2. Assay Procedure:

  • Prepare serial dilutions of the unlabeled R-1881 and the test compound in the assay buffer.

  • In a 96-well plate, add the following to the appropriate wells:

    • Total Binding: Assay buffer.

    • Non-Specific Binding: A high concentration of unlabeled R-1881 (e.g., 1 µM).

    • Positive Control Curve: Serial dilutions of unlabeled R-1881.

    • Test Compound Curve: Serial dilutions of the test compound.

  • Add the diluted receptor preparation to all wells.

  • Add the [3H]-R1881 working solution to all wells.

  • Incubate the plate for 16-20 hours at 4°C.[3]

3. Filtration and Detection:

  • Terminate the incubation by rapid filtration through a GF/B or GF/C filter plate using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer (e.g., Tris-HCl buffer).

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the percent specific binding for each concentration of the test compound and unlabeled R-1881.

  • Plot the percent specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Data Presentation

Table 1: Example R-1881 Competition Assay Results

CompoundIC50 (nM)Relative Binding Affinity (%)
R-1881 (Unlabeled) 1.2100
Test Compound A 25.64.7
Test Compound B > 10,000< 0.01
Dexamethasone 3160.38

Relative Binding Affinity (RBA) is calculated as: (IC50 of R-1881 / IC50 of Test Compound) x 100.

Visualizations

Signaling Pathway

R1881 R-1881 (Ligand) AR Androgen Receptor (AR) R1881->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_Complex Active AR Dimer AR->AR_Complex Dimerization ARE Androgen Response Element (ARE) AR_Complex->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor signaling pathway initiated by R-1881 binding.

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation & Separation cluster_analysis Data Acquisition & Analysis Reagents Prepare Radioligand, Competitors, and Receptor Plate Add Reagents to 96-well Plate Reagents->Plate Incubate Incubate at 4°C (16-20 hours) Plate->Incubate Filter Filter and Wash to Separate Bound/Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Relative Binding Affinity Count->Analyze

Caption: Workflow for a typical R-1881 competition binding assay.

Troubleshooting Logic

Start Unexpected Results High_NSB High Non-Specific Binding? Start->High_NSB No_Competition No or Weak Competition? High_NSB->No_Competition No Sol_High_NSB Check Radioligand Concentration Optimize Washing Use Blocking Agents High_NSB->Sol_High_NSB Yes Positive_Control_Fail Positive Control Incomplete? No_Competition->Positive_Control_Fail No Sol_No_Competition Verify Compound Integrity Check Receptor Activity Optimize Assay Conditions No_Competition->Sol_No_Competition Yes Sol_Positive_Control_Fail Check Unlabeled Ligand Conc. Address High NSB Positive_Control_Fail->Sol_Positive_Control_Fail Yes End Assay Optimized Positive_Control_Fail->End No Sol_High_NSB->End Sol_No_Competition->End Sol_Positive_Control_Fail->End

Caption: Troubleshooting decision tree for R-1881 competition assays.

References

Validation & Comparative

Validating Androgen Receptor Binding Assays with R-1881: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing the binding affinity of novel compounds to the androgen receptor (AR) is a critical step in the development of new therapeutics. The synthetic androgen R-1881 (Metribolone) is a widely utilized radioligand in these binding assays. This guide provides a comprehensive overview of validating AR binding assay results obtained with R-1881, comparing its performance with other ligands and presenting supporting experimental data and protocols.

Performance of R-1881 in Androgen Receptor Binding Assays

R-1881 is a potent, high-affinity synthetic androgen that is metabolically stable, making it a preferred choice over the natural ligand, 5α-dihydrotestosterone (DHT), in many AR binding assays.[1] Unlike DHT, R-1881 is less prone to rapid metabolism and demonstrates lower binding to plasma proteins, which can interfere with assay results.[1] However, a notable characteristic of R-1881 is its cross-reactivity with the progesterone receptor (PgR).[1] To mitigate this, the glucocorticoid triamcinolone acetonide (TA) can be used to selectively block the binding of [3H]R-1881 to PgR without affecting its binding to AR.[1]

Validation studies, including interlaboratory comparisons, have been conducted to assess the robustness and reproducibility of AR binding assays using R-1881.[2][3] These studies typically involve saturation binding experiments to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), as well as competitive binding assays to determine the concentration of a competitor that inhibits 50% of the specific binding of the radioligand (IC50).[2][3]

Comparative Data for AR Binding Ligands

The following tables summarize key quantitative data from androgen receptor binding assays, comparing R-1881 with other relevant ligands.

LigandReceptor SourceAssay TypeKd (nM)Bmax (fmol/mg protein)Reference
[³H]R-1881 Rat Prostate CytosolSaturation Binding0.930Not Specified[3]
[³H]R-1881 Rat Prostate CytosolSaturation Binding0.834Not Specified[3]
[³H]R-1881 Rat Prostate CytosolSaturation Binding0.926Not Specified[3]
[³H]DHT Prostatic CytosolSaturation Binding0.3Not Specified[4]
[³H]R-1881 Prostatic CytosolSaturation Binding0.3Not Specified[4]
CompetitorLogIC50 (M)Relative Binding Affinity (RBA)Reference
R-1881 -9.0100[5]
Dexamethasone -4.50.5[5]
R-1881 -10.1100[5]
Dexamethasone -4.3Not Calculated[5]
R-1881 -8.9100[5]
Dexamethasone -4.4Not Calculated[5]

Experimental Protocols

Androgen Receptor Competitive Binding Assay Protocol

This protocol is a generalized procedure based on methodologies cited in validation studies.[5][6][7]

1. Reagent Preparation:

  • Assay Buffer (TEDG): Prepare a buffer containing Tris, EDTA, DTT, and glycerol. The pH should be adjusted to 7.4 at 4°C.[6]

  • Radioligand Working Solution: Dilute [³H]-R1881 in assay buffer to a final concentration of 1 nM.[5]

  • Competitor Solutions: Prepare serial dilutions of the unlabeled test compounds and the reference compound (unlabeled R-1881) in the appropriate solvent (e.g., ethanol or DMSO).[6]

  • Receptor Preparation: Prepare cytosol from a suitable source, such as rat prostate.[5][8] The protein concentration should be sufficient to bind 10-15% of the added radioligand.[5][9]

2. Assay Procedure:

  • Add the assay buffer, competitor solution (or vehicle for total binding), and receptor preparation to assay tubes.

  • Initiate the binding reaction by adding the [³H]-R1881 working solution.

  • To determine non-specific binding, a separate set of tubes should contain a high concentration of unlabeled R-1881.

  • Incubate the tubes for 16-20 hours at 4°C to reach equilibrium.[5][7]

3. Separation of Bound and Unbound Ligand:

  • Use a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.[5]

4. Quantification:

  • Measure the radioactivity of the bound fraction using a liquid scintillation counter.[10]

5. Data Analysis:

  • Calculate the percent specific binding for each competitor concentration.

  • Plot the percent specific binding against the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[7]

Visualizing Key Processes

To further clarify the underlying mechanisms and experimental procedures, the following diagrams have been generated.

AndrogenReceptorSignaling Androgen Androgen (e.g., R-1881) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Androgen Receptor Signaling Pathway.

CompetitiveBindingAssayWorkflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Prepare Receptor (e.g., Rat Prostate Cytosol) AssayTubes Combine Receptor, Radioligand, & Competitor in Assay Tubes Receptor->AssayTubes Radioligand Prepare [3H]R-1881 (Radioligand) Radioligand->AssayTubes Competitors Prepare Test Compounds & Unlabeled R-1881 Competitors->AssayTubes Incubate Incubate at 4°C (16-20 hours) AssayTubes->Incubate Separate Separate Bound from Unbound Ligand Incubate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Calculate Calculate % Specific Binding Count->Calculate Plot Plot Binding Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Competitive Binding Assay Workflow.

References

R-1881 vs. Dihydrotestosterone: A Comparative Analysis of Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount. This guide provides a detailed comparison of the binding affinity of the synthetic androgen R-1881 (Metribolone) and the endogenous androgen dihydrotestosterone (DHT) for the androgen receptor (AR).

This comparison synthesizes key experimental data, outlines the methodologies used to obtain this data, and visualizes the associated biological pathways and experimental workflows.

Quantitative Comparison of Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its biological potency. This is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a higher binding affinity.[1][2][3] The following table summarizes the experimentally determined binding affinities of R-1881 and DHT for the androgen receptor.

LigandDissociation Constant (Kd) [10⁻⁹ M]Maximum Binding Capacity (Bmax) [mol x 10⁻¹⁸/μg DNA]Relative Binding Affinity (vs. DHT)Dissociation Rate (t½)
R-1881 0.56 ± 0.06758 ± 501.5 - 2.0 fold higher68 hours
Dihydrotestosterone (DHT) 0.72 ± 0.11627 ± 1031.0111 hours

Data derived from Scatchard analysis of whole-cell binding in human genital skin fibroblasts.[4]

The data clearly indicates that R-1881 exhibits a higher binding affinity for the androgen receptor than DHT, as evidenced by its lower Kd value.[4] Competition studies further support this, showing R-1881 to have a 1.5 to 2.0-fold higher relative binding affinity compared to DHT.[4] Interestingly, while R-1881 binds with higher affinity, its dissociation from the receptor is nearly twice as fast as that of DHT.[4]

Experimental Protocols: Determining Binding Affinity

The quantitative data presented above is typically generated through radioligand binding assays. Below is a detailed methodology for a competitive androgen receptor binding assay.

Radioligand Competitive Binding Assay

This assay determines the ability of a test compound (e.g., R-1881 or DHT) to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials and Reagents:

  • Androgen Receptor Source: Recombinant human androgen receptor or cytosol prepared from tissues rich in AR, such as rat ventral prostates.[5][6]

  • Radioligand: A tritiated androgen with high specific activity, such as [³H]-R1881 or [³H]-DHT.[5]

  • Test Compounds: R-1881 and DHT.

  • Assay Buffer: Typically a Tris-based buffer containing EDTA, glycerol, and dithiothreitol (DTT) to maintain receptor stability.[5][6]

  • Wash Buffer: A Tris-HCl buffer to remove unbound ligand.[5]

  • Separating Agent: Hydroxyapatite (HAP) slurry or dextran-coated charcoal to separate bound from unbound radioligand.[5]

  • Scintillation Cocktail: A liquid solution that emits light when it interacts with the radioactive decay of the tritiated ligand.[5]

  • Instrumentation: Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Serial dilutions of the unlabeled test compounds (R-1881 and DHT) and the radioligand are prepared in the assay buffer.

  • Assay Incubation: The androgen receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. This incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.[5]

  • Separation of Bound and Unbound Ligand: The reaction mixture is treated with a separating agent like hydroxyapatite slurry, which binds the receptor-ligand complex. The mixture is then centrifuged to pellet the HAP, and the supernatant containing the unbound radioligand is removed. The pellet is washed multiple times with ice-cold wash buffer to ensure complete removal of unbound ligand.[5]

  • Detection and Data Analysis: Scintillation cocktail is added to the washed pellet, and the radioactivity is measured using a liquid scintillation counter. The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT or R-1881) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_dimer Dimerization HSPs Heat Shock Proteins (HSPs) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates BindingAssayWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare AR Source D Incubate AR, Radioligand, & Unlabeled Ligand A->D B Prepare Radioligand ([³H]-R1881 or [³H]-DHT) B->D C Prepare Unlabeled Ligands (R-1881 & DHT) C->D E Add Hydroxyapatite (HAP) D->E F Centrifuge to Pellet HAP E->F G Wash Pellet F->G H Add Scintillation Cocktail G->H I Measure Radioactivity (Liquid Scintillation Counter) H->I J Data Analysis (Scatchard Plot / Non-linear Regression) I->J

References

Choosing the Optimal Ligand for Androgen Receptor Binding Studies: A Comparative Guide to Metribolone (R-1881) and Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of the androgen receptor (AR), the choice of a suitable ligand is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two commonly used androgens, the synthetic ligand Metribolone (R-1881) and the endogenous hormone testosterone, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their AR binding studies.

Head-to-Head Comparison: Metribolone vs. Testosterone

Metribolone (R-1881) is a potent, non-metabolizable synthetic androgen, while testosterone is the primary male sex hormone that can be converted to the more potent dihydrotestosterone (DHT) in target tissues.[1][2] Their distinct properties make them suitable for different experimental applications.

FeatureMetribolone (R-1881)TestosteroneDihydrotestosterone (DHT)
Binding Affinity (Kd) to AR ~0.25 - 0.56 nM[3][4]~0.2 - 0.5 nM[5]~0.22 - 0.72 nM[3][6]
Relative Binding Affinity 1.5 - 2.0 fold higher than DHT[3]Lower affinity than DHT[2]High affinity
Metabolism in vitro Not metabolized[3]Converted to DHT by 5α-reductase[1]Metabolized further
Binding to Serum Proteins (SHBG) Does not bind[7]Binds with high affinity[8]Binds with high affinity[8]
Off-Target Binding Progesterone, Glucocorticoid, and Mineralocorticoid receptors[9][10][11]Minimal off-target binding to other steroid receptorsMinimal off-target binding

Key Considerations for Ligand Selection

Metribolone (R-1881): The High-Affinity, Stable Ligand

Metribolone is often favored in competitive binding assays due to its high affinity for the AR and its metabolic stability.[3][12] Its resistance to enzymatic degradation in cell lysates or tissue preparations ensures that the concentration of the ligand remains constant throughout the experiment, leading to more reliable and reproducible data.[3] However, its significant off-target binding to progesterone, glucocorticoid, and mineralocorticoid receptors is a major drawback.[9][10][11] This promiscuity can lead to confounding results, particularly in whole-cell assays or in tissues expressing these other steroid receptors. To mitigate this, it is common practice to include an excess of a glucocorticoid like triamcinolone acetonide to block binding to the progesterone and glucocorticoid receptors.[12]

Testosterone: The Physiologically Relevant Androgen

Testosterone is the natural ligand for the AR, making it the preferred choice for studies aiming to investigate physiological androgen action. However, its use in in vitro binding assays is complicated by its metabolism. In many cell types and tissues, testosterone is rapidly converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[1] This conversion can alter the effective concentration of the high-affinity ligand at the receptor, making it difficult to interpret binding data accurately. Furthermore, testosterone's high affinity for sex hormone-binding globulin (SHBG) present in serum-containing media can reduce its free concentration and availability to bind to the AR.[8]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams illustrate the androgen receptor signaling pathway and a typical workflow for a competitive binding assay.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activation

Caption: Androgen Receptor (AR) Signaling Pathway.

Competitive_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Source Prepare Receptor Source (e.g., Prostate Cytosol) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [3H]-R1881) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Plot Plot % Bound vs. Log[Test Compound] Measure->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a Competitive AR Binding Assay.

Experimental Protocols

Below are detailed methodologies for two key experiments used in AR binding studies.

Competitive Androgen Receptor Binding Assay

This protocol is adapted from standard procedures for radioligand binding assays.[13]

1. Materials:

  • Receptor Source: Rat ventral prostate cytosol.

  • Radioligand: [³H]-Metribolone (R-1881).

  • Unlabeled Ligand: Non-radiolabeled Metribolone (R-1881) for standard curve and dexamethasone as a weak positive control.

  • Test Compounds: Compounds to be evaluated for AR binding.

  • Assay Buffer: Tris-EDTA-DTT-Glycerol (TEDG) buffer.

  • Wash Buffer: Tris-HCl buffer.

  • Scintillation Cocktail.

2. Procedure:

  • Prepare serial dilutions of the unlabeled R-1881, dexamethasone, and test compounds in the assay buffer.

  • In a 96-well plate, set up the following wells:

    • Total Binding: Add assay buffer, [³H]-R1881, and the receptor preparation.

    • Non-specific Binding: Add assay buffer, [³H]-R-1881, a saturating concentration of unlabeled R-1881, and the receptor preparation.

    • Test Compound Wells: Add assay buffer, [³H]-R-1881, the receptor preparation, and the desired concentration of the test compound.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.

  • Add scintillation cocktail to the wells containing the bound radioligand.

  • Measure the radioactivity in each well using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

Androgen Receptor Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the transcriptional activity of the AR.[14][15]

1. Materials:

  • Cell Line: A cell line stably expressing the human AR and a luciferase reporter gene under the control of an androgen-responsive element (e.g., CV1-ARluc or 22Rv1-luc).[14][15]

  • Cell Culture Medium: As recommended for the specific cell line, typically supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

  • Test Compounds: Testosterone, DHT, or other compounds to be tested for AR agonist or antagonist activity.

  • Luciferase Assay Reagent.

2. Procedure (for Agonist Screening):

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in serum-free or charcoal-stripped serum-containing medium.

  • Remove the culture medium from the cells and add the medium containing the test compounds. Include appropriate vehicle controls.

  • Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

3. Data Analysis:

  • Subtract the background luminescence (from wells with no cells) from all other readings.

  • Normalize the luciferase activity to a measure of cell viability if necessary.

  • Plot the luciferase activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion and Recommendations

The choice between Metribolone (R-1881) and testosterone for AR binding studies depends on the specific research question and experimental design.

Use Metribolone (R-1881) when:

  • The primary goal is to determine the binding affinity of a compound in a competitive binding assay.

  • Metabolic stability of the ligand is crucial for the experimental setup.

  • The experimental system lacks significant levels of progesterone and glucocorticoid receptors, or when their interference can be effectively blocked.

Use Testosterone (or its metabolite DHT) when:

  • The study aims to investigate the physiological or cell-based functional consequences of AR activation.

  • The experimental design can account for or control its metabolic conversion to DHT.

  • The research focuses on understanding the effects of the natural hormone.

For a comprehensive understanding of a compound's interaction with the androgen receptor, a combination of assays is often the most robust approach. For instance, an initial screen using a competitive binding assay with [³H]-R1881 can identify potential binders, followed by a cell-based reporter assay using testosterone or DHT to confirm functional activity and physiological relevance. This dual approach leverages the strengths of both ligands to provide a more complete picture of a compound's androgenic or anti-androgenic potential.

References

The Promiscuous Nature of Methyltrienolone: A Comparative Guide to its Steroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of synthetic steroids is paramount. Methyltrienolone (R1881), a potent synthetic androgen, is widely utilized as a high-affinity radioligand in androgen receptor (AR) studies. However, its utility is nuanced by its significant cross-reactivity with other steroid hormone receptors. This guide provides an objective comparison of Methyltrienolone's binding affinity and functional activity across a panel of steroid receptors, supported by experimental data and detailed protocols to aid in the design and interpretation of research.

Quantitative Comparison of Methyltrienolone's Binding Affinity

Methyltrienolone exhibits a high binding affinity not only for the androgen receptor but also for the progesterone (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. This promiscuity necessitates careful consideration when used in experimental systems that may express multiple steroid receptors. The following table summarizes the binding affinities of Methyltrienolone for various steroid hormone receptors, presented as dissociation constants (Kd) or inhibition constants (Ki). Lower values indicate a higher binding affinity.

ReceptorLigandBinding Affinity (Kd/Ki) (nM)Species/TissueReference
Androgen Receptor (AR) Methyltrienolone (R1881) 0.56 ± 0.06 Human genital skin fibroblasts[1]
2.8 Rat liver nuclei[2]
2.15 Human breast cancer cytosol[3]
Dihydrotestosterone (DHT)0.72 ± 0.11Human genital skin fibroblasts[1]
Progesterone Receptor (PR) Methyltrienolone (R1881) 1.35 Human breast cancer cytosol[3]
Progesterone--
Glucocorticoid Receptor (GR) Methyltrienolone (R1881) Binds to GR Rat muscle cytosol[4]
Dexamethasone--
Mineralocorticoid Receptor (MR) Methyltrienolone (R1881) Similar affinity to Aldosterone -[5][6]
Aldosterone--
Estrogen Receptor (ER) Methyltrienolone (R1881) No significant binding Rat liver cytosol[2]
17β-Estradiol--

Signaling Pathway and Cross-Reactivity Overview

Methyltrienolone, upon entering a cell, can bind to the ligand-binding domain of not only the androgen receptor but also the progesterone, glucocorticoid, and mineralocorticoid receptors in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific hormone response elements (HREs) on the DNA, modulating the transcription of target genes. Due to its potent binding to multiple receptors, Methyltrienolone can simultaneously activate or inhibit various signaling pathways, leading to a complex physiological response.

G Methyltrienolone Signaling Pathway and Cross-Reactivity cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyltrienolone Methyltrienolone AR AR Methyltrienolone->AR High Affinity PR PR Methyltrienolone->PR High Affinity GR GR Methyltrienolone->GR Moderate Affinity MR MR Methyltrienolone->MR High Affinity (Antagonist) AR_dimer AR-R1881 Dimer AR->AR_dimer PR_dimer PR-R1881 Dimer PR->PR_dimer GR_dimer GR-R1881 Dimer GR->GR_dimer MR_dimer MR-R1881 Dimer MR->MR_dimer ARE Androgen Response Element AR_dimer->ARE PRE Progesterone Response Element PR_dimer->PRE GRE Glucocorticoid Response Element GR_dimer->GRE MRE Mineralocorticoid Response Element MR_dimer->MRE Gene_Transcription_A Androgenic Gene Transcription ARE->Gene_Transcription_A Gene_Transcription_P Progestogenic Gene Transcription PRE->Gene_Transcription_P Gene_Transcription_G Glucocorticoid Gene Transcription GRE->Gene_Transcription_G Gene_Transcription_M Mineralocorticoid Gene Transcription (Antagonism) MRE->Gene_Transcription_M G Transactivation Assay Workflow Start Start Cell_Seeding Seed Cells in Multi-well Plate Start->Cell_Seeding Transfection Co-transfect with Receptor and Reporter Plasmids Cell_Seeding->Transfection Hormone_Treatment Treat with Test Compound Transfection->Hormone_Treatment Incubation Incubate for 18-24 hours Hormone_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Add Luciferase Reagent Cell_Lysis->Luciferase_Assay Measurement Measure Luminescence Luciferase_Assay->Measurement Data_Analysis Analyze Dose-Response Measurement->Data_Analysis End End Data_Analysis->End

References

Determining the Binding Affinity of R-1881: A Guide to Scatchard Plot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, endocrinology, and drug development, accurately determining the binding affinity of a ligand to its receptor is a cornerstone of preclinical research. The synthetic androgen R-1881 (Metribolone) is a high-affinity ligand for the androgen receptor (AR), making it a valuable tool in studying androgen signaling pathways. One of the classical and most illustrative methods for determining the equilibrium dissociation constant (Kd) of R-1881 for the AR is the Scatchard plot analysis. This guide provides a comprehensive comparison of this method, complete with experimental protocols, data presentation, and visual workflows to aid researchers in their study design and data interpretation.

Comparison of Methodologies for Kd Determination

While various modern techniques exist for determining binding affinity, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), the radioligand binding assay followed by Scatchard analysis remains a robust and widely used method. It offers direct measurement of the interaction between the ligand and its receptor in a solution-based assay, which can closely mimic physiological conditions.

MethodPrincipleAdvantagesDisadvantages
Scatchard Plot Analysis (Radioligand Binding Assay) Measures the binding of a radiolabeled ligand to its receptor at equilibrium over a range of ligand concentrations. The ratio of bound to free ligand is plotted against the bound ligand concentration.- Direct measurement of binding. - Provides both Kd (dissociation constant) and Bmax (maximum number of binding sites). - High sensitivity with radiolabeled ligands.- Requires the use of radioactive materials. - Can be influenced by non-specific binding. - Scatchard transformation can distort experimental error.
Surface Plasmon Resonance (SPR) Immobilizes the receptor on a sensor chip and measures the change in refractive index as the ligand flows over the surface and binds.- Real-time analysis of association and dissociation rates. - Label-free detection. - Provides kinetic data (kon and koff).- Requires immobilization of the receptor, which may alter its conformation. - Can be sensitive to buffer composition and non-specific binding to the sensor surface.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a receptor.- Label-free and solution-based. - Provides a complete thermodynamic profile of the binding interaction (Kd, stoichiometry, enthalpy, and entropy).- Requires relatively large amounts of protein and ligand. - May have low sensitivity for very high or very low affinity interactions.

Experimental Protocol: Scatchard Plot Analysis of R-1881 Binding to the Androgen Receptor

This protocol outlines the key steps for a saturation binding experiment to determine the Kd of [³H]R-1881 binding to the androgen receptor, for instance in rat prostate cytosol.[1][2]

I. Materials and Reagents:

  • [³H]R-1881 (Radioligand): High specific activity.

  • Unlabeled R-1881 (Cold Ligand): For determining non-specific binding.

  • Androgen Receptor Source: e.g., rat ventral prostate cytosol.

  • Assay Buffer (e.g., TEDG buffer): Tris-HCl, EDTA, DTT, and glycerol.

  • Scintillation Cocktail.

  • Apparatus: Centrifuge, liquid scintillation counter, glass fiber filters.

II. Experimental Procedure:

  • Preparation of Reagents: Prepare serial dilutions of [³H]R-1881 in the assay buffer. A typical concentration range would be from 0.1 nM to 20 nM. Prepare a high concentration stock of unlabeled R-1881 (e.g., 10 µM).

  • Assay Setup:

    • Total Binding: In a series of tubes, add a constant amount of the androgen receptor preparation and increasing concentrations of [³H]R-1881.

    • Non-specific Binding: In a parallel set of tubes, add the same components as for total binding, but also include a saturating concentration of unlabeled R-1881 (typically 100- to 1000-fold excess over the highest concentration of [³H]R-1881). This will displace the specific binding of the radioligand.

  • Incubation: Incubate all tubes at a constant temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-20 hours).[2]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound [³H]R-1881 from the free radioligand. A common method is vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Presentation and Analysis

The raw data from the saturation binding experiment is first processed to determine the amount of specifically bound radioligand.

1. Raw Data Table:

[³H]R-1881 (nM)Total Binding (CPM)Non-specific Binding (CPM)
0.11500200
0.22800400
0.55500900
1.085001800
2.0125003500
5.0180008000
10.02100015000
20.02250020000

2. Calculated Specific Binding:

Specific Binding = Total Binding - Non-specific Binding

[³H]R-1881 (nM)Specific Binding (CPM)
0.11300
0.22400
0.54600
1.06700
2.09000
5.010000
10.06000
20.02500

3. Conversion to Molar Concentrations:

The CPM values for specific binding need to be converted to molar concentrations (e.g., fmol/mg protein) using the specific activity of the [³H]R-1881 and the protein concentration of the receptor preparation.

4. Scatchard Plot Construction:

The Scatchard plot is generated by plotting the ratio of Bound/Free [³H]R-1881 on the y-axis against the concentration of Bound [³H]R-1881 on the x-axis.

  • Bound: The specifically bound [³H]R-1881 concentration at each radioligand concentration.

  • Free: The concentration of [³H]R-1881 that is not bound to the receptor at equilibrium (Total [³H]R-1881 - Bound [³H]R-1881).

5. Determination of Kd and Bmax:

The data points on the Scatchard plot should ideally form a straight line.

  • Kd (Equilibrium Dissociation Constant): The negative reciprocal of the slope of the line (-1/slope). A lower Kd indicates a higher binding affinity.

  • Bmax (Maximum Number of Binding Sites): The x-intercept of the line. This represents the total concentration of receptors in the preparation.

Table of Scatchard Plot Parameters:

ParameterValueUnit
Slope-1/Kd(fmol/mg protein) / (nM)
X-interceptBmaxfmol/mg protein
Y-interceptBmax/Kd(fmol/mg protein) / (nM)

Visualizing the Workflow and Principles

Experimental Workflow for Scatchard Plot Analysis

experimental_workflow prep Prepare Reagents ([³H]R-1881, Cold R-1881, AR sample) total_binding Set up Total Binding Tubes (AR + [³H]R-1881) prep->total_binding nsb Set up Non-specific Binding Tubes (AR + [³H]R-1881 + Cold R-1881) prep->nsb incubate Incubate to Equilibrium total_binding->incubate nsb->incubate separate Separate Bound and Free Ligand (Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify calculate Calculate Specific Binding quantify->calculate plot Construct Scatchard Plot calculate->plot determine Determine Kd and Bmax plot->determine

Caption: Workflow for determining Kd using Scatchard plot analysis.

Principle of Competitive Binding and Scatchard Plot

scatchard_principle cluster_binding Competitive Binding cluster_plot Scatchard Plot AR AR R1881_radiolabeled [³H]R-1881 R1881_radiolabeled->AR Specific Binding R1881_unlabeled R-1881 R1881_unlabeled->AR Displaces Specific Binding y_axis x_axis origin point1 point2 point1->point2 point3 point2->point3 y_intercept_label x_intercept_label slope_label

Caption: Principle of competitive binding and Scatchard plot analysis.

By following this comprehensive guide, researchers can effectively employ Scatchard plot analysis to determine the binding affinity of R-1881 to the androgen receptor, ensuring robust and reliable data for their research endeavors.

References

A Researcher's Guide: Validating R-1881 Androgen Receptor Binding Data with Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental and computational methods for validating the binding of the synthetic androgen R-1881 to the Androgen Receptor (AR). This document outlines experimental protocols, presents comparative binding affinity data, and explores the utility of computational models in predicting ligand-receptor interactions.

R-1881: A High-Affinity Synthetic Androgen

R-1881, also known as Metribolone, is a potent, non-aromatizable synthetic androgen that exhibits high affinity for the androgen receptor.[1] Its stability and strong binding characteristics have made it a widely used radioligand in AR binding assays.[1] However, like many ligands, R-1881 is not entirely specific and has been shown to interact with other steroid receptors, a factor that must be considered in the interpretation of experimental data.

Comparing Binding Affinities: R-1881 and Endogenous Androgens

The validation of any androgen receptor ligand requires a thorough comparison with endogenous androgens. The following table summarizes the binding affinities of R-1881, Dihydrotestosterone (DHT), and Testosterone for the androgen receptor, expressed as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

CompoundBinding Affinity (Kd) (nM)Half-Maximal Inhibitory Concentration (IC50) (nM)
R-1881 (Metribolone) 0.3 - 0.56[2]0.3 - 7
Dihydrotestosterone (DHT) 0.22 - 0.72[3][4]3.2[5]
Testosterone ~2-5 fold lower than DHT[6]34.3[7]

Off-Target Binding Profile of R-1881

A critical aspect of characterizing any ligand is understanding its potential for off-target binding. R-1881 has been documented to bind to both the progesterone receptor (PR) and the mineralocorticoid receptor (MR).

Off-Target ReceptorBinding Affinity/EffectMitigation Strategy
Progesterone Receptor (PR) Binds with low affinity.[1]Addition of a competitive inhibitor like triamcinolone acetonide in AR binding assays.[1]
Mineralocorticoid Receptor (MR) Binds with an affinity similar to aldosterone and acts as an antagonist.[8]Awareness and consideration in experimental design and data interpretation.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

Validating computational models requires robust experimental data. The following is a generalized protocol for a competitive binding assay to determine the affinity of a test compound for the androgen receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-R1881) for binding to the androgen receptor.

Materials:

  • Androgen Receptor Source: Cytosol isolated from rat prostate or a recombinant human AR.[9]

  • Radioligand: [³H]-R1881.[9]

  • Test Compound: The compound to be evaluated.

  • Unlabeled Competitor: Non-radiolabeled R-1881 or DHT for determining non-specific binding.[10]

  • Assay Buffer: e.g., Tris-HCl buffer.[10]

  • Wash Buffer: e.g., Tris-HCl buffer.[10]

  • Scintillation Cocktail. [10]

  • 96-well plates. [10]

  • Separation Method: Hydroxyapatite (HAP) slurry or filtration apparatus to separate bound from free radioligand.[10]

  • Liquid Scintillation Counter. [10]

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and the unlabeled competitor.

    • Prepare a working solution of the radioligand.

    • Prepare the androgen receptor solution.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and the androgen receptor solution.[10]

    • Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of the unlabeled competitor, and the androgen receptor solution.[10]

    • Test Compound Wells: Add assay buffer, radioligand, the androgen receptor solution, and varying concentrations of the test compound.[10]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).[10]

  • Separation of Bound and Unbound Ligand:

    • Add HAP slurry to each well and incubate.

    • Centrifuge the plate to pellet the HAP.

    • Aspirate the supernatant and wash the pellet with ice-cold wash buffer.[10]

  • Detection:

    • Add scintillation cocktail to each well.

    • Measure the radioactivity using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Computational Models for Validating Binding Data

Computational models offer a rapid and cost-effective approach to predict the binding of ligands to the androgen receptor, complementing and guiding experimental work.[11]

ToxCast/Tox21 AR Pathway Model

The U.S. Environmental Protection Agency (EPA) and the National Toxicology Program (NTP) have developed a computational model for the androgen receptor pathway as part of the ToxCast and Tox21 programs.[11][12] This model integrates data from 11 high-throughput screening (HTS) assays that probe various points in the AR signaling pathway, including receptor binding.[11][12]

Key Features:

  • Predictive Accuracy: The model demonstrates high balanced accuracies of 95.2% for agonists and 97.5% for antagonists when validated against a set of reference chemicals.[11][12][13]

  • Methodology: It employs a computational network model that distinguishes true AR pathway activity from assay interference.[11][12]

  • Application: It has been used to screen thousands of chemicals for their potential to interact with the androgen receptor.[11][12]

Machine Learning and QSAR Models

Other computational approaches, such as machine learning and Quantitative Structure-Activity Relationship (QSAR) models, have also been developed to predict AR binding.

  • Counter-Propagation Artificial Neural Networks (CPANN): These models have shown excellent performance with prediction accuracies ranging from 94% to 100% in leave-one-out cross-validation tests.[14]

  • Consensus Models: Approaches that combine multiple machine learning models (e.g., Naive Bayes, Random Forest, k-Nearest Neighbors) have demonstrated robust and reliable predictions for AR binding.[15] These models are trained on large datasets of compounds with known AR binding activity from sources like ToxCast.[15]

Visualizing the Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the experimental workflow for validating R-1881 binding data and the androgen receptor signaling pathway.

experimental_workflow cluster_experimental Experimental Validation cluster_computational Computational Validation cluster_comparison Comparison and Validation exp_data AR Competitive Binding Assay (e.g., with [3H]-R1881) data_analysis Data Analysis (IC50/Kd Determination) exp_data->data_analysis comparison Compare Experimental and Predicted Binding Data data_analysis->comparison comp_model Computational Model (e.g., ToxCast, QSAR) prediction Prediction of Binding Affinity comp_model->prediction prediction->comparison

Experimental and computational workflow for validating R-1881 binding data.

ar_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881 R-1881 AR Androgen Receptor (AR) (inactive, bound to HSPs) R1881->AR Binding AR_active Activated AR-R1881 Complex AR->AR_active Conformational Change & HSP Dissociation Dimerization Dimerization AR_active->Dimerization Translocation ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Biological Response mRNA->Protein

Androgen receptor signaling pathway activated by R-1881.

Conclusion

The validation of R-1881 binding data is a multi-faceted process that benefits from the integration of traditional experimental assays with modern computational models. While competitive binding assays provide essential ground-truth data, computational approaches like the ToxCast/Tox21 AR pathway model and various machine learning algorithms offer powerful tools for high-throughput screening and prediction of androgenic activity. By leveraging the strengths of both methodologies, researchers can achieve a more comprehensive and robust understanding of ligand-receptor interactions, accelerating the discovery and development of novel therapeutics targeting the androgen receptor.

References

R-1881 Binding to Full-Length Androgen Receptor Versus Splice Variants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential binding of the synthetic androgen R-1881 to the full-length androgen receptor and its constitutively active splice variants.

The androgen receptor (AR) is a critical driver of prostate cancer development and progression. Therapies often target the AR's ligand-binding domain (LBD) to inhibit its function. However, the emergence of AR splice variants (AR-Vs) that lack the LBD presents a significant challenge to these therapeutic strategies. This guide provides a comprehensive comparison of the binding of the potent synthetic androgen, R-1881, to the full-length AR (AR-FL) versus its splice variants, with a focus on the well-characterized AR-V7.

Key Findings on R-1881 Binding

The fundamental difference in R-1881 binding between AR-FL and its major splice variants is dictated by their protein structures. AR-FL possesses a C-terminal LBD, which is the direct target of androgens like R-1881. In contrast, prominent AR splice variants, including AR-V7, are truncated and lack this domain, resulting in their inability to bind traditional androgen ligands.[1][2][3] This structural difference leads to a constitutively active receptor that can drive tumor growth even in the absence of androgens.[2][3][4][5]

One study that directly investigated the interplay between AR-FL and AR-V7 found that the expression of AR-V7 does not significantly alter the ligand-binding affinity (Kd) or capacity (Bmax) of R-1881 to the full-length AR.[6] This suggests that AR-V7 does not allosterically inhibit or enhance the ligand-binding properties of the full-length receptor.

Quantitative Comparison of R-1881 Binding

The following table summarizes the binding characteristics of R-1881 to full-length AR and AR splice variants.

Receptor TypeLigand Binding Domain (LBD)R-1881 BindingConsequence of Binding/Lack Thereof
Full-Length AR (AR-FL) Present[1][2]Binds with high affinity[6]Ligand-dependent nuclear translocation and transcriptional activation[7]
AR Splice Variants (e.g., AR-V7) Absent[1][2][3]Does not bind[3][5]Constitutively active; ligand-independent nuclear localization and gene transcription[3][4]

Signaling Pathway Comparison

The differential binding of R-1881 directly translates to distinct modes of activation and signaling for AR-FL and AR-V7.

AR_Signaling_Comparison cluster_ARFL Full-Length AR (AR-FL) Signaling cluster_ARV7 AR-V7 Signaling R1881 R-1881 AR_FL_cyto Cytoplasmic AR-FL (Inactive) R1881->AR_FL_cyto Binds to LBD AR_FL_active AR-FL Dimer (Active) AR_FL_cyto->AR_FL_active Conformational Change & Dimerization AR_FL_nucleus Nuclear Translocation AR_FL_active->AR_FL_nucleus AREs_FL Androgen Response Elements (AREs) AR_FL_nucleus->AREs_FL Binds DNA Gene_FL Target Gene Transcription AREs_FL->Gene_FL R1881_no_bind R-1881 AR_V7_cyto Cytoplasmic AR-V7 R1881_no_bind->AR_V7_cyto No LBD, No Binding AR_V7_nucleus Nuclear AR-V7 (Constitutively Active) AR_V7_cyto->AR_V7_nucleus Ligand-Independent Translocation AREs_V7 Androgen Response Elements (AREs) AR_V7_nucleus->AREs_V7 Binds DNA Gene_V7 Target Gene Transcription AREs_V7->Gene_V7

Caption: Comparative signaling pathways of ligand-dependent AR-FL and ligand-independent AR-V7.

Experimental Protocols

The standard method to determine the binding of a ligand like R-1881 to a receptor is a competitive binding assay.

Protocol: Competitive Androgen Receptor Binding Assay

This protocol is adapted for determining the binding affinity of compounds to the full-length androgen receptor.

Objective: To measure the ability of a test compound to compete with a fixed concentration of radiolabeled [³H]-R1881 for binding to the AR LBD in rat prostate cytosol.

Materials:

  • Rat prostate cytosol (source of AR)

  • [³H]-R1881 (radiolabeled ligand)

  • Unlabeled R-1881 (for standard curve and non-specific binding)

  • Test compounds

  • Assay Buffer (e.g., TEDG buffer)

  • Hydroxylapatite (HAP) slurry (to separate bound from free ligand)

  • Scintillation fluid and counter

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled R-1881 for the standard curve and the test compounds in an appropriate solvent (e.g., ethanol).[8]

  • Assay Setup: In triplicate tubes, combine the rat prostate cytosol, a fixed concentration of [³H]-R1881 (e.g., 1 nM), and varying concentrations of either unlabeled R-1881 or the test compound.[9]

  • Controls:

    • Total Binding: Tubes containing only cytosol and [³H]-R1881.

    • Non-specific Binding: Tubes containing cytosol, [³H]-R1881, and a 100-fold molar excess of unlabeled R-1881.[8]

  • Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for an extended period (16-20 hours) to reach binding equilibrium.[9]

  • Separation: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice.[10]

  • Washing: Centrifuge the tubes, decant the supernatant containing the free radioligand, and wash the HAP pellet to remove any remaining unbound ligand.

  • Quantification: Add scintillation fluid to the HAP pellet and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific DPM from total binding DPM.

    • Plot the percentage of [³H]-R1881 bound against the molar concentration of the competitor (unlabeled R-1881 or test compound).

    • Determine the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand) from the resulting curve.[9]

Application to AR Splice Variants: To confirm the lack of R-1881 binding to an AR splice variant like AR-V7, one would perform a direct saturation binding assay using purified AR-V7 protein and increasing concentrations of [³H]-R1881. In this setup, no specific binding would be expected, as AR-V7 lacks the LBD.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents: - AR Source (Cytosol) - [³H]-R1881 - Competitors B Incubate AR, [³H]-R1881, & Competitor A->B C Separate Bound/Free Ligand (HAP Slurry) B->C D Wash Pellet C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate Specific Binding E->F G Plot Data & Determine IC50 F->G

Caption: Workflow for a competitive androgen receptor binding assay.

References

Metribolone: A Comparative Analysis of a Potent Synthetic Androgen in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metribolone, also known as methyltrienolone or R1881, is a highly potent, orally active, and non-aromatizable anabolic-androgenic steroid (AAS).[1][2][3][4][5][6][7] While its significant hepatotoxicity has precluded its clinical use, Metribolone's unique properties have established it as a valuable tool in scientific research, particularly as a high-affinity ligand for the androgen receptor (AR).[1][8] This guide provides a comparative analysis of Metribolone against other synthetic androgens, supported by experimental data, to aid researchers in its appropriate application.

Physicochemical and Pharmacokinetic Properties

Metribolone is a 17α-methylated derivative of trenbolone.[1][8] This modification confers high oral bioavailability and significant metabolic stability, preventing its breakdown in the liver to a large extent.[1][9] Unlike testosterone, Metribolone is not aromatized to estrogens, which simplifies the interpretation of its biological effects by eliminating estrogenic signaling pathways.[3][4][6][7]

Table 1: Comparative Properties of Selected Synthetic Androgens

CompoundChemical NameOral BioavailabilityAromatizationPrimary Use
Metribolone (R1881) 17α-methyl-17β-hydroxyestra-4,9,11-trien-3-oneHighNoResearch Ligand
Testosterone 17β-hydroxyandrost-4-en-3-oneLow (unmodified)YesHormone Replacement
Dihydrotestosterone (DHT) 17β-hydroxy-5α-androstan-3-oneLowNoResearch, Hormone
Nandrolone 17β-hydroxyestr-4-en-3-oneLowLowAnabolic Steroid
Stanozolol 17α-methyl-17β-hydroxy-5α-androstano[3,2-c]pyrazoleHighNoAnabolic Steroid
Mesterolone 1α-methyl-17β-hydroxy-5α-androstan-3-oneHighNoAndrogen Replacement

Receptor Binding Affinity

Metribolone is renowned for its exceptionally high and specific binding affinity for the androgen receptor.[3][4][6][7][10] This property has led to its widespread use as a reference standard in competitive binding assays to determine the affinity of other androgens for the AR.[1][8] However, it is crucial to note that Metribolone also exhibits significant affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR), which must be considered when designing and interpreting experiments.[1][8][10][11] Its binding to the mineralocorticoid receptor (MR) has also been reported.[8]

Table 2: Relative Binding Affinity (RBA) of Synthetic Androgens for the Androgen Receptor (Rat Skeletal Muscle & Prostate)

CompoundRBA (Rat Skeletal Muscle)RBA (Rat Prostate)
Metribolone (MT) 1.001.00
19-Nortestosterone (Nandrolone) 0.580.50
Methenolone 0.280.25
Testosterone (T) 0.270.25
1α-Methyl-DHT (Mesterolone) 0.080.25
17α-Methyltestosterone 0.110.10
Dihydrotestosterone (DHT) 0.010.46
Stanozolol 0.030.03
Fluoxymesterone 0.020.02
Methanedienone 0.020.02
Oxymetholone <0.01<0.01
Ethylestrenol <0.01<0.01

Data adapted from Saartok T, Dahlberg E, Gustafsson JA (1984).[2][12][13] Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-6.

Anabolic and Androgenic Activity

Metribolone is one of the most potent anabolic and androgenic steroids ever synthesized.[1][8] In animal studies, it has demonstrated 120 to 300 times the oral anabolic potency and 60 to 70 times the androgenic potency of the reference standard methyltestosterone in castrated male rats.[1][8] The anabolic-to-androgenic ratio is a critical parameter for evaluating synthetic androgens, with a higher ratio being desirable for therapeutic applications seeking to maximize muscle growth while minimizing virilizing effects.

Table 3: Anabolic and Androgenic Potency of Selected Synthetic Androgens (Oral Administration in Castrated Rats)

CompoundAnabolic Potency (vs. Methyltestosterone)Androgenic Potency (vs. Methyltestosterone)Anabolic:Androgenic Ratio
Metribolone 12,000 - 30,0006,000 - 7,000~2:1 - 4:1
Methyltestosterone 1001001:1
Fluoxymesterone 1,900850~2.2:1
Oxymetholone 32045~7:1
Stanozolol 3020-60~0.5:1 - 1.5:1
Nandrolone Phenylpropionate (injectable) 300-800100-200~3:1 - 4:1

Note: Data is compiled from various sources and should be considered approximate as experimental conditions can vary.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the androgen receptor compared to a radiolabeled ligand (e.g., [³H]-Metribolone).

Methodology:

  • Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in a buffer solution (e.g., Tris-HCl with EDTA and molybdate) and centrifuged to obtain a cytosolic fraction containing the androgen receptors.

  • Incubation: A constant concentration of [³H]-Metribolone is incubated with the cytosol in the presence of increasing concentrations of the unlabeled test compound. A parallel incubation is performed with an excess of unlabeled Metribolone to determine non-specific binding.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is added to absorb the unbound steroid, followed by centrifugation to pellet the charcoal.

  • Quantification: The radioactivity of the supernatant, containing the protein-bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Metribolone (IC50) is calculated. The relative binding affinity (RBA) is then determined using the formula: RBA = (IC50 of reference steroid / IC50 of test steroid) x 100.

Hershberger Bioassay for Anabolic and Androgenic Activity

Objective: To assess the anabolic and androgenic effects of a compound in a castrated male rat model.[14][15]

Methodology:

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

  • Dosing: After a post-castration recovery period, the animals are treated with the test compound (or a vehicle control) daily for a specified duration (typically 7-10 days).

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-sensitive tissues are recorded. These include:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. The anabolic and androgenic activities are expressed as the dose required to produce a specific increase in tissue weight relative to a reference steroid like testosterone propionate.

Signaling Pathway and Experimental Workflow

The biological effects of androgens are mediated through the androgen receptor, a ligand-activated transcription factor. The general signaling pathway is depicted below.

AndrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Metribolone) AR_complex AR-HSP Complex (Inactive) Androgen->AR_complex Binds AR_active Activated AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Biological Response) mRNA->Protein Translation

Caption: Androgen Receptor Signaling Pathway.

The workflow for a typical androgen receptor binding assay is outlined below.

ExperimentalWorkflow start Start prep_cytosol Prepare Cytosolic Fraction (AR Source) start->prep_cytosol incubation Incubate [³H]-Metribolone, Cytosol, & Test Compound prep_cytosol->incubation separation Separate Bound and Free Ligand (Charcoal) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC50 and RBA quantification->analysis end End analysis->end

Caption: Androgen Receptor Binding Assay Workflow.

Conclusion

Metribolone remains an invaluable research tool for studying androgen receptor function due to its high potency, metabolic stability, and well-characterized binding properties.[1][8] Its use as a reference ligand in AR binding assays is a testament to its strong and specific interaction with the receptor.[1][8][10] However, researchers must remain cognizant of its cross-reactivity with other steroid receptors and its profound hepatotoxicity, which necessitates careful handling and interpretation of experimental results.[1][8][10][11] The comparative data presented in this guide serves to inform the selection and application of Metribolone and other synthetic androgens in a research context, ensuring the generation of robust and reliable data.

References

Unmasking the Specificity of R-1881 for the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific and potent ligand is paramount for accurate and reproducible results in the study of androgen receptor (AR) signaling. This guide provides a comprehensive comparison of the synthetic androgen R-1881 (Metribolone) with other common AR ligands, focusing on its binding specificity and potential off-target effects. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the informed selection of research tools.

Introduction to R-1881 and the Androgen Receptor

The androgen receptor (AR) is a member of the nuclear receptor superfamily that plays a crucial role in male sexual development and has been implicated in various diseases, including prostate cancer. R-1881 is a potent, synthetic, non-aromatizable androgen that has been widely used in in vitro and in vivo studies of AR function due to its high affinity for the receptor. However, understanding its binding profile across other steroid receptors is critical to avoid misinterpretation of experimental outcomes.

Comparative Binding Affinity of Androgenic Ligands

The specificity of a ligand is determined by its relative affinity for its intended target versus other potential binding partners. The following table summarizes the binding affinities (expressed as dissociation constant, Kd, or inhibitor concentration, Ki) of R-1881 and other common androgens for the androgen receptor (AR), progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). Lower values indicate higher binding affinity.

LigandAndrogen Receptor (AR)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
R-1881 (Metribolone) ~2.3 nM (Kd)[1]High Affinity (Kd not specified)Binds to GR[2]Similar affinity to Aldosterone[3]
Mibolerone ~1.5 nM (Kd)[1]~5.9 nM (Kd, human prostate)[1]No significant bindingNot specified
Dihydrotestosterone (DHT) ~0.22 - 0.6 nM (Kd)Not specifiedBinds to GR[4]Binds to MR[3]

Note: The binding affinities can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

The determination of ligand binding affinity is crucial for validating its specificity. A commonly used method is the competitive binding assay.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., R-1881) to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Purified receptor protein or cell lysate containing the receptor of interest (AR, PR, GR, MR).

  • Radiolabeled ligand with high affinity and specificity for the receptor (e.g., [³H]-R1881 for AR).

  • Unlabeled test compounds (e.g., R-1881, DHT, Mibolerone).

  • Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).

  • Filtration apparatus (e.g., glass fiber filters) or scintillation proximity assay (SPA) beads.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the receptor and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.

  • Separation: Receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by rapid filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter, or by using SPA beads that emit light when the radioligand is in close proximity.

  • Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

To mitigate the cross-reactivity of R-1881 with the progesterone receptor, a common practice is to include a high concentration of a non-androgenic glucocorticoid, such as triamcinolone acetonide (TA), in the assay. TA binds to the PR and blocks the binding of R-1881, thereby allowing for a more specific measurement of its interaction with the AR.

Visualizing Key Processes

To better understand the experimental workflow and the biological context of R-1881's action, the following diagrams are provided.

G cluster_0 Experimental Workflow A Prepare Receptor Source (e.g., cell lysate) B Incubate Receptor with Radiolabeled Ligand and Varying Concentrations of R-1881 A->B C Separate Bound and Unbound Ligand (e.g., filtration) B->C D Quantify Radioactivity C->D E Data Analysis (Determine IC50 and Ki) D->E

Competitive Binding Assay Workflow

G cluster_0 Signaling Pathway Androgen Androgen (e.g., R-1881) AR_cytoplasm Androgen Receptor (AR) (inactive, in cytoplasm with HSPs) Androgen->AR_cytoplasm Binds AR_complex Androgen-AR Complex AR_cytoplasm->AR_complex Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_complex->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) in DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Androgen Receptor Signaling Pathway

Discussion and Conclusion

The data presented in this guide highlight that while R-1881 is a high-affinity ligand for the androgen receptor, its specificity is not absolute. Researchers should be aware of its significant binding to the progesterone receptor and its potential interaction with the glucocorticoid and mineralocorticoid receptors. This is particularly important when interpreting results in cell types or tissues that express multiple steroid receptors.

For studies requiring high specificity for the androgen receptor, the use of blocking agents like triamcinolone acetonide to saturate the progesterone receptor is a valid strategy. Alternatively, other synthetic androgens with different off-target profiles, such as mibolerone, could be considered. Mibolerone exhibits high affinity for both AR and PR, but not significantly for GR. The natural androgen, DHT, also shows high affinity for AR but can also interact with other steroid receptors.

Ultimately, the choice of ligand should be guided by the specific research question, the experimental system, and a thorough understanding of the ligand's binding profile. This comparative guide serves as a valuable resource for making an informed decision and for designing experiments that yield clear and interpretable results in the complex field of androgen receptor research.

References

Inter-laboratory Reproducibility of R-1881 Androgen Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility and inter-laboratory validation of R-1881 binding assays for the androgen receptor (AR). The synthetic androgen methyltrienolone (R-1881) is a high-affinity ligand widely used for characterizing the AR.[1] However, ensuring the consistency and reliability of binding data across different laboratories is crucial for accurate compound profiling and regulatory submissions. This document summarizes quantitative data from inter-laboratory validation studies, details standardized experimental protocols, and provides visual representations of the underlying biological pathway and experimental procedures.

Data Presentation: Inter-laboratory Comparison of R-1881 Binding Affinity

The following tables present data from a multi-laboratory validation study of an androgen receptor binding assay using rat prostate cytosol. The study evaluated the intra- and inter-laboratory variability of key binding parameters.

Table 1: Inter-laboratory Variability in Saturation Binding Parameters for [³H]-R-1881

This table summarizes the dissociation constant (Kd) and maximum binding capacity (Bmax) determined by five participating laboratories using a standardized cytosol preparation. The coefficient of variation (CV) indicates the degree of variability between laboratories.

LaboratoryKd (nM)Bmax (fmol/100 µg protein)
A0.9811.0
B0.8512.5
C1.129.8
D0.7913.1
E1.0510.2
Mean 0.96 11.3
Inter-laboratory CV (%) 14.2 12.5

Data synthesized from the "Integrated Summary Report for the Validation of the Androgen Receptor Binding Assay as a Potential Screen in the Endocrine Disrupter Program".[2]

Table 2: Inter-laboratory Comparison of IC50 and Relative Binding Affinity (RBA) for R-1881 and Dexamethasone

This table shows the half-maximal inhibitory concentration (IC50) and the calculated Relative Binding Affinity (RBA) for the reference androgen R-1881 and the weak binder dexamethasone across participating laboratories.

LaboratoryCompoundLogIC50 (M)IC50 (nM)RBA (%)
AR-1881-8.81.58100
Dexamethasone-4.4398110.0040
BR-1881-8.91.26100
Dexamethasone-4.6251190.0050
CR-1881-8.72.00100
Dexamethasone-4.2630960.0032
DR-1881-8.91.26100
Dexamethasone-4.5316230.0040
ER-1881-8.62.51100
Dexamethasone-4.01000000.0025
Mean RBA for Dexamethasone 0.0037
Inter-laboratory CV for LogIC50 (Dexamethasone) (%) 5.1

Data synthesized from the "Integrated Summary Report for the Validation of the Androgen Receptor Binding Assay as a Potential Screen in the Endocrine Disrupter Program".[2]

Experimental Protocols

A detailed protocol for the androgen receptor binding assay using rat prostate cytosol has been established by the U.S. Environmental Protection Agency (EPA) as part of the Endocrine Disruptor Screening Program.[3] Adherence to such standardized protocols is critical for ensuring inter-laboratory reproducibility.

Key Steps in the Competitive Binding Assay Protocol:[3][4]
  • Preparation of Rat Prostate Cytosol:

    • Ventral prostates are excised from mature male Sprague-Dawley rats.

    • Tissues are homogenized in a cold buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, and glycerol).

    • The homogenate is centrifuged at high speed to pellet cellular debris and nuclei, yielding the cytosol fraction (supernatant) containing the androgen receptors.

    • Protein concentration in the cytosol is determined using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • The assay is typically performed in 96-well plates.

    • Each well contains:

      • A fixed concentration of [³H]-R1881 (the radioligand), typically around 1 nM.[4]

      • Varying concentrations of the unlabeled test compound or the reference standard (unlabeled R-1881).

      • A sufficient amount of rat prostate cytosol to achieve specific binding of 10-15% of the added radioligand.[4]

    • To account for non-specific binding, a set of wells includes a high concentration of unlabeled R-1881 to saturate all specific binding sites.

    • A solvent control is included to assess the effect of the vehicle on the assay.

  • Incubation:

    • The assay plates are incubated for 16-20 hours at 4°C to allow the binding reaction to reach equilibrium.[4]

  • Separation of Bound and Free Radioligand:

    • Hydroxyapatite (HAP) slurry is added to each well to adsorb the receptor-ligand complexes.

    • The plates are incubated and then centrifuged to pellet the HAP with the bound radioligand.

    • The supernatant containing the free radioligand is aspirated.

  • Detection and Data Analysis:

    • Scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Relative Binding Affinity (RBA) is calculated as the ratio of the IC50 of R-1881 to the IC50 of the test compound, multiplied by 100.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., R-1881) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP AR_dimer AR Dimerization AR->AR_dimer Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene Regulates

Caption: Classical androgen receptor signaling pathway initiated by ligand binding.

Experimental Workflow for R-1881 Competitive Binding Assay

R1881_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Rat Prostate Cytosol C Incubate Cytosol, [3H]-R1881, and Test Compound A->C B Prepare [3H]-R1881 and Test Compounds B->C D Separate Bound and Free Ligand (Hydroxyapatite) C->D E Measure Radioactivity (Scintillation Counting) D->E F Generate Competition Curve E->F G Calculate IC50 and RBA F->G

Caption: Workflow of a competitive R-1881 androgen receptor binding assay.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of R-18893 (Metribolone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent Androgenic Steroid R-18893.

This compound, also known as Metribolone or Methyltrienolone, is a potent synthetic anabolic-androgenic steroid requiring stringent handling and disposal protocols to ensure personnel safety and environmental protection. Due to its high potency and biological activity, all waste streams contaminated with this compound must be treated as hazardous pharmaceutical waste. Adherence to the following procedures is critical for regulatory compliance and laboratory safety.

Personal Protective Equipment (PPE) and Waste Containment

Proper selection and use of PPE and designated waste containers are the first line of defense against exposure and environmental contamination. All personnel handling this compound, including during disposal, must use the specified PPE. Waste must be segregated into appropriate, clearly labeled containers.

Item CategorySpecificationColor CodePurpose
Gloves Double chemotherapy-rated nitrile glovesN/ATo prevent skin contact with the potent compound. The outer glove should be removed immediately after handling.
Gown Disposable, impermeable, solid-front gown with closed back and cuffsN/ATo protect clothing and skin from contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesN/ATo prevent eye exposure to dust or splashes.
Respiratory Protection NIOSH-approved N95 or higher respiratorN/ARecommended when handling the powder form to prevent inhalation.
Bulk Chemical Waste Leak-proof, compatible container with a secure screw-top lidBlackFor unused or expired this compound powder, concentrated stock solutions, and grossly contaminated items.
Trace Contaminated Waste Sturdy, leak-proof container or bagYellowFor items with minimal residual contamination, such as used PPE, empty vials, and absorbent pads.
Contaminated Sharps Puncture-resistant, leak-proof container with a secure lidRedFor needles, syringes, and other sharps contaminated with this compound.

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure risk.

1. Waste Segregation and Collection:

  • Bulk this compound Waste:

    • Carefully transfer any unused or expired this compound powder and concentrated solutions into a designated "black" hazardous chemical waste container.

    • Items heavily contaminated, such as a beaker with visible residue, should also be placed in this container.

  • Trace Contaminated Materials:

    • Place all used PPE (gloves, gown), empty vials, and minimally contaminated lab supplies (e.g., pipette tips, absorbent pads) into a designated "yellow" trace chemotherapy waste container.[1]

  • Contaminated Sharps:

    • Dispose of all needles, syringes, and other sharps that have been in contact with this compound into a designated "red" sharps container.[1] Needles should not be recapped.

2. Decontamination of Labware:

  • For reusable labware (e.g., glassware), a triple-rinse procedure is recommended.

  • The first rinse should be with a solvent in which this compound is soluble (e.g., ethanol). This rinsate must be collected and disposed of as hazardous chemical waste.

  • Subsequent rinses can be with detergent and water.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound" or "Metribolone"), and the primary hazard (e.g., "Toxic," "Potent Compound").

  • Store sealed waste containers in a designated, secure satellite accumulation area away from incompatible materials until they are collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[1]

  • All disposal must be carried out in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Experimental Protocols: Chemical Inactivation (for specialized applications)

While not a standard laboratory disposal procedure, chemical degradation can be employed to inactivate potent hormonal compounds under controlled conditions, typically in a dedicated waste treatment facility. These methods require specialized equipment and expertise.

One potential method for the degradation of steroids is UV-oxidation . This process involves the use of ultraviolet light, often in combination with an oxidizing agent like hydrogen peroxide, to break down the chemical structure of the compound. The effectiveness of this method is dependent on factors such as the concentration of the compound, the intensity of the UV light, and the reaction time.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the decision-making and procedural steps for the proper disposal of this compound.

This compound Waste Segregation Workflow start Waste Generation (this compound Contaminated Material) is_sharp Is the item a sharp? start->is_sharp is_bulk Is it bulk powder or grossly contaminated? is_sharp->is_bulk No sharps_waste Contaminated Sharps Waste is_sharp->sharps_waste Yes trace_waste Trace Contaminated Waste (PPE, empty vials, etc.) is_bulk->trace_waste No bulk_waste Bulk Chemical Waste (Unused powder, concentrated solutions) is_bulk->bulk_waste Yes collect_yellow Collect in Yellow Container trace_waste->collect_yellow collect_black Collect in Black Container bulk_waste->collect_black collect_red Collect in Red Sharps Container sharps_waste->collect_red

Caption: Decision tree for segregating this compound contaminated waste.

This compound Disposal Procedure start Start: Handling this compound Waste wear_ppe 1. Wear Appropriate PPE (Double gloves, gown, eye protection) start->wear_ppe segregate 2. Segregate Waste (Bulk, Trace, Sharps) wear_ppe->segregate decontaminate 3. Decontaminate Reusable Labware (Triple rinse, collect first rinsate) segregate->decontaminate label_store 4. Label and Store Waste Containers Securely decontaminate->label_store contact_ehs 5. Contact EHS for Pickup and Disposal label_store->contact_ehs end End: Compliant Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling Metribolone (R-1881)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Metribolone, also known by its development code R-1881. The initial query for "R-18893" is presumed to be a typographical error, as R-1881 is a well-documented, potent synthetic anabolic-androgenic steroid used in research. Metribolone is classified as a hazardous substance and a controlled substance in the United States, requiring stringent handling and disposal procedures.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

Due to its high potency and potential health risks, including hepatotoxicity and carcinogenic effects, a multi-layered approach to personal protection and engineering controls is mandatory when handling Metribolone.[3][4]

Engineering Controls

Engineering controls are the primary line of defense to minimize exposure.

Control TypeSpecificationPurpose
Ventilation Chemical fume hood or a powder containment hood. For larger quantities or manufacturing operations, enclosed local exhaust ventilation at points of dust or vapor generation is required.[3]To prevent inhalation of airborne particles.
Containment Use of a glove box or isolator is recommended for weighing and aliquoting powder.[5]To provide a physical barrier between the operator and the potent compound.
Safety Equipment An eyewash station and an emergency shower must be readily accessible in the work area.[3]For immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required for all personnel handling Metribolone.

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with nitrile gloves is recommended.[3][6] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised. For brief contact, a protection class of 3 or higher (>60 minutes) is recommended.[6]
Eye/Face Protection Safety Glasses/GogglesWear safety glasses with side shields or chemical splash goggles.[3]
Face ShieldA full face shield may be required for supplementary protection, especially when handling larger quantities or there is a splash hazard.[3]
Body Protection Lab Coat/CoverallsFor quantities up to 500 grams, a laboratory coat is suitable. For up to 1 kilogram, a disposable laboratory coat or coverall of low permeability is recommended. For larger quantities and manufacturing, air-supplied full-body suits are necessary.[3][6]
Shoe CoversProtective shoe covers should be worn.[3][6]
Head Protection Head CoveringA head covering is recommended to prevent contamination of hair.[3][6]
Respiratory Protection RespiratorA dust respirator should be worn, especially when handling the powder form.[3] A NIOSH-approved respirator is necessary if there is a risk of inhalation.

Hazard and Exposure Data

Metribolone is a highly potent compound, and exposure should be minimized. The concept of Occupational Exposure Banding (OEB) is used for such potent pharmaceuticals where a formal Occupational Exposure Limit (OEL) may not be established.

ParameterValue/ClassificationNotes
Signal Word DangerIndicates a hazardous substance with the potential for significant harm.
Hazard Statements May cause cancer. May damage fertility or the unborn child. Toxic to aquatic life with long-lasting effects.[3]Long-term exposure and environmental release must be strictly avoided.
Occupational Exposure Band (OEB) Likely OEB 4 or 5Based on its high potency and toxicological profile, Metribolone would fall into a high-potency category. OEB 5 compounds are typically associated with an OEL of <1 µg/m³.[7] This necessitates the highest level of containment.[7]
Acute Toxicity Damaging to health upon accidental ingestion.[3]Immediate medical attention is required.
Chronic Toxicity IARC Group 2A: Probable human carcinogen. Associated with liver tumors.[3]Long-term exposure poses a significant cancer risk.

Experimental Protocols: Step-by-Step Guidance

Adherence to a strict, documented protocol is essential for safely handling Metribolone.

Receiving and Storage
  • Verification : Upon receipt, verify the container is intact and properly labeled.

  • Documentation : Log the receipt of the controlled substance in a dedicated record book as required by the DEA.

  • Storage : Store in a cool, dry, well-ventilated, and secure location. The storage container must be tightly sealed.[8] Store in a locked cabinet or safe, with access limited to authorized personnel.

Weighing and Solution Preparation (in a Containment Hood/Glove Box)
  • Preparation : Don all required PPE before entering the designated handling area.

  • Decontamination : Decontaminate the exterior of the primary container before bringing it into the containment area.

  • Weighing : Use a dedicated set of utensils (spatula, weigh paper). Tare the weigh boat. Carefully transfer the required amount of Metribolone powder. Avoid generating dust.

  • Dissolving : Place the weigh boat with the powder into a suitable secondary container (e.g., a beaker). Add the solvent slowly to dissolve the powder.

  • Cleaning : All utensils and surfaces that came into contact with the powder must be decontaminated.

Handling of Solutions
  • Containment : Handle all solutions containing Metribolone within a chemical fume hood.

  • Labeling : Clearly label all containers with the contents and associated hazards.

  • Transport : When transporting solutions, use a secondary, shatter-proof container.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of the compound, from receipt to disposal, is mandatory.

Spill Management
  • Alerting : Immediately alert personnel in the vicinity.

  • Evacuation : If the spill is large or generates significant dust, evacuate the area.

  • Containment : For minor spills, contain the spillage.[3]

  • Cleanup (Powder) : Do not dry sweep. Dampen the powder with water to prevent it from becoming airborne.[3] Use a vacuum cleaner equipped with a HEPA filter if available.[3] Place all cleanup materials in a sealed, labeled hazardous waste container.

  • Decontamination : Decontaminate the spill area thoroughly.

Decontamination Procedure
  • Surface Decontamination : All surfaces and equipment that may have come into contact with Metribolone must be decontaminated. A suitable solvent (e.g., ethanol) followed by a soap and water wash is a common procedure.

  • PPE Removal : Remove PPE in a designated area, ensuring not to cross-contaminate. Dispose of disposable PPE as hazardous waste.

Disposal Plan

Metribolone and any materials contaminated with it must be disposed of as hazardous and controlled substance waste, in accordance with all federal, state, and local regulations.[3]

  • Waste Segregation : Segregate Metribolone waste from other laboratory waste streams. This includes unused compounds, contaminated labware (pipette tips, tubes), and contaminated PPE.

  • Waste Containers : Use dedicated, clearly labeled, and leak-proof containers for Metribolone waste.

  • Controlled Substance Disposal : As a DEA-regulated substance, the disposal of unused Metribolone must be handled by a licensed reverse distributor.[9][10] The transfer must be documented using the appropriate DEA forms (e.g., Form 41 for on-site destruction or records for transfer to a reverse distributor).[11]

  • Contaminated Waste : Materials that are not recoverable but contaminated with Metribolone should be disposed of as hazardous chemical waste, typically through incineration by a licensed waste management company.[10]

Visual Workflow for Handling Metribolone

The following diagram outlines the key logical steps in the safe handling and disposal of Metribolone.

Metribolone_Workflow Metribolone (R-1881) Handling Workflow cluster_prep Preparation & Receiving cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Disposal receive Receive Compound log_inventory Log in Controlled Substance Inventory receive->log_inventory store Secure Storage log_inventory->store don_ppe Don Appropriate PPE store->don_ppe Retrieve from Storage weigh Weighing in Containment don_ppe->weigh dissolve Solution Preparation weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Post-Experiment segregate_waste Segregate Waste Streams decontaminate->segregate_waste dispose_controlled Dispose of Unused Compound via Reverse Distributor segregate_waste->dispose_controlled dispose_contaminated Dispose of Contaminated Materials as Hazardous Waste segregate_waste->dispose_contaminated

Caption: Workflow for the safe handling of Metribolone (R-1881).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-18893
Reactant of Route 2
Reactant of Route 2
R-18893

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.